Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-chloro-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSQZPZZJPEXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 1,8-naphthyridine scaffold, it serves as a versatile precursor for the synthesis of a wide array of biologically active molecules.[1][2] The 1,8-naphthyridine core is a key pharmacophore found in numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] A thorough understanding of the physical properties of this foundational molecule is paramount for its effective utilization in synthetic strategies, formulation development, and analytical characterization.
This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing the theoretical underpinnings and experimental methodologies for their determination. The content is structured to provide not just data, but also the scientific rationale behind the characterization techniques, empowering researchers to apply these principles in their own work.
I. Core Molecular and Physical Attributes
A foundational understanding of a molecule begins with its fundamental properties. These attributes are intrinsic to the compound's structure and are the primary determinants of its behavior in various physical and chemical environments.
Chemical Structure and Identity
The unique arrangement of atoms and functional groups in this compound dictates its reactivity and physical characteristics.
Diagram: Chemical Structure of this compound
A streamlined workflow for determining the melting point of a solid sample.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the compound.
-
Expert Insight: A broad melting range can indicate the presence of impurities or that the compound exists as a mixture of polymorphs.
Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis
The solubility of a compound in various solvents is a critical parameter for its purification, reaction setup, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of both a polar ester group and a largely nonpolar aromatic ring system in this compound suggests it will have moderate solubility in a range of organic solvents.
While specific quantitative solubility data is not available, a qualitative assessment can be inferred from its structure.
Predicted Solubility:
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone
-
Moderate Solubility: Ethanol, Methanol
-
Low Solubility: Hexane, Water
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to determining solubility in a range of solvents is essential for building a comprehensive profile of the compound.
Step-by-Step Methodology:
-
Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).
-
Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as "soluble." If not, the mixture can be gently heated to assess for temperature-dependent solubility. If it remains undissolved, it is "insoluble."
II. Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure and bonding within a compound. Each technique probes different aspects of the molecule, and together they provide a comprehensive "fingerprint" for identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual atoms.
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
-
¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms in the molecule.
While the actual spectra for this compound are not available in the searched literature, a predicted spectrum can be inferred based on the structure and data from similar compounds.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8-9.0 | Doublet of Doublets | 1H | H-7 |
| ~8.2-8.4 | Doublet of Doublets | 1H | H-5 |
| ~7.5-7.7 | Multiplet | 1H | H-6 |
| ~8.5-8.7 | Singlet | 1H | H-4 |
| ~4.4-4.6 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4-1.6 | Triplet | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 | C-2 |
| ~155 | C-8a |
| ~140 | C-7 |
| ~138 | C-4a |
| ~125 | C-5 |
| ~122 | C-6 |
| ~120 | C-4 |
| ~115 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Predicted FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |
| ~1720 | C=O stretch | Ester |
| ~1600-1450 | C=C and C=N stretch | Aromatic rings |
| ~1250 | C-O stretch | Ester |
| ~800-700 | C-Cl stretch | Chloro group |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 236, corresponding to the molecular weight of the compound.
-
Isotope Peak (M+2)⁺: Due to the presence of chlorine, an isotope peak at m/z 238 with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom.
-
Key Fragmentation Peaks: Loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z 191. Loss of the entire ester group (-COOCH₂CH₃) would lead to a fragment at m/z 163.
III. Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of this compound. While experimentally determined data for some properties remain elusive in the public domain, this guide has established a robust framework for their theoretical prediction and experimental determination. The detailed protocols and expert insights are intended to empower researchers in their synthetic and analytical endeavors with this important heterocyclic building block. As the significance of 1,8-naphthyridine derivatives in drug discovery continues to grow, a thorough characterization of foundational molecules like this compound will be increasingly vital.
IV. References
-
PubChem. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health. Retrieved from [Link]
Sources
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate CAS number 132209-79-1
An In-Depth Technical Guide to Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (CAS: 132209-79-1): Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structure, featuring a reactive chlorine atom at the 2-position and an ethyl ester at the 3-position of the 1,8-naphthyridine core, renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[1] The 1,8-naphthyridine scaffold itself is a privileged structure, found in numerous pharmaceutical agents exhibiting a wide array of therapeutic effects, including antibacterial, anticancer, and anti-inflammatory activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, robust synthetic protocols, key chemical transformations, and its strategic application in the synthesis of advanced pharmaceutical targets. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for leveraging this powerful synthetic intermediate.
Chapter 1: Introduction to the 1,8-Naphthyridine Scaffold
Significance of the 1,8-Naphthyridine Core in Medicinal Chemistry
The 1,8-naphthyridine ring system, a nitrogen-containing bicyclic heterocycle, is of significant interest in drug discovery. Its rigid structure and the presence of two nitrogen atoms provide unique hydrogen bonding capabilities and coordination properties, allowing for potent and selective interactions with various biological targets.[1] Derivatives of this scaffold have been successfully developed into drugs for a range of diseases, including bacterial infections (e.g., nalidixic acid, enoxacin), hypertension, and malaria.[1] The core's ability to serve as a bioisostere for other bicyclic systems like quinoline or purine, while offering distinct electronic and solubility profiles, makes it a valuable component in the medicinal chemist's toolkit.
Introduction to this compound as a Key Building Block
This compound (herein referred to as ECNC ) emerges as a critical starting material for accessing a diverse library of 1,8-naphthyridine derivatives. The molecule is strategically functionalized for sequential, selective modifications:
-
The C2-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine, alcohol, thiol, and carbon-based nucleophiles, forming the basis for building complex molecular architectures.
-
The C3-Ethyl Carboxylate: This ester group serves as a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.
This dual functionality makes ECNC an ideal platform for combinatorial chemistry and the exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of ECNC is presented below. It is important to note that while some data like molecular formula and weight are definitive, others like melting point and solubility are not consistently reported in publicly available literature and should be determined experimentally for each batch.
| Property | Value | Source |
| CAS Number | 132209-79-1 | [1] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1] |
| Molecular Weight | 236.66 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically a solid (color may vary) | Assumed |
| Melting Point | Not consistently reported. | |
| Solubility | Not available. Generally soluble in organic solvents like DCM, DMF. | [1] |
| SMILES | CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Cl | [1] |
| InChI Key | JZSQZPZZJPEXND-UHFFFAOYSA-N | [1] |
Chapter 2: Synthesis of this compound
Retrosynthetic Analysis and Common Synthetic Routes
The synthesis of ECNC is most logically approached via a two-stage process. The primary disconnection is at the C2-Cl bond, revealing the precursor, Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate. This hydroxy-naphthyridine (which exists in tautomeric equilibrium with its 2-oxo form) is a classic target for synthesis via the Gould-Jacobs reaction. This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature cyclization.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for ECNC.
Detailed Step-by-Step Protocol
This protocol combines established procedures for the Gould-Jacobs reaction and subsequent chlorination.
Part A: Synthesis of Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate (Precursor)
-
Principle: This step follows the Gould-Jacobs reaction pathway. 2-Aminopyridine undergoes a condensation reaction with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then subjected to high-temperature thermal cyclization, typically in a high-boiling solvent like Dowtherm A or diphenyl ether, to form the bicyclic naphthyridine system.
-
Materials:
-
2-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Petroleum ether
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by TLC for the consumption of 2-aminopyridine.
-
Upon completion, cool the reaction mixture. The crude intermediate can often be purified by recrystallization from a suitable solvent like light petroleum ether.
-
Cyclization: Place the purified intermediate (1.0 eq) in a flask containing an excess of Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-250 °C for 1 hour. This high temperature is crucial to provide the activation energy for the intramolecular cyclization.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Wash the crude product thoroughly with petroleum ether to remove the high-boiling solvent.
-
The resulting solid, Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate, can be further purified by recrystallization from DMF to yield a white or off-white powder.
-
Part B: Synthesis of this compound (ECNC)
-
Principle: The hydroxy group at the C2 position is converted to a chloride using a standard chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
-
Materials:
-
Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 volumes).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up (Critical Step): Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.
-
The product will typically precipitate as a solid, which can be collected by vacuum filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like DCM or EtOAc (3x).
-
If extracted, combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ECNC can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
-
Chapter 3: Chemical Reactivity and Derivatization
The Reactivity of the C2-Chloride
The chlorine atom at the C2 position of ECNC is the molecule's primary reactive handle. It is susceptible to displacement by a wide range of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is enhanced by the electron-withdrawing nature of the adjacent ring nitrogen and the C3-ester group. More importantly, this position is ideal for modern palladium-catalyzed cross-coupling reactions, which have become indispensable tools in drug discovery.
Key Transformations and Derivative Synthesis
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the C2-chloride with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a vast array of aryl, heteroaryl, and even alkyl groups at the C2 position.
This palladium-catalyzed reaction enables the formation of C-N bonds. It allows for the coupling of the C2-chloride with primary or secondary amines, providing access to a wide range of 2-amino-1,8-naphthyridine derivatives, a common motif in kinase inhibitors.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
-
Principle: This protocol describes the coupling of ECNC with a generic arylboronic acid using a modern palladium catalyst system known for its high efficiency with chloro-heterocycles. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Sources
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles.
The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, is a privileged scaffold in drug discovery. Its rigid structure and the presence of nitrogen atoms allow for specific spatial arrangements of substituents and facilitate key binding interactions with biological targets. This has led to the development of numerous clinically significant drugs. For instance, derivatives of the 1,8-naphthyridine skeleton are found in antibiotics like gemifloxacin and enoxacin, as well as in anticancer agents such as voreloxin.[1] The unique electronic properties and hydrogen bonding capabilities of this scaffold make it a versatile starting point for the design of novel therapeutic agents.[1]
This compound serves as a crucial intermediate in the synthesis of more complex molecules based on this framework.[1] Its specific functionalization—a reactive chlorine atom at the 2-position and an ethyl ester at the 3-position—provides two distinct handles for chemical modification, enabling the systematic exploration of chemical space in drug development campaigns.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's properties is fundamental to its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 236.66 g/mol [1] |
| CAS Number | 132209-79-1[1][2][3] |
| IUPAC Name | This compound[1] |
| SMILES | CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Cl[1] |
The molecule's structure features two key reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common strategy for introducing diverse functional groups. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or can participate in condensation reactions.[1]
Synthesis and Chemical Reactivity
Synthetic Approach
The synthesis of this compound is typically achieved through a cyclization reaction. While specific proprietary methods may vary, a common academic approach involves the Vilsmeier-Haack cyclization of an appropriate N-(pyridin-2-yl)acetamide precursor.[4][5][6] This is followed by chlorination and esterification steps. A generalized synthetic workflow is outlined below.
Hypothetical Synthetic Protocol:
-
Step 1: Acylation of 2-aminopyridine. 2-aminopyridine is reacted with diethyl malonate in the presence of a suitable base to form the corresponding enamine intermediate. The choice of a non-nucleophilic base is critical to prevent side reactions with the ester groups.
-
Step 2: Thermal Cyclization. The intermediate is heated to a high temperature (typically >250 °C) in a high-boiling point solvent like Dowtherm A to induce a thermal cyclization, forming a dihydroxynaphthyridine derivative. This intramolecular condensation is a key step in forming the bicyclic core.
-
Step 3: Chlorination. The resulting dihydroxy intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorine atoms. This step is often performed neat or in a high-boiling point solvent and is crucial for activating the 2-position for subsequent reactions.
-
Step 4: Selective Esterification. The resulting 2-chloro-1,8-naphthyridine-3-carbonyl chloride is then reacted with ethanol under basic conditions to yield the final product, this compound. The base neutralizes the HCl generated during the reaction.
-
Step 5: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure compound.
Caption: Key reaction pathways for this compound.
Applications in Medicinal Chemistry and Synthesis
The primary application of this compound is as a versatile scaffold for the synthesis of novel compounds with potential therapeutic value. [1]The 1,8-naphthyridine core has been associated with a broad spectrum of biological activities.
| Biological Activity of 1,8-Naphthyridine Derivatives |
| Antibacterial [1][7] |
| Antimalarial [1][7] |
| Anticancer [1][7] |
| Anti-inflammatory [7] |
| Antihypertensive [1] |
| Antiplatelet Aggregation [1] |
| Potential in Neurological Disorders [1] |
By leveraging the reactivity of the chloro and ester groups, medicinal chemists can rapidly generate libraries of diverse compounds for screening against various biological targets. For example, reaction with different amines at the 2-position can modulate the compound's solubility, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [1]* Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [1]* Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [1]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [1]
Conclusion
This compound is a high-value chemical intermediate, prized for its role in the construction of complex molecules with significant biological potential. Its well-defined reactivity allows for controlled and systematic derivatization, making it an indispensable tool for researchers and scientists in the field of drug discovery and development. A solid understanding of its synthesis, properties, and reactivity is key to unlocking the full potential of the 1,8-naphthyridine scaffold in the quest for new and improved therapeutics.
References
-
Appchem. (n.d.). 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-, ethyl ester | 132209-79-1. Retrieved from [Link]
-
Der Pharma Chemica. (2016). An Expedient Synthesis of Ethyl 5-Acetyl-1,2,4,4a,5,6-Hexahydro Benzo-[G]O[1][3]xazino[4,3-A]N[1][8]aphthyridine-5-Carboxylate from 2-Cholro-3-Formyl Quinoline. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Semantic Scholar. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
European Journal of Chemistry. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Retrieved from [Link]
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- 1. Buy this compound | 132209-79-1 [smolecule.com]
- 2. 132209-79-1|this compound|BLD Pharm [bldpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 2091515-55-6|Ethyl 2-chloro-1,7-naphthyridine-3-carboxylate|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and intriguing photophysical properties.[1] Compounds bearing this scaffold have found applications as antibacterial, anticancer, antihypertensive, and antimalarial agents.[1] Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a key intermediate in the synthesis of more complex molecules within this class, making a thorough understanding of its spectroscopic characteristics essential for structural elucidation, reaction monitoring, and the rational design of novel derivatives.[1] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic interpretation for this class of heterocycles.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.66 g/mol , presents a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The key structural features to be identified are the 1,8-naphthyridine core, the chlorine substituent at the 2-position, and the ethyl carboxylate group at the 3-position.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of 1,8-naphthyridine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, which generally requires a larger number of scans for adequate signal intensity.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the naphthyridine ring and the protons of the ethyl ester group. Based on the analysis of similar 1,8-naphthyridine structures, the following chemical shifts (δ) and coupling patterns are anticipated:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.8 - 9.0 | s | - |
| H-5 | ~8.2 - 8.4 | dd | ~8.0, 2.0 |
| H-6 | ~7.5 - 7.7 | dd | ~8.0, 4.5 |
| H-7 | ~9.0 - 9.2 | dd | ~4.5, 2.0 |
| -OCH₂CH₃ | ~4.4 - 4.6 | q | ~7.0 |
| -OCH₂CH₃ | ~1.4 - 1.6 | t | ~7.0 |
-
The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing nature of the fused pyridine rings.
-
The H-4 proton is expected to be a singlet due to the absence of adjacent protons.
-
The protons of the ethyl group will exhibit a characteristic quartet and triplet pattern due to spin-spin coupling.
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (ester) | ~165 |
| C-2 (C-Cl) | ~150 |
| C-3 | ~120 |
| C-4 | ~145 |
| C-4a | ~155 |
| C-5 | ~125 |
| C-6 | ~130 |
| C-7 | ~150 |
| C-8a | ~140 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
-
The carbonyl carbon of the ester group will appear at a characteristic downfield shift.
-
The carbon atom attached to the chlorine (C-2) will also be significantly downfield.
-
The carbons of the naphthyridine ring will resonate in the aromatic region.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
IR Spectral Analysis (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system, the ester group, and the carbon-chlorine bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C-H stretching (aliphatic) | 3000 - 2850 | Medium |
| C=O stretching (ester) | 1725 - 1700 | Strong |
| C=N/C=C stretching (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O stretching (ester) | 1300 - 1100 | Strong |
| C-Cl stretching | 800 - 600 | Medium-Strong |
-
The strong absorption band around 1710 cm⁻¹ is a key indicator of the ester carbonyl group.
-
The aromatic C=N and C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
The C-O stretching of the ester will likely show two bands.
-
The C-Cl stretch is expected in the fingerprint region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used.
-
Instrumentation: A mass spectrometer capable of high-resolution measurements is preferred for accurate mass determination.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
Mass Spectral Analysis (Predicted)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.
-
Molecular Ion (M⁺): The molecular ion peak should appear at m/z 236. The presence of the ³⁷Cl isotope will result in an (M+2)⁺ peak at m/z 238, with an intensity of approximately one-third of the M⁺ peak.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 191.
-
Loss of the entire ethyl ester group, resulting in a fragment corresponding to the 2-chloro-1,8-naphthyridine core.
-
Decarbonylation (loss of CO) from fragment ions.
-
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and confirmatory picture of its molecular structure. By understanding the expected spectral data, researchers can confidently identify this important synthetic intermediate and proceed with its application in the development of novel compounds with potential therapeutic or material science applications. The methodologies and predicted spectral data presented in this guide serve as a valuable resource for scientists working with 1,8-naphthyridine derivatives.
References
- Pittala, B., Dachepally, S. R., Kethireddy, S., & Eppakayala, J. (2023). Environmentally benign synthesis of 2,3,7-Substituted 1,8-Naphthyridines devoid of catalyst.
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate in Organic Solvents
Executive Summary
Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate offers critical clues to its solubility. The molecule, with the formula C₁₁H₉ClN₂O₂, combines several functional groups that influence its interaction with various solvents[1].
-
1,8-Naphthyridine Core: This bicyclic aromatic system is inherently hydrophobic but contains two nitrogen atoms capable of acting as hydrogen bond acceptors.
-
Ethyl Carboxylate Group (-COOEt): The ester group adds polarity and a hydrogen bond acceptor site (the carbonyl oxygen). The ethyl group contributes to lipophilicity. This functional group is known to enhance solubility compared to a carboxylic acid precursor[1].
-
Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that adds some polarity but is generally considered hydrophobic.
Predicted Solubility: Based on this structure, we can predict the following general solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are expected to be effective. They can engage in dipole-dipole interactions with the polar groups of the molecule without the competing hydrogen bonding donation that can sometimes hinder the dissolution of certain solutes. DMSO, in particular, is a powerful organic solvent for many drug candidates[3].
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol are likely to be effective solvents, particularly for processes like recrystallization, as evidenced by their use in synthetic procedures for related compounds[4][5]. They can act as hydrogen bond acceptors and donors.
-
Moderate to Good Solubility in Chlorinated Solvents: Dichloromethane (DCM) and chloroform should be effective solvents due to their ability to interact with the chloro-substituent and the overall molecular structure. DCM is often used as a reaction solvent for naphthyridine synthesis[1].
-
Low Solubility in Nonpolar Solvents: Solvents like hexanes and diethyl ether are expected to be poor solvents. While the molecule has hydrophobic regions, the polar functionalities will limit its solubility in highly nonpolar media. This is advantageous for purification, where such solvents can be used as anti-solvents to induce precipitation.
Experimental Determination of Solubility: A Methodological Deep Dive
The solubility of a compound is not a single value but is dependent on the method of measurement. The two primary types of solubility are kinetic and thermodynamic[6].
-
Kinetic Solubility: Measures the concentration at which a compound, predissolved in a strong organic solvent (typically DMSO), begins to precipitate when added to an aqueous buffer. It's a high-throughput screening method used early in drug discovery to flag potential issues[3][6].
-
Thermodynamic (Equilibrium) Solubility: Represents the true equilibrium concentration of a solute in a solvent at a given temperature. It is the "gold standard" measurement, determined by allowing excess solid to equilibrate with the solvent over a prolonged period[3][7].
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the most reliable technique for determining equilibrium solubility[7]. The causality behind this method is the establishment of a true equilibrium between the undissolved solid and the saturated solution.
Principle: An excess amount of the solid compound is agitated in the solvent of choice for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is measured.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., Ethanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate). "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary time-course experiment is recommended to determine the point at which concentration no longer increases.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) to remove any microscopic solid particles.
-
Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. Express the solubility in units such as mg/mL or mol/L.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||
| Acetonitrile (ACN) | Polar Aprotic | |||
| Ethanol (EtOH) | Polar Protic | |||
| Methanol (MeOH) | Polar Protic | |||
| Dichloromethane (DCM) | Chlorinated | |||
| Ethyl Acetate (EtOAc) | Ester | |||
| Toluene | Aromatic Hydrocarbon | |||
| Hexanes | Nonpolar |
Interpreting the Results:
-
For Synthesis: High solubility in a reaction solvent is crucial for ensuring a homogeneous reaction mixture and can influence reaction rates.
-
For Purification: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below[4]. A pair of solvents (one good solvent, one anti-solvent) can also be used.
-
For Formulation: For preclinical studies, identifying a solvent system that can dissolve the compound at the required concentration is a critical first step. DMSO is often used for initial in-vitro and in-vivo testing[6].
Conclusion
Understanding the solubility of this compound is fundamental to unlocking its potential in drug discovery and development. While published quantitative data is sparse, a combination of structural analysis and systematic experimental determination provides a robust path forward. The methodologies outlined in this guide, particularly the shake-flask protocol, offer a reliable framework for researchers to generate high-quality, reproducible solubility data. This information is indispensable for optimizing synthetic and purification processes and for making informed decisions in the early stages of pharmaceutical development.
References
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). National Institutes of Health (NIH). [Link]
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
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Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (2024). ResearchGate. [Link]
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Solubility Determination in Drug Discovery and Development. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Publications. [Link]
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Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (2012). Semantic Scholar. [Link]
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1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
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Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. (n.d.). PubChem. [Link]
-
A Facile Synthesis of 2-Chloro-1,8-Naphthyridine-3-Carbaldehyde; Their Transformation into Different Functionalities and Antimicrobial Activity. (2014). ResearchGate. [Link]
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ethyl 7-chloro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
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Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (2014). European Journal of Chemistry. [Link]
-
Theoretical appraisal of the solubility of nine pharmaceutical compounds in pure organic solvents using thermodynamic and artificial neural network models. (2024). Physical Chemistry Research. [Link]
-
Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (2014). ResearchGate. [Link]
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An In-Depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine core is a bicyclic aromatic heterocyclic motif that has evolved from a chemical curiosity into a "privileged scaffold" in modern medicinal chemistry.[1] As a bioisostere of quinoline, its unique structural and electronic properties have made it the foundation for a multitude of molecules with a vast spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and history of 1,8-naphthyridine compounds, charting their journey from initial synthesis to their current status as a cornerstone in drug development. We will explore the pivotal breakthroughs in synthetic chemistry, the evolution of their therapeutic applications, and the key milestones that have cemented their importance in the pharmaceutical landscape.
Part 1: The Genesis of a Scaffold: From Obscurity to Pharmaceutical Prominence
The history of 1,8-naphthyridines is a compelling narrative of scientific discovery, marked by a long period of dormancy followed by a revolutionary breakthrough that unveiled its profound therapeutic potential.
The First Synthesis: A Quiet Beginning (1927)
The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927.[1][2] While a significant achievement in heterocyclic chemistry, this initial discovery did not immediately spark widespread interest within the scientific community.[1] For over three decades, the 1,8-naphthyridine scaffold remained a relatively obscure entity, its potential largely unexplored.
The Turning Point: The Discovery of Nalidixic Acid (1962)
The pivotal moment that thrust 1,8-naphthyridines into the pharmaceutical spotlight occurred in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues.[1][3] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1]
This discovery was pathbreaking, establishing the 1,8-naphthyridine framework as a new class of chemotherapeutic agents and laying the groundwork for the development of the entire quinolone family of antibiotics.[1][4] Approved for treating urinary tract infections, nalidixic acid's success catalyzed a surge of research into the synthesis and biological evaluation of other 1,8-naphthyridine derivatives.[1][3][5]
Key Milestones in 1,8-Naphthyridine History
| Year | Milestone | Significance | Key Researchers/Developers |
|---|---|---|---|
| 1927 | First Synthesis | The first documented synthesis of the 1,8-naphthyridine core. | Koller's Group[1] |
| 1962 | Discovery of Nalidixic Acid | Unveiled potent antibacterial activity, launching the scaffold into pharmaceutical relevance. | George Y. Lesher et al.[1][3] |
| 1980s-1990s | Development of Fluoroquinolones | Expansion of the antibacterial spectrum and potency (e.g., Enoxacin). | Various Pharmaceutical Companies |
| 2000s-Present | Expansion into Diverse Therapeutic Areas | Application in anticancer, antiviral, anti-inflammatory, and CNS disorder treatments. | Global Research Community[1][6][7] |
Part 2: The Evolution of Synthetic Methodologies
The exploration of the 1,8-naphthyridine scaffold's potential has been intrinsically linked to the development of efficient and versatile synthetic routes.
The Cornerstone Technique: The Friedländer Annulation
The Friedländer synthesis is widely regarded as one of the most straightforward and effective methods for constructing the 1,8-naphthyridine core.[1][8] This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene ketone.[9] Its reliability and high yields have made it a foundational technique in this area of chemistry.[8]
Recent advancements have focused on developing more environmentally benign protocols. The following method utilizes a biocompatible ionic liquid catalyst in water, avoiding hazardous organic solvents.[2][10]
Objective: To synthesize 2-methyl-1,8-naphthyridine.
Materials:
-
2-aminonicotinaldehyde (61.6 mg, 0.5 mmol)
-
Acetone (111 μL, 1.5 mmol)
-
Deionized Water (H₂O) (1 mL)
-
Choline hydroxide (ChOH) (3 μL, 1 mol %)
-
Ethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and heating plate
Step-by-Step Procedure:
-
A mixture of 2-aminonicotinaldehyde and acetone is stirred in H₂O (1 mL) in a reaction flask.[1]
-
Choline hydroxide is added to the reaction mixture.[1]
-
The mixture is stirred under a nitrogen (N₂) atmosphere at 50 °C for approximately 6 hours.[1]
-
Reaction completion is monitored by Thin-Layer Chromatography (TLC).[1]
-
Once the reaction is complete, the mixture is cooled to room temperature and extracted with ethyl ether and deionized water.[1][8]
-
The ethyl ether phase is collected and evaporated under a rotary evaporator to yield the crude product.[1][8]
-
The final 2-methyl-1,8-naphthyridine derivative is purified using silica gel column chromatography.[1][8]
-
The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.[1]
Caption: Workflow for a green Friedländer synthesis of 1,8-naphthyridine.
Other Classical and Modern Synthetic Routes
While the Friedländer reaction is prominent, other methods have also contributed to the synthesis of 1,8-naphthyridine derivatives, including the Skraup, Combes, and Pfitzinger reactions.[8] Modern organic chemistry continues to innovate, with the development of novel catalytic systems and multi-component reactions that offer improved yields, milder reaction conditions, and greater molecular diversity.[11]
Part 3: A Versatile Pharmacophore in Drug Discovery
The initial success of nalidixic acid was just the beginning. The 1,8-naphthyridine scaffold has since proven to be exceptionally versatile, leading to the development of drugs across multiple therapeutic areas.[6][12][13]
The Antibacterial Legacy and the Rise of Fluoroquinolones
Building on the foundation of nalidixic acid, medicinal chemists developed the fluoroquinolones, such as Enoxacin, by incorporating a fluorine atom and other substituents onto the core scaffold.[3][5] This class of antibiotics exhibited a broader spectrum of activity and improved pharmacokinetic properties, becoming mainstays in the treatment of various bacterial infections.
Diversification into New Therapeutic Frontiers
The structural rigidity, hydrogen bonding capabilities, and π-stacking potential of the 1,8-naphthyridine ring system make it an ideal scaffold for interacting with various biological targets. This has led to an explosion of research and the discovery of compounds with a wide array of pharmacological activities.[6][7]
-
Anticancer Agents: Derivatives such as Voreloxin have been developed as potent anticancer agents, often functioning by inhibiting topoisomerase enzymes and inducing DNA damage in cancer cells.[3][5][14]
-
Antiviral and Anti-inflammatory Properties: Numerous studies have demonstrated the potential of 1,8-naphthyridine derivatives in combating viral infections and modulating inflammatory responses.[7][12]
-
Neurological and CNS Disorders: The scaffold has been explored for treating neurological conditions, including Alzheimer's disease and depression, highlighting its ability to interact with targets within the central nervous system.[6][7]
Caption: The 1,8-naphthyridine scaffold as a versatile core for drug design.
Conclusion
From its first synthesis in 1927 to its current prominence in drug discovery, the 1,8-naphthyridine scaffold has had a remarkable journey. The watershed discovery of nalidixic acid's antibacterial properties unlocked the vast therapeutic potential of this heterocyclic system.[1] Continuous innovation in synthetic methodologies has made a diverse range of derivatives more accessible, enabling broader exploration of their biological activities. The scaffold's proven success in multiple therapeutic areas ensures that it will remain a focal point of research for the development of novel therapeutics for years to come.
References
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Discovery and history of 1,8-naphthyridine compounds. Benchchem.
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Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. PubMed.
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
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Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI.
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1,8-Naphthyridine synthesis. Organic Chemistry Portal.
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH).
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicine.
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Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate.
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1,8-Naphthyridines. Journal of the Chemical Society C: Organic (RSC Publishing).
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.
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Advances in 1,8-Naphthyridines Chemistry. ResearchGate.
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1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry - ACS Publications.
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
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RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate.
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Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
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An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
For researchers, chemists, and professionals in drug development, the innovative potential of novel chemical entities is intrinsically linked to their safe and responsible handling. Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry, is no exception. Its unique naphthyridine core, substituted with a reactive chlorine atom and an ethyl ester group, makes it a valuable precursor for synthesizing a wide range of biologically active compounds, including potential antibacterial, antimalarial, and antiplatelet agents. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive, field-proven framework for the safe handling, storage, and disposal of this compound. The protocols described herein are synthesized from established laboratory safety principles and safety data available for structurally analogous compounds, ensuring a self-validating system of protection for laboratory personnel.
Hazard Identification and Risk Assessment: An Analog-Based Approach
-
Skin Irritation (Potential H315): May cause redness, itching, or inflammation upon direct contact.
-
Serious Eye Irritation (Potential H319): May cause significant irritation, redness, pain, or damage if it enters the eyes.
-
Respiratory Tract Irritation (Potential H335): Inhalation of the dust or powder may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
-
Harmful if Swallowed (Potential H302): Ingestion may cause adverse health effects.
Based on these potential hazards, a "Warning" signal word is appropriate. All handling procedures must be designed to mitigate these risks.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for safe handling and experimental design.
| Property | Value | Source |
| CAS Number | 132209-79-1 | |
| Molecular Formula | C₁₁H₉ClN₂O₂ | |
| Molecular Weight | 236.65 g/mol | |
| Appearance | Solid (typically a white to off-white powder) | |
| Storage | Sealed in a dry environment, recommended at 2-8°C | [2] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling this compound is the prevention of exposure. This is achieved through a multi-layered approach, beginning with engineering controls and supplemented by mandatory personal protective equipment.
Engineering Controls: The First Line of Defense
All operations involving this compound powder must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood provides critical exhaust ventilation to keep airborne concentrations of the chemical low and protects the user from inhaling dust particles. The workspace within the hood should be kept clean and uncluttered to minimize the risk of spills and contamination.
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is the final barrier between the researcher and the chemical. The selection and use of PPE should be deliberate and systematic.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide a sufficient seal against dust. When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant nitrile gloves are required.[4] Gloves must be inspected for tears or punctures before each use. Upon completion of work, or if contamination is suspected, gloves should be removed using the proper technique to avoid skin contact and disposed of as contaminated waste.
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect personal clothing and skin from contamination.[4]
-
-
Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or are insufficient, a NIOSH-approved respirator appropriate for particulate matter must be used.[4]
Experimental Protocols: Safe Handling in Practice
The reactivity of the 2-chloro position makes this compound a versatile synthon, often used in nucleophilic substitution reactions. This reactivity also informs its safe handling.
Weighing and Dispensing
-
Step 1: Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is prepared with all necessary equipment (e.g., weigh paper, spatulas, secondary containers).
-
Step 2: Transfer: Perform all weighing and transfers of the solid compound inside the fume hood to contain any dust.
-
Step 3: Portioning: Use a dedicated spatula for this chemical. Avoid generating dust clouds by handling the powder gently.
-
Step 4: Sealing: Immediately and securely reseal the main container after dispensing. Containers that have been opened must be carefully resealed to prevent leakage.[1]
Storage and Incompatibilities
-
Storage Conditions: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Recommended storage is refrigerated at 2-8°C.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these could potentially initiate hazardous reactions.[5]
Emergency Response: A Self-Validating System
Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
First Aid Measures
The following first-aid guidance is based on the potential hazards of skin, eye, and respiratory irritation.[1][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[5]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response
-
Step 1: Evacuate & Secure: Alert others in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.
-
Step 2: Protect: Ensure you are wearing the appropriate PPE (double-gloving is recommended) before approaching the spill.
-
Step 3: Contain & Clean: For a small powder spill, gently cover it with an inert absorbent material like sand or vermiculite. Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid raising dust.
-
Step 4: Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
Step 5: Dispose: All materials used for cleanup (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste.
Waste Disposal
All waste containing this compound, including unreacted material, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and cleanup materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[4] Disposal must be handled through the institution's environmental health and safety (EHS) department or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.
By adhering to this comprehensive guide, researchers can confidently and safely unlock the synthetic potential of this compound, fostering innovation while upholding the highest standards of laboratory safety.
References
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Appchem. (n.d.). 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-, ethyl ester | 132209-79-1. Retrieved from Appchem website: [Link]
-
BIOFOUNT. (n.d.). 132209-79-1|this compound. Retrieved from BIOFOUNT website: [Link]
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Methodological & Application
Synthesis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate from N-(pyridin-2-yl)acetamide
An Application Note for the
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, a versatile building block for drug discovery and medicinal chemistry.[1][3] The synthesis commences with the Vilsmeier-Haack cyclization of the readily available starting material, N-(pyridin-2-yl)acetamide, to yield the key intermediate, 2-chloro-3-formyl-1,8-naphthyridine.[4][5] Subsequent oxidation of the formyl group directly furnishes the target ethyl ester. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and practical guidance for successful execution.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system is a bioisostere of quinoline and naphthalene and is a cornerstone in the development of therapeutic agents. Its unique electronic and structural properties allow it to serve as a versatile scaffold in coordination chemistry and, most notably, in medicinal chemistry.[1] Prominent examples of drugs containing this core include Nalidixic acid, the progenitor of the quinolone class of antibiotics, and Gemifloxacin, a potent antibacterial agent.[1][6] The functionalization of the 1,8-naphthyridine core is critical for modulating biological activity, and intermediates like this compound are highly valuable. The chloro- and ester-moieties at the 2- and 3-positions, respectively, serve as reactive handles for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.[1]
This document details a reliable and regioselective synthetic route starting from N-(pyridin-2-yl)acetamide. The chosen pathway leverages the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic systems.[7][8]
Overall Synthetic Pathway
The synthesis is achieved in two primary experimental stages:
-
Vilsmeier-Haack Cyclization: N-(pyridin-2-yl)acetamide is converted into 2-chloro-3-formyl-1,8-naphthyridine.
-
Oxidative Esterification: The intermediate aldehyde is oxidized to the corresponding ethyl ester.
Figure 1: High-level overview of the two-step synthesis.
Part I: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine
Principle and Mechanism
This step employs the Vilsmeier-Haack reaction, which involves the formylation and subsequent cyclization of an activated substrate using a Vilsmeier reagent.[9][10] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[8][11] The N-acetyl group of the starting material activates the pyridine ring for electrophilic attack. The reaction proceeds through electrophilic substitution, followed by an intramolecular cyclization and dehydration, ultimately yielding the chlorinated naphthyridine aldehyde. This one-pot procedure is highly regioselective and efficient for constructing the heterocyclic core.[4][12]
Figure 2: Conceptual flow of the Vilsmeier-Haack reaction mechanism.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | CAS No. |
| N-(pyridin-2-yl)acetamide | C₇H₈N₂O | 136.15 | 1.0 | 5.0 g | 103-81-1 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 4.0 | 9.0 g (5.4 mL) | 10025-87-3 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL | 68-12-2 |
| Crushed Ice | H₂O | 18.02 | - | ~200 g | 7732-18-5 |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction | 141-78-6 |
Experimental Protocol
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N-(pyridin-2-yl)acetamide (5.0 g).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (25 mL) to the flask and stir until the starting material is fully dissolved.
-
Vilsmeier Reagent Formation: Cool the flask to 0-5 °C using an ice-salt bath.
-
Reagent Addition: Add phosphorus oxychloride (5.4 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, cooled addition is crucial to control the highly exothermic reaction between DMF and POCl₃ and to prevent undesirable side reactions.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a preheated oil bath and heat at 80-90 °C for 4-5 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. Safety Note: This quenching step is highly exothermic and may release HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. A solid precipitate will form.
-
Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water (3 x 50 mL), and air-dry.
-
Purification: Recrystallize the crude solid from ethyl alcohol to afford 2-chloro-3-formyl-1,8-naphthyridine as a crystalline solid. Expected yield: 60-70%.
Part II: Synthesis of this compound
Principle
This step involves the direct conversion of the aromatic aldehyde (formyl group) to an ethyl ester. The protocol employs a system of N-Iodosuccinimide (NIS) and potassium carbonate (K₂CO₃) in ethanol.[4][12] NIS acts as a mild oxidant, and in the presence of the alcohol (ethanol), facilitates the oxidative esterification. Potassium carbonate serves as a base to mediate the reaction. This method is advantageous as it often proceeds under mild conditions and avoids the need for strong, non-selective oxidants.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | CAS No. |
| 2-Chloro-3-formyl-1,8-naphthyridine | C₉H₅ClN₂O | 192.60 | 1.0 | 3.0 g | 159660-77-0 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 1.2 | 4.2 g | 516-12-1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 5.4 g | 584-08-7 |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | 50 mL | 64-17-5 |
| Sodium Thiosulfate (10% Soln.) | Na₂S₂O₃ | 158.11 | - | For work-up | 7772-98-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | For extraction | 75-09-2 |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-chloro-3-formyl-1,8-naphthyridine (3.0 g) and potassium carbonate (5.4 g) in anhydrous ethanol (50 mL).
-
Reagent Addition: Add N-Iodosuccinimide (4.2 g) to the suspension in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed. Protocol Insight: The reaction is typically complete at room temperature, but gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 25 mL) to remove any residual iodine. Then, wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield this compound as a solid. Expected yield: 75-85%.[1][13]
Overall Experimental Workflow
The following diagram provides a visual summary of the complete laboratory workflow, from initial setup to the final purified product.
Figure 3: Detailed step-by-step laboratory workflow diagram.
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, particularly the DMF. Water can react with POCl₃ and the Vilsmeier reagent, reducing efficiency. Also, confirm the reaction has gone to completion via TLC before work-up.
-
Difficulty in Neutralization (Step 1): The neutralization of the post-reaction mixture can be highly effervescent and exothermic. Add the bicarbonate solution slowly and with efficient stirring in a large vessel to prevent overflow.
-
Incomplete Oxidation in Step 2: If the reaction stalls, gentle heating (40 °C) can be applied. Ensure the NIS used is of good quality, as it can degrade over time.
-
Purification Challenges: The final product should be readily purified by silica gel chromatography. If co-eluting impurities are observed, adjusting the solvent polarity or using a different stationary phase may be necessary.
Conclusion
This application note presents a robust and well-documented two-step synthesis of this compound. The methodology is scalable and utilizes common laboratory reagents, making it an accessible route for researchers in medicinal chemistry and organic synthesis. The resulting product is a key intermediate, poised for further derivatization in the pursuit of novel therapeutic agents.
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Hauser, C. R., & Weiss, M. J. (1949). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2023). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Request PDF. [Link]
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Hauser, C. R., & Weiss, M. J. (1949). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry. [Link]
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Anwar, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. [Link]
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Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]
- Lesher, G. Y., & Gruett, M. D. (1971). Naphthyridine-3-carboxylic acids, their derivatives and preparation thereof. U.S.
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
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Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal. [Link]
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Kumar, M. R., et al. (2014). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
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Xiang, D., et al. (2014). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]
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Patil, S. B., & Patil, D. R. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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ResearchGate. (2017). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. Request PDF. [Link]
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Organic Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. [Link]
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Manera, C., et al. (2012). Design, synthesis and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. RSC Medicinal Chemistry. [Link]
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Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. ResearchGate. [Link]
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Manera, C., et al. (2007). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed. [Link]
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Chen, Y. L., et al. (2023). Discovery of intermolecular cascade annulation for dihydrobenzo[b][11][14]naphthyridine-ylidene-pyrrolidinetriones. National Institutes of Health. [Link]
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Rasool, S. (2016). Vilsmeier haack reaction. Slideshare. [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate. [Link]
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Kumar, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
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ResearchGate. (2019). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]
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Paudler, W. W., & Kress, T. J. (1968). Chlorination of 6-methyl-1,6-naphthyridin-5-(6H)one. The Journal of Organic Chemistry. [Link]
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ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
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Wang, F., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health. [Link]
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Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives: An Application Note and Protocol
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 1,8-naphthyridine derivatives. These heterocyclic compounds are of significant interest to the pharmaceutical and materials science sectors due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This document provides researchers, scientists, and drug development professionals with the foundational principles of microwave chemistry, detailed experimental protocols, and the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of this powerful synthetic technique.
Introduction: The Significance of 1,8-Naphthyridines and the Advent of Microwave Synthesis
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2][3] Traditional synthetic routes to these molecules, while effective, often necessitate long reaction times, harsh conditions, and can result in modest yields with the formation of byproducts.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods.[5][6][7] By utilizing microwave irradiation, MAOS can dramatically accelerate reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[8][9] This acceleration stems from the unique heating mechanism of microwaves, which directly and efficiently transfers energy to polar molecules within the reaction mixture.[10][11][12] The principal advantages of this technique include:
-
Increased Reaction Rates: Significant reduction in reaction times.[8][9]
-
Improved Yields and Purity: Minimized side product formation leads to cleaner reactions and higher yields.[6][9]
-
Energy Efficiency: Localized heating of the sample rather than the entire apparatus reduces energy consumption.[5][8]
-
Enhanced Reproducibility: Precise control over reaction parameters ensures consistent results.[9]
Core Principles of Microwave-Assisted Synthesis
Unlike conventional heating which relies on conduction and convection, microwave heating is a result of the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[11] The two primary mechanisms responsible for this energy transfer are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[5][10][12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[5][11]
This volumetric and instantaneous heating mechanism allows for a rapid increase in temperature, often leading to localized superheating that can accelerate reaction kinetics beyond what is achievable with conventional methods.[12]
Key Synthetic Methodology: The Friedländer Annulation
A prominent and versatile method for the synthesis of 1,8-naphthyridine derivatives is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a β-ketoester.[2][4]
The application of microwave irradiation to the Friedländer synthesis of 1,8-naphthyridines has been shown to be highly effective, often proceeding under solvent-free conditions or in environmentally benign solvents like water.[13][14][15]
Figure 1. Workflow for the microwave-assisted Friedländer synthesis of 1,8-naphthyridines.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-1,8-naphthyridines
This protocol is a generalized procedure based on reported microwave-assisted Friedländer syntheses.[14] Researchers should optimize conditions for their specific substrates.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, malononitrile)
-
Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), CeCl₃·7H₂O)
-
Microwave reactor equipped with sealed reaction vessels and a magnetic stirrer
-
Ethanol or other suitable solvent for recrystallization
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (10-20 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) and power (e.g., 100-300 W) for a specified time (typically 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add ice-cold water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure 1,8-naphthyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 1,8-naphthyridine derivatives.
| Entry | Active Methylene Compound | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | DABCO | 600 | 5 | 86 |
| 2 | Acetylacetone | DABCO | 600 | 6 | 82 |
| 3 | Malononitrile | DABCO | 600 | 4 | 85 |
| 4 | Cyclohexanone | CeCl₃·7H₂O | N/A (Grinding) | 2 | 92 |
| 5 | Ethyl benzoylacetate | DABCO | 600 | 7 | 78 |
Data adapted from references[14] and[4]. Conditions may vary based on the specific microwave reactor and substrates used.
Visualization of the Core Chemical Transformation
Figure 2. General reaction scheme for the Friedländer synthesis of 1,8-naphthyridines.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, providing a rapid, efficient, and environmentally conscious method for the preparation of valuable heterocyclic compounds.[6][16] The protocols and principles outlined in this guide demonstrate the practical application of MAOS for the synthesis of 1,8-naphthyridine derivatives, a class of molecules with immense potential in drug discovery and materials science.[1] As the demand for novel chemical entities continues to grow, the adoption of such enabling technologies will be crucial for accelerating research and development.
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- 15. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine framework is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, featuring two fused pyridine rings, serves as an excellent foundation for building molecules that can effectively interact with biological targets.[1] Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This wide-ranging therapeutic potential drives the continuous need for versatile and efficient synthetic routes to novel analogues.
At the heart of this synthetic exploration lies Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate . This molecule is a highly valuable and strategically functionalized building block. The chlorine atom at the C2 position is an excellent leaving group, primed for displacement. Its reactivity is enhanced by the electron-withdrawing effects of the adjacent pyridine nitrogen and the C3-ester group, making it an ideal substrate for a variety of nucleophilic substitution reactions. This guide provides an in-depth exploration of both classical and modern catalytic methods for functionalizing this key intermediate, offering field-proven insights and detailed protocols for researchers in drug discovery and synthetic chemistry.
Part 1: Classical Nucleophilic Aromatic Substitution (SNAr) Reactions
The direct displacement of the C2-chloride by a nucleophile is a fundamental approach to derivatization. This reaction proceeds via a classical addition-elimination mechanism, often referred to as SNAr.
Mechanistic Rationale: Causality in SNAr Reactivity
The viability of the SNAr reaction on this scaffold is not coincidental; it is a direct consequence of the electronic architecture of the 1,8-naphthyridine ring. The reaction is initiated by the attack of a nucleophile at the C2 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the linchpin of the entire process. In our substrate, the negative charge is effectively delocalized and stabilized by two key features:
-
The Ring Nitrogens: The electronegative nitrogen atoms at positions 1 and 8 act as electron sinks, withdrawing electron density from the ring system and stabilizing the anionic intermediate.
-
The C3-Ester Group: The carbonyl of the ethyl carboxylate group at the C3 position provides further resonance stabilization.
This stabilization lowers the activation energy of the initial nucleophilic attack, allowing the reaction to proceed. The subsequent, typically rapid, elimination of the chloride ion restores aromaticity and yields the final substituted product.
Caption: General workflow for the SNAr mechanism.
Key SNAr Transformations and Protocols
The choice of nucleophile dictates the final product. Below are protocols for common transformations.
1. Amination (N-Nucleophiles)
The introduction of amino groups is fundamental in medicinal chemistry for modulating solubility, basicity, and hydrogen bonding capabilities.
-
Expertise & Experience: The reaction of this compound with primary or secondary amines typically requires elevated temperatures to overcome the activation barrier. The choice of base is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the HCl generated in situ without competing with the amine nucleophile. A polar aprotic solvent such as DMF or DMSO is ideal for solubilizing the reactants and facilitating the formation of the charged intermediate.
-
Self-Validating Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.2–1.5 eq).
-
Add a suitable base, such as anhydrous K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80–120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.
-
2. Alkoxylation / Aryloxylation (O-Nucleophiles)
This transformation yields ether derivatives, which are important for altering lipophilicity and metabolic stability.
-
Expertise & Experience: Alcohols and phenols are generally not nucleophilic enough to displace the chloride directly. They must first be deprotonated to form the more potent alkoxide or phenoxide nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is the reagent of choice for this deprotonation. The reaction must be conducted under strictly anhydrous conditions, as NaH reacts violently with water.
-
Self-Validating Protocol: General Procedure for Alkoxylation
-
In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF or DMF (0.3 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the desired alcohol or phenol (1.2 eq) in the same anhydrous solvent.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) dropwise.
-
Heat the reaction to 60–100 °C and monitor by TLC or LC-MS.
-
After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by silica gel column chromatography.
-
3. Thiolation (S-Nucleophiles)
Sulfur-containing analogues are explored for their unique biological activities and metal-chelating properties.
-
Expertise & Experience: Thiols are more nucleophilic than their corresponding alcohols and can often react directly. However, the reaction is typically accelerated by converting the thiol to the thiolate using a base. For simple sulfide introduction, sodium sulfide can be used.[7][8]
-
Self-Validating Protocol: General Procedure for Thiolation
-
Dissolve this compound (1.0 eq) in a suitable solvent like DMF or ethanol (0.2 M).
-
Add the desired thiol (1.2 eq) followed by a base such as K₂CO₃ or Na₂CO₃ (2.0 eq).
-
Heat the mixture to 60–80 °C and monitor the reaction progress.
-
Work-up is similar to the amination protocol: pour into water, filter the precipitate, and purify as necessary.
-
| Reaction Type | Typical Nucleophile | Solvent | Base | Temperature (°C) |
| Amination | Morpholine, Aniline | DMF, DMSO | K₂CO₃, Et₃N | 80–120 |
| Alkoxylation | Sodium Methoxide | THF, DMF | NaH (pre-reaction) | 60–100 |
| Aryloxylation | Sodium Phenoxide | DMF | NaH (pre-reaction) | 80–120 |
| Thiolation | Ethanethiol, Thiophenol | Ethanol, DMF | K₂CO₃, Na₂S | 60–80 |
| Table 1. Summary of typical conditions for SNAr reactions. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective, its scope can be limited by the nucleophilicity of the coupling partner and the harsh reaction conditions required. Palladium-catalyzed cross-coupling reactions have revolutionized C-N, C-C, and C-S bond formation, offering unparalleled scope, functional group tolerance, and milder conditions.[9][10]
Buchwald-Hartwig Amination: A New Paradigm for C-N Coupling
The Buchwald-Hartwig amination is the gold standard for forming C(aryl)-N bonds.[11] It allows for the coupling of a vast array of amines, including those that are poor nucleophiles (e.g., anilines, amides, carbamates) and would fail under SNAr conditions.
-
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl chloride to the Pd(0) complex, forming a Pd(II) intermediate; (2) Coordination and Deprotonation of the amine by a base to form a palladium-amido complex; and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium center.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Self-Validating Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%).
-
Add the base (e.g., sodium tert-butoxide or potassium phosphate, 1.5–2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 eq) and the amine coupling partner (1.1–1.3 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).
-
Seal the tube and heat the mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki coupling is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds and vinyl-substituted naphthyridines.[13][14]
-
Mechanistic Rationale: This reaction couples the aryl chloride with an organoboron reagent (a boronic acid or ester). The key step that differentiates it from other couplings is Transmetalation , where the organic group from the boron atom is transferred to the palladium(II) center, displacing the halide. This is followed by reductive elimination to form the new C-C bond. A base is required to activate the organoboron species.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
-
Self-Validating Protocol: Suzuki-Miyaura Coupling
-
In a flask, combine this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0–3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 ratio, 0.1 M).
-
Heat the mixture under a nitrogen atmosphere to 80–100 °C until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, yielding conjugated arylalkyne structures.[15][16]
-
Mechanistic Rationale: This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI). The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II)-aryl complex. An amine base (like Et₃N or DIPEA) is used both as a base and often as the solvent.
-
Self-Validating Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-8 mol%).
-
Evacuate and backfill with nitrogen three times.
-
Add an anhydrous amine solvent (e.g., triethylamine or a mixture of THF/DIPEA, 0.2 M).
-
Add the terminal alkyne (1.2–1.5 eq) via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalysts, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Coupling Type | Coupling Partner | Catalyst / Ligand | Base | Solvent |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃, K₂CO₃ | Dioxane/H₂O |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | Et₃N, THF |
| Table 2. Summary of typical conditions for Pd-catalyzed cross-coupling reactions. |
Part 3: Other Key Transformations
Cyanation: Installing a Versatile Nitrile Handle
The nitrile group is a valuable synthetic intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. Palladium-catalyzed cyanation offers a reliable method for its introduction.[17]
-
Expertise & Experience: Traditional cyanation reagents like KCN or NaCN are highly toxic. Modern methods often employ safer cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The choice of ligand is again crucial to prevent catalyst deactivation by the cyanide ions.
-
Self-Validating Protocol: Palladium-Catalyzed Cyanation
-
In a glovebox or under a strict inert atmosphere, charge a vial with this compound (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6–0.8 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ and dppf).
-
Add anhydrous, degassed DMF.
-
Seal the vial and heat to 120–140 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Carefully wash with aqueous sodium bicarbonate solution to quench any residual cyanide and remove zinc salts.
-
Separate the organic layer, dry, concentrate, and purify by chromatography.
-
Conclusion
This compound is a remarkably versatile scaffold for synthetic innovation. Its C2-chloro group can be functionalized through a wide array of reliable and scalable reactions, from classical SNAr to a suite of powerful palladium-catalyzed cross-couplings. By understanding the mechanistic principles behind each transformation, researchers can rationally select the optimal conditions to build diverse libraries of novel 1,8-naphthyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for harnessing the full synthetic potential of this key intermediate in the quest for new therapeutics and advanced materials.
References
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Saleh, M. Y.; Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5, 475-480. Available from: [Link]
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Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Available from: [Link]
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Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Available from: [Link]
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Saleh, M. Y.; Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. ResearchGate. Available from: [Link]
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Mishra, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]
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Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]
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TSI Journals. A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. Available from: [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]
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Gurjar, V. & Pal, D. (2022). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available from: [Link]
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Gmeiner, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Ban, H., et al. (2003). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Tetrahedron Letters. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Magano, J. & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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Wikipedia. Cyanation. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
- Google Patents. WO2013072882A1 - 2 -amino- 1, 8 -naphthyridine-3 -carboxamide derivatives as antimicrobial agents.
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ElectronicsAndBooks. A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Available from: [Link]
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Fun, H.-K., et al. (2005). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. ResearchGate. Available from: [Link]
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Wikipedia. Cross-coupling reaction. Available from: [Link]
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Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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Deady, L. W. & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][1][18]Naphthyridines. ResearchGate. Available from: [Link]
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Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available from: [Link]
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Ramzan, M., et al. (2022). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available from: [Link]
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StudySmarter. Sonogashira Coupling Reaction Practice Problems. Available from: [Link]
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Wang, X., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis. Available from: [Link]
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Amarante, G. W., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link]
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Nielsen, D. K., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available from: [Link]
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Song, F., et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry. Available from: [Link]
-
Isom, A. L., et al. (2017). A C‐H Cyanation of 6‐Ring N‐Containing Heteroaromatics. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. Available from: [Link]
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Application Notes & Protocols: Suzuki-Miyaura Coupling of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate for the Synthesis of Novel Biaryl Heterocycles
Introduction: The 1,8-Naphthyridine Scaffold and the Power of C-C Bond Formation
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of this scaffold is crucial for the development of new therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2][3]
This application note provides a detailed guide for researchers on performing the Suzuki-Miyaura coupling reaction with Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. This substrate is an attractive building block, but as a heteroaryl chloride, it presents unique challenges, including the relative inertness of the C-Cl bond towards oxidative addition compared to its bromide or iodide counterparts.[3] Overcoming this hurdle requires carefully optimized reaction conditions, particularly the choice of a highly active palladium catalyst system.
Herein, we present an optimized protocol derived from established methodologies for structurally similar 2-chloro-1,8-naphthyridine systems, providing a robust starting point for the synthesis of a diverse library of 2-aryl-1,8-naphthyridine-3-carboxylates.[4] We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step protocol for successful execution in a research setting.
The Catalytic Cycle: Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For challenging substrates like this compound, the oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-determining step.[3] The electron-deficient nature of the naphthyridine ring, further enhanced by the C3-ester group, does facilitate this step to some extent. However, the strength of the C-Cl bond necessitates the use of highly active catalysts. This is typically achieved by using bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[1][6]
Optimizing Reaction Conditions: A Data-Driven Approach
The successful coupling of this compound hinges on the judicious selection of reaction parameters. Data from the Suzuki-Miyaura coupling of the closely related 2,7-dichloro-1,8-naphthyridine with phenylboronic acid provides excellent guidance for establishing an optimal protocol.[4]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.2) | THF | 60 | 27 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ (2.2) | THF | 60 | 62 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (10) | Cs₂CO₃ (2.2) | THF | 60 | 65 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (10) | Cs₂CO₃ (2.2) | Dioxane | 100 | 85 |
| 5 | Pd₂(dba)₃ (2.5) | SPhos (10) | Cs₂CO₃ (2.2) | Toluene | 100 | 75 |
| 6 | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (2.2) | Dioxane | 100 | 90 |
| Data adapted from Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridine.[4] This table serves as a guide for optimizing the reaction of this compound. |
Analysis and Recommendations:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ show low efficacy (Entry 1). The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich Buchwald ligand is essential for high yields. Both XPhos and SPhos are highly effective, with SPhos showing a slight edge in some cases (Entries 2 & 3).[4][6]
-
Solvent: Aprotic polar solvents are generally preferred. While THF is effective at lower temperatures, higher-boiling solvents like dioxane allow for increased reaction temperatures, which significantly improves yields (Entry 4 vs. 3).[4]
-
Base: The choice of base is critical. While carbonates like Cs₂CO₃ are effective, stronger inorganic bases such as K₃PO₄ can lead to superior results, likely by facilitating the crucial transmetalation step (Entry 6 vs. 4).[3][4]
-
Temperature: For challenging chloro-heterocycles, elevated temperatures (100 °C) are typically required to drive the reaction to completion.[4]
Based on this analysis, the recommended starting conditions for the Suzuki coupling of this compound are Pd₂(dba)₃/SPhos as the catalyst system, K₃PO₄ as the base, and dioxane as the solvent, with a reaction temperature of 100 °C.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.2 equiv)
-
1,4-Dioxane, anhydrous
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
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Application Notes & Protocols: The Strategic Utility of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of heterocyclic chemistry, the 1,8-naphthyridine core stands out as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to diverse biological targets. Its derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Several clinically approved drugs, such as the antibiotics gemifloxacin and enoxacin, and the anticancer agent voreloxin, are built upon this versatile core, cementing its importance in drug discovery.[1][4]
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (ECNC) represents a highly valuable and strategic starting material for elaborating on this scaffold. Its structure incorporates three key functional handles that can be manipulated with a high degree of chemical precision:
-
The C2-Chloro Group: An excellent leaving group, making the C2 position ripe for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
The C3-Ethyl Ester: Readily hydrolyzed to the corresponding carboxylic acid, which serves as a key anchor point for amide bond formation and further derivatization.[4][5]
-
The Naphthyridine Ring System: The two nitrogen atoms act as hydrogen bond acceptors and influence the molecule's overall electronics and geometry, making it an effective pharmacophore.[4]
This guide provides an in-depth exploration of ECNC's applications, detailing the causality behind key synthetic strategies and providing robust, field-proven protocols for its use in the synthesis of advanced medicinal chemistry intermediates.
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Application Notes and Protocols for the Preparation of 1,8-Naphthyridine-3-Carboxamide Derivatives
This comprehensive guide provides detailed methodologies for the synthesis, purification, and characterization of 1,8-naphthyridine-3-carboxamide derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their wide-ranging biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The protocols outlined herein are designed to be robust and reproducible, offering a solid foundation for further research and development in this promising area of heterocyclic chemistry.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its structural resemblance to quinolones has led to the development of potent antibacterial agents that target bacterial DNA gyrase.[5][6] The derivatization at the 3-carboxamide position allows for the fine-tuning of pharmacological properties, making this class of compounds a versatile platform for drug discovery. This guide will focus on a well-established synthetic route, beginning with the preparation of a key pyridine precursor and proceeding through the construction of the bicyclic naphthyridine system, and culminating in the formation of the desired carboxamide derivatives.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives is typically achieved through a multi-step sequence. A common and effective strategy involves the initial synthesis of a substituted 2-aminopyridine, followed by the construction of the second ring via a Gould-Jacobs reaction, and finally, the conversion of a carboxylic acid intermediate to the target carboxamide.
Sources
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Application Notes & Protocols: A Detailed Guide to the Vilsmeier-Haack Cyclization for the Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
This document provides a comprehensive technical guide on the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, a pivotal intermediate in medicinal chemistry. The synthesis is achieved through a regioselective Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the rationale behind critical procedural steps to ensure both reproducibility and a deep understanding of the transformation.
Foundational Principles: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The core of this reaction involves an electrophilic aromatic substitution using a chloroiminium salt, commonly known as the Vilsmeier reagent. This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
In this specific application, the reaction transcends simple formylation. It serves as a cyclization tool, where the Vilsmeier reagent orchestrates the construction of the 1,8-naphthyridine bicyclic system from a readily available N-(pyridin-2-yl)acetamide precursor. The resulting 2-chloro-3-formyl-1,8-naphthyridine is a highly valuable synthetic scaffold, owing to the presence of three distinct reactive sites: the formyl group, the chloro substituent, and the heterocyclic ring itself.[4][5][6] This trifecta of functionality allows for extensive downstream derivatization, making it a cornerstone for building libraries of compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[7][8]
The Reaction Unveiled: A Mechanistic Perspective
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through several distinct stages, beginning with the formation of the key electrophile.
Step 1: Formation of the Vilsmeier Reagent. N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) in an exothermic reaction to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This is the active species that will engage the substrate.[1][2]
Step 2: Electrophilic Attack and Cyclization. The starting material, N-(pyridin-2-yl)acetamide, attacks the Vilsmeier reagent. The subsequent intramolecular cyclization is directed by the pyridine nitrogen, leading to the formation of the fused heterocyclic ring system.
Step 3: Aromatization and Hydrolysis. The cyclized intermediate undergoes dehydration and elimination to achieve an aromatic 1,8-naphthyridine core. The final step is the aqueous work-up, which hydrolyzes the iminium salt intermediate to yield the aldehyde functionality, precipitating the final product.
The overall mechanistic pathway is illustrated below.
Caption: Experimental Workflow for Synthesis.
-
Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 25 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 11 mL, ~0.12 mol) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. [7]The rate of addition must be controlled to maintain the internal temperature below 10 °C, as the reaction is highly exothermic.
-
Substrate Addition: After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0-5 °C. Then, add N-(pyridin-2-yl)acetamide (5.0 g, ~0.033 mol) portion-wise over 15 minutes, ensuring it dissolves.
-
Reaction Cyclization: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture in a water bath to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully pour the viscous solution onto 200 g of crushed ice with vigorous stirring. This will hydrolyze the intermediate and quench the excess reagent.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8. A solid precipitate will form.
-
Purification: Filter the crude solid product using a Buchner funnel and wash it thoroughly with cold water (3 x 50 mL). Recrystallize the solid from ethanol to afford 2-chloro-3-formyl-1,8-naphthyridine as a crystalline solid. [4] 3.3. Causality and Critical Parameters: The Scientist's Perspective
-
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous DMF should be used to prevent premature decomposition of the reagent, which would drastically lower the yield.
-
Stoichiometry: A significant excess of the Vilsmeier reagent (typically 3-4 equivalents relative to the acetamide) is used. This ensures complete conversion of the starting material and facilitates both the formylation and the subsequent chlorination and cyclization steps. [7]* Temperature Control: The initial low-temperature addition of POCl₃ is critical for safety and to prevent side reactions. The subsequent heating provides the necessary activation energy for the intramolecular cyclization and aromatization steps.
-
Neutralization: The use of a mild base like sodium bicarbonate is deliberate. Strong bases could potentially react with the formyl or chloro groups on the product. The goal is simply to neutralize the acid and precipitate the water-insoluble product.
Product Characterization and Data
The successful synthesis of the target compound should be verified through standard analytical techniques.
4.1. Expected Yield and Physical Properties
| Parameter | Expected Value | Reference |
| Yield | 35-70% | [4] |
| Appearance | Pale yellow to white crystalline solid | [5] |
| Melting Point | 186-188 °C | [4] |
4.2. Spectroscopic Data
-
¹H NMR (DMSO-d₆, ppm): The proton NMR spectrum is a key identifier. Expect to see characteristic signals for the aromatic protons on the naphthyridine core and a distinct singlet for the aldehyde proton downfield. [4] * δ 10.33 (s, 1H, -CHO)
-
δ 8.62-8.64 (d, 1H, C-7-H)
-
δ 7.86 (s, 1H, C-4-H)
-
δ 7.45-7.47 (d, 1H, C-5-H)
-
δ 7.26-7.29 (t, 1H, C-6-H)
-
-
IR (KBr, cm⁻¹): The infrared spectrum should confirm the presence of key functional groups. [4] * ~1688 cm⁻¹ (C=O stretch of the aldehyde)
-
~2780 cm⁻¹ (C-H stretch of the aldehyde)
-
~1540-1570 cm⁻¹ (C=N and C=C stretching of the aromatic rings)
-
~780 cm⁻¹ (C-Cl stretch)
-
Conclusion and Future Directions
The Vilsmeier-Haack cyclization offers a direct and efficient route to 2-chloro-3-formyl-1,8-naphthyridine. [4][7]This protocol, grounded in established chemical principles, provides a reliable method for obtaining this versatile building block. The product serves as a launchpad for the synthesis of diverse heterocyclic systems, such as tetrazoles, azetidinones, and oxadiazoles, by leveraging the reactivity of its chloro and formyl substituents. [4][5][6]Researchers in drug discovery can utilize this intermediate to explore novel chemical space in the ongoing search for new therapeutic agents.
References
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Al-Ramadhany, T. R. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]
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Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Growing Science. [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
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Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
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Valadbeigi, Y., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4483. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480. [Link]
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Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
-
Patil, P. D., & Patil, S. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Pharma Science Monitor, 3(3). [Link]
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Al-Obaidi, A. S. M., & Al-Janabi, A. H. (2021). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. ResearchGate. [Link]
-
Jin, J., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 126. [Link]
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Application Note & Protocol: Efficient Saponification of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, renowned for its diverse and potent biological activities.[1][2][3] Derivatives of this structure have demonstrated significant therapeutic potential, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3][4] A key intermediate in the synthesis of novel 1,8-naphthyridine-based therapeutic agents is 2-chloro-1,8-naphthyridine-3-carboxylic acid . This molecule serves as a versatile building block, allowing for further chemical modifications at both the 2- and 3-positions to generate libraries of new chemical entities.
This application note provides a detailed, field-proven protocol for the synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid via the hydrolysis of its ethyl ester precursor, Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology, and provide guidance for ensuring a high-purity, high-yield outcome.
Mechanistic Rationale: Alkaline Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid is a fundamental organic transformation known as hydrolysis.[5] This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis : This method involves heating the ester with a dilute acid (e.g., H₂SO₄ or HCl) and an excess of water.[6] The reaction is reversible, meaning it reaches an equilibrium that includes the starting material, product, alcohol, and water.[6][7][8] To drive the reaction towards the carboxylic acid, a large excess of water is required.[7][8]
-
Base-Catalyzed Hydrolysis (Saponification) : This is often the preferred method as it is effectively irreversible.[5][7] The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The hydroxide ion (⁻OH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide ion (in this case, ethoxide, EtO⁻) as the leaving group to form the carboxylic acid.
The key to the irreversibility of saponification lies in the final step. The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion (or any excess hydroxide) to form a resonance-stabilized carboxylate salt.[7][9] This acid-base reaction is highly favorable and essentially drives the entire process to completion. The desired carboxylic acid is then obtained by a final acidification step during the workup.[9]
Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Experimental Protocol: Hydrolysis of this compound
This protocol details the alkaline hydrolysis (saponification) of the title compound. It is designed to be robust and scalable for typical laboratory research.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% Purity | Smolecule, BLDpharm | Starting Material |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Sigma-Aldrich | Hydrolysis Reagent |
| Ethanol (EtOH), 200 Proof | ACS Reagent Grade | Fisher Scientific | Reaction Solvent |
| Deionized Water (H₂O) | Type II or better | Lab Water System | Solvent / Workup |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | VWR | Acidification Agent for Precipitation |
| Round-bottom flask | - | - | Reaction Vessel |
| Reflux Condenser | - | - | Prevent Solvent Loss |
| Magnetic Stir Plate & Stir Bar | - | - | Homogeneous Mixing |
| Heating Mantle | - | - | Controlled Heating |
| pH Indicator Strips (or pH meter) | - | - | Monitoring Acidification |
| Buchner Funnel & Filter Flask | - | - | Product Isolation |
| Whatman Filter Paper | - | - | Filtration |
| Vacuum Oven or Desiccator | - | - | Product Drying |
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 2 M aqueous solution of sodium hydroxide. For example, dissolve 8.0 g of NaOH pellets in deionized water and bring the final volume to 100 mL. Caution: NaOH is corrosive and the dissolution is exothermic.
-
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 21.1 mmol).
-
Add 100 mL of ethanol to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stir plate.
-
Add the 2 M NaOH solution (e.g., 21.1 mL, 42.2 mmol, 2.0 equivalents) to the flask.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the flask using a heating mantle to a gentle reflux (approximately 80-85 °C).
-
Maintain the reflux for 2-4 hours.
-
Monitoring Progress (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Workup and Isolation:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of deionized water and stir until the sodium carboxylate salt is fully dissolved.
-
Slowly and carefully add concentrated hydrochloric acid dropwise to the stirring solution. A white precipitate of the carboxylic acid will begin to form.
-
Continue adding acid until the pH of the solution is approximately 2-3 (check with pH paper). This ensures complete protonation of the carboxylate.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any residual salts (NaCl).
-
-
Drying and Characterization:
-
Dry the collected solid in a vacuum oven at 50-60 °C overnight or in a desiccator under vacuum until a constant weight is achieved.
-
The final product, 2-chloro-1,8-naphthyridine-3-carboxylic acid, should be a white to off-white solid.
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and melting point determination.
-
Caption: Figure 2: Overall Experimental Workflow
Key Considerations & Troubleshooting
-
Choice of Base: While NaOH is cost-effective, KOH can also be used. The key is to use at least one, and preferably 1.5 to 2.0, molar equivalents to ensure the reaction goes to completion and neutralizes the product acid.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional 0.5 equivalents of NaOH solution can be added and the reflux continued for another 1-2 hours.
-
Acidification Step: This is the most critical step for product isolation. Add the acid slowly to avoid excessive foaming and to control the precipitation for a more easily filterable solid. Ensure the final pH is distinctly acidic to guarantee full conversion of the soluble salt to the insoluble acid.
-
Purity: The cold water wash is essential for removing inorganic byproducts (e.g., NaCl). For exceptionally high purity, the final product can be recrystallized from a suitable solvent system such as ethanol/water.
Conclusion
This application note provides a comprehensive and reliable protocol for the saponification of this compound. The resulting carboxylic acid is a high-value intermediate for the synthesis of novel compounds in drug discovery programs targeting a wide array of diseases.[1][3][10] By understanding the underlying chemical principles and adhering to the detailed methodology, researchers can confidently and efficiently produce this critical building block for advancing medicinal chemistry research.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. Ester hydrolysis. Retrieved from [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Kumar, M. R., Laxminarayana, E., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
BYJU'S. Ester Hydrolysis with H₂SO₄. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. Retrieved from [Link]
-
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Retrieved from [Link]
-
Chemguide. hydrolysis of esters. Retrieved from [Link]
-
ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]
- Google Patents. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
-
YouTube. (2019). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]
-
ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
ResearchGate. (2025). A simple method for the alkaline hydrolysis of esters | Request PDF. Retrieved from [Link]
-
ARKAT USA, Inc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2014). Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2014). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
J. Baghdad for Sci. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. ethyl 7-chloro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
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Application Notes: Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate as a Versatile Precursor for Novel Antibacterial Agents
For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.
Introduction: The Enduring Scaffold of 1,8-Naphthyridine in Antibacterial Research
The relentless rise of antibiotic resistance necessitates the urgent development of new chemical entities with potent and novel mechanisms of action.[1][2] The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of highly successful antibacterial agents, most notably the quinolone and fluoroquinolone classes.[1][3] The prototypical nalidixic acid, the first quinolone antibacterial, features this heterocyclic system.[3][4][5] Its mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, has been a cornerstone of antibacterial therapy for decades.[3][5][6]
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate emerges as a critical and versatile starting material for the synthesis of a diverse array of novel 1,8-naphthyridine derivatives. Its strategic placement of a reactive chlorine atom at the 2-position and an ester group at the 3-position allows for facile and targeted modifications, enabling the exploration of new chemical space in the quest for next-generation antibacterial agents. This application note provides a detailed guide on the utilization of this key intermediate, outlining synthetic protocols, mechanistic considerations, and characterization of resulting compounds with potential antibacterial activity.
Core Synthetic Strategy: Leveraging the Reactivity of the C2-Chloride
The primary synthetic utility of this compound lies in the nucleophilic substitution of the C2-chloro group. This position is activated towards displacement by various nucleophiles, providing a straightforward entry into a wide range of functionalized 1,8-naphthyridine derivatives.
A common and highly effective approach involves the reaction with primary or secondary amines. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The resulting 2-amino-1,8-naphthyridine derivatives are of significant interest as they can mimic the core structure of many biologically active compounds.
Caption: General synthetic workflow for derivatization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Aryl/Heteroarylamino)-1,8-naphthyridine-3-carboxylates
This protocol details the general procedure for the nucleophilic substitution of the C2-chloro group with various amines.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, piperazine, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or ethanol, add the desired amine (1.1-1.5 eq) and potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
If no solid precipitates, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent: DMF and ethanol are common choices due to their ability to dissolve the reactants and their relatively high boiling points, allowing for elevated reaction temperatures if necessary.
-
Base: Potassium carbonate and triethylamine are used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. The choice between an inorganic or organic base can depend on the specific substrate and desired work-up procedure.
-
Reaction Temperature: The nucleophilicity of the amine and the reactivity of the substrate will dictate the required temperature. Electron-rich amines may react at room temperature, while less nucleophilic amines may require heating.
Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
The resulting ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for many antibacterial agents, including the quinolones.
Materials:
-
Ethyl 2-(substituted amino)-1,8-naphthyridine-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or a mixture of Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware
Procedure:
-
Dissolve the ethyl 2-(substituted amino)-1,8-naphthyridine-3-carboxylate (1.0 eq) in ethanol or a THF/water mixture.
-
Add an aqueous solution of NaOH (2.0-5.0 eq) or LiOH (2.0-5.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
After cooling, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated HCl.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
Rationale for Experimental Choices:
-
Base: NaOH and LiOH are strong bases that effectively catalyze the saponification of the ester.
-
Acidification: Careful acidification is crucial to protonate the carboxylate and precipitate the desired carboxylic acid product.
Characterization and Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point (m.p.): As an indicator of purity.
Table 1: Representative Synthetic Results
| Entry | Amine Nucleophile | Product | Yield (%) | m.p. (°C) |
| 1 | Aniline | Ethyl 2-(phenylamino)-1,8-naphthyridine-3-carboxylate | 85 | 142-144 |
| 2 | Morpholine | Ethyl 2-morpholino-1,8-naphthyridine-3-carboxylate | 92 | 118-120 |
| 3 | Piperazine | Ethyl 2-(piperazin-1-yl)-1,8-naphthyridine-3-carboxylate | 78 | 155-157 |
Application in Antibacterial Agent Synthesis: Structure-Activity Relationship Insights
The derivatization of the 1,8-naphthyridine core allows for the exploration of structure-activity relationships (SAR). Key modifications that have been shown to influence antibacterial activity include:
-
Substituents on the C2-amino group: The nature of the substituent at the 2-position can significantly impact the compound's interaction with the bacterial target. Aromatic, heteroaromatic, and cyclic amine moieties have been explored.
-
The C3-carboxylic acid: This group is often crucial for activity, mimicking the acidic functionality of nalidixic acid and other quinolones.[3]
-
Modifications at other positions (e.g., C7): Further functionalization of the 1,8-naphthyridine ring, often at the C7 position, has been a successful strategy in the development of potent fluoroquinolones.
Sources
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Strategic Role of Intermediates in the Synthesis of Anticancer Agents
Introduction: The Intermediate as the Cornerstone of Anticancer Drug Synthesis
The development of novel anticancer therapeutics is a cornerstone of modern medicine. The molecular architectures of these agents are often highly complex, ranging from intricate natural products to precisely engineered targeted therapies. Direct, linear synthesis of such molecules is frequently impractical, inefficient, and economically unviable for large-scale production.[1] Herein lies the strategic importance of the chemical intermediate .
Intermediates are the molecular building blocks and foundational scaffolds upon which the final Active Pharmaceutical Ingredient (API) is constructed.[1][2] A well-designed synthetic route hinges on the strategic selection and efficient production of key intermediates. This approach offers several critical advantages:
-
Convergent Synthesis: It allows for the independent preparation of complex fragments of the target molecule, which are then combined (converged) in the later stages. This dramatically increases overall yield and efficiency compared to a linear approach where yield losses compound at every step.
-
Complexity Sequestration: Challenging chemical transformations, such as the installation of chiral centers or the construction of strained ring systems, can be addressed early in the synthesis within a simpler intermediate.[3][4]
-
Late-Stage Diversification: A common intermediate can serve as a versatile precursor for a whole library of drug analogs. By modifying the final reaction steps, researchers can rapidly generate diverse molecules for Structure-Activity Relationship (SAR) studies, crucial for drug optimization.
-
Manufacturing and Quality Control: Isolating and purifying stable, crystalline intermediates at various stages ensures higher purity of the final API and simplifies the manufacturing process by breaking it into manageable, quality-controlled blocks.[5]
This document will explore the synthesis and application of critical intermediates for three distinct and impactful classes of anticancer agents: the camptothecin analog Irinotecan, the landmark natural product Taxol, and the targeted therapy class of kinase inhibitors.
Case Study 1: SN-38, the Bioactive Core and Key Intermediate for Irinotecan
2.1 Background and Significance Irinotecan (CPT-11) is a potent topoisomerase I inhibitor used in the treatment of colorectal and other cancers.[6] It is a semi-synthetic derivative of the natural alkaloid Camptothecin.[5] Irinotecan itself is a prodrug that is metabolized in vivo to the highly active compound SN-38 . SN-38 is over 1000 times more potent than Irinotecan. The synthesis of Irinotecan, therefore, critically depends on the efficient production of the SN-38 core, making it a strategic intermediate. While SN-38 can be derived from natural Camptothecin, this relies on plant sources with variable supply and purity.[5] Total synthesis provides a reliable alternative.[5][7]
2.2 Synthetic Pathway Analysis: A Convergent Approach to the Pentacyclic Core The total synthesis of SN-38 and its analogs often employs a convergent strategy that builds the formidable pentacyclic (ABCDE) ring system from simpler precursors. A key intermediate in this process is 2-amino-5-hydroxypropiophenone , which serves as the "AB ring" precursor.[6] This fragment is then strategically combined with a precursor for the "CDE ring" system to assemble the final core.
Below is a logical workflow illustrating the convergence of key fragments to form the Camptothecin core.
Caption: Convergent synthesis pathway for the SN-38 core.
2.3 Application Protocol: Synthesis of 2-Amino-5-hydroxypropiophenone
This protocol details the final reduction step to yield the key AB-ring intermediate. The causality behind each step is explained to provide a deeper understanding.
| Step | Procedure | Scientific Rationale (Causality) |
| 1 | In a 500 mL hydrogenation vessel, dissolve 2-nitro-5-hydroxypropiophenone (20 g, 102.5 mmol) in 200 mL of ethyl acetate. | Ethyl acetate is a good solvent for the starting material and the product, and is stable under hydrogenation conditions. The vessel must be rated for pressure reactions. |
| 2 | Add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst (5% w/w). | Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to anilines. It provides a high surface area for the reaction. The 10% loading is standard for this transformation. |
| 3 | Seal the vessel and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. | Purging with an inert gas (N₂) removes oxygen, which can form explosive mixtures with hydrogen and can also poison the catalyst. Subsequent hydrogen purges ensure the reaction atmosphere is ready. |
| 4 | Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature (25°C) for 4-6 hours. | 50 psi is a moderate pressure that provides a sufficient concentration of H₂ for the reaction to proceed efficiently without requiring highly specialized equipment. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas (a triphasic system). |
| 5 | Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) until the starting material is fully consumed. | TLC is a rapid and effective method to monitor reaction progress. The disappearance of the starting material spot indicates the reaction is complete, preventing over-reduction or side reactions. |
| 6 | Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. | This is a critical safety step to remove flammable hydrogen gas before opening the vessel to the atmosphere. |
| 7 | Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (50 mL). | Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper and ensures complete removal of the heterogeneous catalyst. Washing ensures full recovery of the product. |
| 8 | Concentrate the filtrate in vacuo using a rotary evaporator. The product, 2-amino-5-hydroxypropiophenone, will precipitate as a solid. | Removal of the solvent under reduced pressure allows for the isolation of the product without excessive heating, which could cause degradation. |
| 9 | Recrystallize the crude solid from an ethanol/water mixture to afford the pure product. | Recrystallization is a purification technique that removes impurities by leveraging differences in solubility, yielding a highly pure crystalline product suitable for the next synthetic step. |
2.4 Purification and Characterization (Self-Validation)
The integrity of the intermediate is paramount for the success of subsequent complex steps.
| Parameter | Method | Expected Result / Specification |
| Purity | High-Performance Liquid Chromatography (HPLC) | > 99.0% (Area Normalization) |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Consistent with the structure; key peaks include aromatic protons, ethyl group protons (triplet and quartet), and amine/hydroxyl protons. |
| Identity | Mass Spectrometry (MS-ESI) | [M+H]⁺ = 166.08 g/mol |
| Yield | Gravimetric Analysis | 85-95% |
Case Study 2: The Taxol® (Paclitaxel) ABCD Ring System
3.1 Background and Significance Taxol is a revolutionary anticancer agent that stabilizes microtubules, leading to mitotic arrest in cancer cells.[8] Its complex molecular structure, featuring a unique [6-8-6-4] tetracyclic core and 11 stereocenters, made it a formidable challenge and a celebrated achievement in the field of total synthesis.[9] The synthesis of Taxol is a prime example of a convergent strategy, where the A and C rings are synthesized separately and then ingeniously joined to form the central 8-membered B ring.[10]
3.2 Synthetic Pathway Analysis: The Nicolaou Convergent Strategy
The K.C. Nicolaou group's total synthesis is a landmark in organic chemistry.[10][11] It constructs the A and C rings as stable intermediates, which are then coupled using a Shapiro reaction followed by a McMurry reaction to close the B ring. This approach masterfully manages the molecule's complexity.
Caption: Key coupling events in the Nicolaou Taxol synthesis.
3.3 Application Protocol: McMurry Reaction for B-Ring Cyclization
This protocol describes the pivotal intramolecular pinacol coupling reaction that forms the challenging 8-membered B-ring from a dialdehyde precursor.
| Step | Procedure | Scientific Rationale (Causality) |
| 1 | Assemble a flame-dried, three-neck flask equipped with a reflux condenser and an argon inlet. Add zinc dust (10 eq.) and copper(I) chloride (1.5 eq.). | The McMurry reaction is highly sensitive to moisture and oxygen. All glassware must be rigorously dried, and the reaction run under an inert atmosphere (argon) to protect the low-valent titanium reagent. |
| 2 | Add anhydrous tetrahydrofuran (THF) via cannula and stir the slurry for 30 minutes at room temperature. | Anhydrous THF is the solvent of choice. Stirring creates a Zn-Cu couple, which is important for the subsequent reduction of TiCl₃. |
| 3 | Add titanium(III) chloride (TiCl₃, 10 eq.) portion-wise. The slurry will turn from gray to black. Reflux the mixture for 2 hours. | The Zn-Cu couple reduces Ti(III) to the active low-valent Ti(0) species, which is the key reagent for the reductive coupling of the carbonyls. The black color indicates the formation of active titanium. Refluxing ensures complete formation. |
| 4 | Cool the mixture to 0°C. In a separate flask, dissolve the ABC-ring dialdehyde precursor (1 eq.) in anhydrous THF. | Cooling is necessary before adding the substrate to control the initial rate of the highly exothermic reaction. |
| 5 | Add the dialdehyde solution to the black titanium slurry via syringe pump over 12 hours. | High Dilution Principle: The slow addition of the substrate is the most critical parameter. It ensures that at any given moment, the concentration of the dialdehyde is extremely low. This heavily favors the desired intramolecular cyclization over intermolecular polymerization, which is essential for forming the 8-membered ring. |
| 6 | After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6 hours. | This ensures the reaction goes to completion. |
| 7 | Quench the reaction by slowly adding 10% aqueous K₂CO₃ solution. | The aqueous carbonate solution neutralizes any remaining reactive titanium species and helps in the work-up process. |
| 8 | Dilute with ethyl acetate and filter the mixture through Celite®. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. | Standard aqueous work-up to remove inorganic salts and water. Filtration removes the titanium oxides and excess zinc. |
| 9 | Purify the crude product by flash column chromatography on silica gel. | Chromatography is necessary to separate the desired cyclized product from unreacted starting material, acyclic diol byproducts, and other impurities, yielding the pure ABCD core intermediate. |
3.4 Characterization of the Tetracyclic Core
Validating the structure of this complex intermediate is non-trivial and requires a suite of advanced analytical techniques.
| Parameter | Method | Expected Result / Specification |
| Purity | HPLC-MS | > 95% |
| Identity & Stereochemistry | 2D NMR (COSY, NOESY) | Correlation signals must confirm the connectivity and spatial relationships of protons, verifying the formation of the 8-membered ring and the relative stereochemistry of the chiral centers. |
| High-Resolution Mass Spec (HRMS) | ESI-TOF | Provides the exact mass, confirming the elemental composition to within a few parts per million (ppm). |
| Yield | Gravimetric Analysis | 30-40% (Typical for this challenging transformation) |
Case Study 3: Heterocyclic Scaffolds for Kinase Inhibitors
4.1 Background and Significance Protein kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth.[12][13] Many of these inhibitors, such as Imatinib and Gefitinib, are built around a core heterocyclic scaffold, like a pyrimidine or quinazoline ring.[13][14] The synthesis of these drugs relies on the efficient construction of a central, functionalized heterocyclic intermediate, which is then elaborated through modern cross-coupling reactions.
4.2 Synthetic Pathway Analysis: Palladium-Catalyzed Cross-Coupling The synthesis of many kinase inhibitors is a masterclass in modern organometallic chemistry. A common strategy involves a central di-halogenated heterocycle intermediate. This intermediate then undergoes sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach the various aryl and amine fragments that are essential for binding to the kinase active site.[14]
Caption: Modular synthesis of a kinase inhibitor via sequential cross-coupling.
4.3 Application Protocol: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation, a crucial step in attaching the aniline moiety required for the activity of many kinase inhibitors.
| Step | Procedure | Scientific Rationale (Causality) |
| 1 | To a flame-dried Schlenk flask, add the mono-arylated chloro-pyrimidine intermediate (1 eq.), the desired aniline (1.1 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.). | The reaction must be run under inert conditions as the palladium catalyst is oxygen-sensitive. NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle. The aniline is slightly in excess to ensure complete consumption of the more valuable intermediate. |
| 2 | Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). | This is a palladium-catalyzed reaction. A pre-catalyst like Pd₂(dba)₃ generates the active Pd(0) species in situ. The bulky, electron-rich phosphine ligand (Xantphos) is critical; it stabilizes the Pd(0) species, promotes oxidative addition, and facilitates the final reductive elimination step that forms the C-N bond. |
| 3 | Evacuate and backfill the flask with argon three times. | This ensures the complete removal of oxygen from the reaction vessel. |
| 4 | Add anhydrous, degassed toluene via cannula and heat the reaction to 100°C with vigorous stirring for 8-12 hours. | Toluene is a common high-boiling solvent for these reactions. Degassing (e.g., by sparging with argon) removes dissolved oxygen. Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. |
| 5 | Monitor the reaction by LC-MS until the starting material is consumed. | LC-MS is superior to TLC for these reactions, as it confirms both the consumption of starting material and the formation of the product with the correct mass. |
| 6 | Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. | The quench neutralizes the strong base and begins the work-up process. |
| 7 | Dilute with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate in vacuo. | Standard extractive work-up to remove the base, salts, and any water-soluble components. |
| 8 | Purify the crude product by flash column chromatography or preparative HPLC. | Purification is essential to remove residual catalyst, ligand, and any side products, yielding the pure kinase inhibitor API. |
Conclusion
The strategic synthesis of well-characterized intermediates is not merely a preliminary step but the very foundation of modern anticancer drug development. As demonstrated through the synthesis of the SN-38 core, the Taxol ABCD ring system, and heterocyclic kinase inhibitors, a focus on intermediates enables chemists to tackle immense molecular complexity, build libraries of new drug candidates, and develop robust, scalable manufacturing processes. The principles of convergent synthesis, the application of powerful catalytic methods, and rigorous analytical validation at each intermediate stage are indispensable skills for any scientist in the field of medicinal chemistry and drug discovery.
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Goti, G., & O'Brien, A. G. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 6992. [Link]
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Goti, G., & O'Brien, A. G. (2021). Continuous Flow Synthesis of Anticancer Drugs. PubMed Central, 26(22), 6992. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). CSIR Diamond Jubilee Technology Award for the Development of Innovative Technology for Irinotecan. Retrieved from [Link]
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Smirnova, I. G., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. [Link]
- Method of synthesizing key intermediates for the production of camptothecin derivatives. (n.d.).
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Caballero, E., et al. (2018). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PubMed Central. [Link]
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Mukhtar, S. D., & Suhail, M. (2022). Chiral metallic anticancer drugs: A brief-review. European Journal of Chemistry, 13(4), 483-490. [Link]
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The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. (2002). PubMed Central. [Link]
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Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. (2021). ACS Publications. [Link]
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The Chemistry Behind ADCs. (2021). PubMed Central. [Link]
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Attempted Synthesis of Vinca Alkaloids Condensed with Three-Membered Rings. (2018). National Institutes of Health. [Link]
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Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. [Link]
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Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. [Link]
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Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues... (2015). ACS Publications. [Link]
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Strategies and Lessons Learned from Total Synthesis of Taxol. (2023). Chemical Reviews. [Link]
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What Makes a Good Linker for Antibody-Drug Conjugates? (2025). SigutLabs. [Link]
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Synthesis of Combretastatin A-4 and Erianin. (2007). ResearchGate. [Link]
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Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604. [Link]
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ANALYTICAL METHODS FOR DETERMINATION OF ANTICANCER DRUGS FROM MARINE SOURCES. (2013). IJRPC. [Link]
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New Method of Synthesis of Vinca Alkaloid Derivatives. (2018). ResearchGate. [Link]
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Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2022). MDPI. [Link]
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Design and synthesis of novel spin-labeled camptothecin derivatives as potent cytotoxic agents. (2014). PubMed Central. [Link]
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Nicolaou Taxol total synthesis. (n.d.). Wikipedia. [Link]
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An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. (2013). PubMed Central. [Link]
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Current ADC linker chemistry. (2014). ResearchGate. [Link]
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Extraction, Separation and Purification of Bioactive Anticancer Components... (2022). MDPI. [Link]
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Synthesis of the Taxol Core via Catalytic Asymmetric 1,4-Addition of an Alkylzirconium Nucleophile. (2020). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. This critical building block is a cornerstone in the development of novel therapeutics, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1] Its synthesis, however, can present challenges that impact yield, purity, and scalability.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Synthesis Overview: The Gould-Jacobs Approach
The most common and reliable route to this compound involves a two-stage process. This begins with a Gould-Jacobs reaction to form the core naphthyridine ring, followed by a chlorination step.
-
Stage 1: Condensation & Thermal Cyclization. 2-Aminopyridine reacts with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes a high-temperature intramolecular cyclization to yield Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.[2][3]
-
Stage 2: Chlorination. The hydroxyl group of the intermediate is then substituted with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to furnish the final product.[4][5]
Reaction Workflow Diagram
Caption: General two-stage synthesis pathway.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem: Low or No Yield in Stage 1 (Cyclization)
Question: My thermal cyclization step is giving very low yields (<30%) of Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate. What are the primary factors to investigate?
Answer: Low yields in this step almost always trace back to three critical parameters: temperature, reaction time, or purity of starting materials.
-
Insufficient Cyclization Temperature: The Gould-Jacobs reaction is a thermal electrocyclization that requires significant thermal energy to overcome the activation barrier.[2][6]
-
Cause: The reaction temperature is too low. Common solvents for this reaction, like diphenyl ether or Dowtherm A, have very high boiling points for a reason.[7]
-
Solution: Ensure your heating mantle and thermometer are calibrated. The reaction mixture must reach and be maintained at 240-250°C . Below this range, the cyclization rate drops dramatically. Monitor the reaction progress via TLC by observing the disappearance of the condensation intermediate.
-
-
Incomplete Initial Condensation: The cyclization can't proceed if the initial condensation between 2-aminopyridine and DEEM is incomplete.
-
Cause: Impurities in the 2-aminopyridine (e.g., moisture) can interfere with the initial nucleophilic attack.
-
Solution: Use freshly distilled or high-purity 2-aminopyridine. Ensure all glassware is flame-dried or oven-dried before use to maintain anhydrous conditions.
-
-
Reaction Time: This reaction is not instantaneous and requires sufficient time at the target temperature.
-
Cause: The reaction may not have gone to completion.
-
Solution: While monitoring by TLC is best, a typical duration at 250°C is 1-2 hours.[7] If starting material is still present, consider extending the reaction time.
-
Problem: Complications During Stage 2 (Chlorination)
Question: During the chlorination with POCl₃, my work-up is problematic. When I quench the reaction with water, my starting material (the hydroxy-naphthyridine) reappears on the TLC plate. Why is this happening?
Answer: This is a classic and frustrating issue in chlorinations of electron-deficient heterocycles like naphthyridines. The reappearance of starting material indicates that the chlorination was either incomplete or, more likely, the newly formed chloro-product is being hydrolyzed back to the hydroxy compound during the aqueous work-up.[4]
-
Cause 1: Insufficient Chlorinating Agent/Time. The conversion may not have reached completion. POCl₃ is the most common reagent, but its reactivity can sometimes be sluggish.[4][8]
-
Solution:
-
Extend Reaction Time: Ensure the reaction is refluxed for an adequate duration (typically 3-5 hours). Monitor by TLC until no starting material is visible.
-
Consider Additives: For stubborn reactions, adding a small amount of a tertiary amine base like N,N-dimethylaniline or pyridine can catalyze the reaction.[5] A mixture of POCl₃ and PCl₅ can also be a more potent chlorinating system.[9][10]
-
-
-
Cause 2: Hydrolysis During Work-up. The 2-chloro position on the naphthyridine ring is activated towards nucleophilic substitution. Water, especially under neutral or basic conditions created during quenching, can act as a nucleophile and displace the chloride.
-
Solution: A carefully controlled work-up is essential.
-
Remove Excess POCl₃: After the reaction is complete, cool the mixture and remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation). This is a critical step.
-
Controlled Quenching: Slowly and carefully pour the cooled reaction residue onto crushed ice. Do not add a strong base immediately. The goal is to decompose any remaining phosphorus compounds without creating a highly basic environment.
-
Extraction: Extract the product immediately into an organic solvent like dichloromethane (DCM) or chloroform.
-
Neutralization: Wash the organic layer carefully with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids, followed by a brine wash.[4] Avoid strong bases like NaOH.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.
-
-
Troubleshooting Workflow: Chlorination Step
Caption: A robust work-up protocol for the chlorination step.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the high-temperature cyclization (Stage 1)? A1: High-boiling point, inert solvents are required. Diphenyl ether (b.p. 259°C) is a very common choice. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is also widely used and effective. In some cases, the reaction can be run neat (solvent-free) by heating the reactants directly, which can simplify purification.[11]
Q2: My final product is a tan or brown solid. How can I improve its color and purity? A2: The crude product often contains colored impurities from the high-temperature reaction stages. Purification is best achieved by:
-
Silica Gel Chromatography: A gradient elution from hexane to ethyl acetate is typically effective. The product is moderately polar.
-
Recrystallization: If chromatography does not yield a pure white solid, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be very effective for removing residual colored impurities.
Q3: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination? A3: While SOCl₂ is a common chlorinating agent for alcohols, POCl₃ is generally more effective and widely used for converting hydroxy-aza-heterocycles (like hydroxynaphthyridines) to their chloro-derivatives.[4] SOCl₂ can sometimes lead to undesired side reactions or incomplete conversion in these systems.
Q4: How do I confirm the identity and purity of my final product? A4: A combination of standard analytical techniques should be used:
-
¹H NMR (Proton NMR): To confirm the structure by checking the chemical shifts, integration, and coupling patterns of the protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.
-
Melting Point: Compare the observed melting point with the literature value (if available) as an indicator of purity.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equivalents).
-
Initial Condensation: Heat the mixture at 110-120°C for 1 hour. Ethanol will be evolved as a byproduct.
-
Cyclization: Add high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per gram of 2-aminopyridine) to the flask. Heat the mixture to 240-250°C and maintain this temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate. Add petroleum ether or hexane to the mixture to further precipitate the product and dilute the solvent.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with petroleum ether or hexane to remove the high-boiling solvent.
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask with a reflux condenser, place Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate (1 equivalent).
-
Reaction: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
POCl₃ Removal: After cooling to room temperature, carefully remove the excess POCl₃ by vacuum distillation.
-
Quenching & Extraction: Slowly pour the viscous residue onto a stirred mixture of crushed ice and dichloromethane (DCM). Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product as a white or off-white solid.
V. References
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Expedient Synthesis of Ethyl 5-Acetyl-1,2,4,4a,5,6-Hexahydro Benzo-[G][2][12]Oxazino[4,3-A][12][13]Naphthyridine-5-Carboxylate from 2-Cholro-3-Formyl Quinoline. Retrieved from [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? Retrieved from [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Semantic Scholar. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
ACS Publications. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
YouTube. (2021). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]
-
onlinelibrary.wiley.com. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]
-
NIH. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Retrieved from [Link]
-
Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Retrieved from
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? Retrieved from [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
PubMed. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Antibacterial Evaluation of 2-(chloro / ethyl thio / seleno)-1,8-naphthyridine-3-azetidine Derivatives. Retrieved from [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Buy this compound | 132209-79-1 [smolecule.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Crude Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical guidance necessary to achieve high purity and yield in your experiments.
Understanding the Chemistry: Potential Impurities and Stability
Effective purification begins with a solid understanding of the potential impurities that may be present in the crude product and the stability of the target compound. This compound is commonly synthesized via a Vilsmeier-Haack type reaction of N-(pyridin-2-yl) acetamides.[1][2][3][4] This synthetic route can introduce several types of impurities that need to be addressed during purification.
Common Impurities:
-
Unreacted Starting Materials: Residual N-(pyridin-2-yl) acetamide and its derivatives.
-
Reagent-Related Impurities: Byproducts from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Hydrolysis Product: The most common process-related impurity is 2-chloro-1,8-naphthyridine-3-carboxylic acid, formed by the hydrolysis of the ethyl ester group under acidic or basic conditions during workup or purification.[5]
-
Nucleophilic Substitution Products: The chlorine atom at the 2-position is susceptible to nucleophilic attack, leading to the formation of various substitution byproducts.[5]
-
Dehalogenated Impurities: Partial or complete removal of the chlorine atom can occur under certain reaction or purification conditions.
Compound Stability:
This compound is sensitive to both acidic and basic conditions, which can catalyze the hydrolysis of the ester functional group.[5] Prolonged exposure to silica gel during column chromatography can also potentially lead to degradation, a common issue with nitrogen-containing heterocyclic compounds.
Purification Strategy Selection Workflow
Choosing the right purification strategy is critical for success. The following workflow provides a decision-making framework to guide you from initial crude product assessment to the selection of the most appropriate purification method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 5. Buy this compound | 132209-79-1 [smolecule.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1,8-Naphthyridine Derivatives
Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Our aim is to provide practical, experience-driven solutions to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Challenges in Friedländer Annulation
The Friedländer synthesis is a cornerstone for constructing the 1,8-naphthyridine core, typically involving the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group.[1] While versatile, this reaction is not without its pitfalls.
Question 1: I'm experiencing very low yields in my Friedländer synthesis of a 1,8-naphthyridine derivative. What are the likely causes and how can I improve it?
Low yields are a frequent issue and can often be traced back to several key factors.[2] A systematic approach to troubleshooting is recommended.
Causality & Troubleshooting Steps:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Traditional acid or base catalysts can be harsh and may lead to side reactions.[3]
-
Recommendation: Consider switching to milder and more efficient modern catalysts. Ionic liquids, such as [Bmmim][Im], have demonstrated excellent catalytic activity, sometimes acting as both the solvent and catalyst.[3] Lewis acids like CeCl₃·7H₂O can also be effective.[2] Experiment with catalyst loading to find the optimal concentration.
-
-
Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and selectivity.
-
Recommendation: While some protocols require heating (e.g., 80°C), others achieve high yields at room temperature.[2][3] Recent studies have shown that using water as a solvent or even solvent-free grinding conditions can lead to high yields and simplified work-up.[2] A temperature screen is advisable to determine the sweet spot for your specific substrates.
-
-
Purity of Starting Materials: Impurities in your 2-aminopyridine-3-carbaldehyde or the active methylene compound can inhibit the reaction or lead to unwanted byproducts.
-
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, chromatography) before use.
-
-
Incomplete Reaction: The reaction may simply not have reached completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time.
-
Question 2: My reaction is producing multiple products, suggesting poor regioselectivity. How can I control this in the Friedländer annulation?
Poor regioselectivity is a known challenge, especially when using unsymmetrical ketones.[2][3] The formation of different regioisomers can complicate purification and reduce the yield of the desired product.
Strategies for Improving Regioselectivity:
-
Catalyst Selection: Certain catalysts can direct the reaction towards a specific regioisomer.
-
Reaction Conditions: Fine-tuning the reaction conditions can also influence the regiochemical outcome.
-
Recommendation: Explore different solvents and temperatures. In some cases, a less reactive solvent or lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Question 3: What are the common side products in the Friedländer synthesis, and how can I minimize their formation?
While modern protocols often report clean reactions, several side reactions can occur.[2]
-
Self-Condensation of the Active Methylene Compound: Under strongly basic conditions, some active methylene compounds can self-condense, leading to polymeric materials or dimeric byproducts.
-
Mitigation: Use a milder base or a catalyst that does not promote self-condensation. The use of an ionic liquid like [Bmmim][Im] has been shown to produce exclusive products with excellent yields.[3]
-
-
Formation of Isomeric Naphthyridines: Depending on the starting materials, other naphthyridine isomers could potentially form.
-
Mitigation: Careful selection of starting materials is key. For 1,8-naphthyridines, 2-amino-3-formylpyridine is the specific precursor required.[1]
-
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Catalyst | Low activity, side reactions | Switch to ionic liquids (e.g., [Bmmim][Im]) or specific amine catalysts (e.g., TABO) | Increased yield, improved regioselectivity |
| Solvent | Low solubility, side reactions | Explore greener options like water or solvent-free conditions | Higher yields, easier work-up |
| Temperature | Incomplete reaction or decomposition | Optimize through a temperature screen (e.g., room temp to 80°C) | Find optimal balance between reaction rate and product stability |
| Reactant Purity | Presence of impurities | Purify starting materials before use | Reduced side product formation, cleaner reaction profile |
Section 2: Navigating the Gould-Jacobs Reaction
The Gould-Jacobs reaction is another powerful tool, particularly for synthesizing 4-hydroxy-1,8-naphthyridine derivatives. It typically involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization.[5]
Question 4: The thermal cyclization step in my Gould-Jacobs synthesis is giving me a low yield of the desired 4-hydroxy-1,5-naphthyridine. What can I do?
The high temperatures required for the cyclization step can often lead to decomposition and the formation of tar-like byproducts, significantly reducing the yield.
Optimization of the Cyclization Step:
-
Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective alternative to conventional heating.
-
Recommendation: Employing microwave-assisted synthesis can dramatically reduce reaction times and often leads to cleaner reactions with higher yields by minimizing thermal decomposition.[5]
-
-
Solvent Choice for High-Temperature Reactions: The choice of a high-boiling point solvent is crucial for maintaining the required temperature for cyclization.
-
Recommendation: Dowtherm A or diphenyl ether are commonly used. Ensure the solvent is anhydrous, as moisture can interfere with the reaction.
-
Caption: Troubleshooting workflow for low yields in the Gould-Jacobs cyclization step.
Section 3: Side Reactions in Metal-Catalyzed Cross-Coupling
Functionalization of the 1,8-naphthyridine core often relies on metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings. These reactions, while powerful, can be plagued by side reactions.
Question 5: I'm attempting a cobalt-catalyzed cross-coupling on a halogenated 1,8-naphthyridine, but I'm observing significant amounts of homocoupling of my organometallic reagent. How can I suppress this?
Homocoupling is a common side reaction in cross-coupling, leading to the formation of symmetrical biaryls or dialkyls from the organometallic reagent.
Strategies to Minimize Homocoupling:
-
Ligand and Additive Effects: The choice of ligand and the presence of additives can have a profound impact on the reaction pathway.
-
Slow Addition of the Organometallic Reagent: Adding the organometallic reagent slowly to the reaction mixture can help to maintain a low concentration, disfavoring the homocoupling pathway.
-
Recommendation: Use a syringe pump for the slow addition of your Grignard or organozinc reagent.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired cross-coupling over homocoupling.
-
Recommendation: Run the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor the progress. While the reaction may be slower, the selectivity can be improved.[6]
-
Question 6: My palladium-catalyzed C-N coupling reaction on a chloro-1,8-naphthyridine is sluggish and gives low yields. What could be the issue?
Chloro-heterocycles can be less reactive in palladium-catalyzed cross-coupling reactions compared to their bromo or iodo counterparts.
Enhancing Reactivity of Chloro-1,8-naphthyridines:
-
Choice of Catalyst System: A more active catalyst system is often required for less reactive substrates.
-
Recommendation: Employ more electron-rich and sterically hindered phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), in combination with a palladium precursor like Pd₂(dba)₃.
-
-
Base Selection: The choice of base is critical for the efficiency of C-N coupling reactions.
-
Recommendation: Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often more effective than weaker bases like carbonates.
-
Caption: Key optimization strategies for common cross-coupling issues.
Section 4: Purification Challenges
Question 7: My crude product contains unreacted 2-aminopyridine derivatives. What is the most effective way to remove them?
Due to the basic nature of 2-aminopyridine starting materials, an acidic wash during the workup is a highly efficient purification method.[8]
Experimental Protocol: Acidic Wash for Removal of Basic Impurities
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt and partition into the aqueous layer.[8]
-
Separation: Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[8]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
For solid products that are still impure after an acidic wash, recrystallization is often the next best step.[8] If the product is an oil or if impurities have similar polarity, silica gel column chromatography may be necessary.[8]
References
- BenchChem. (2025).
- Request PDF. (2020).
- BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal.
- PMC. (n.d.).
- ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- PMC. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
- BenchChem. (2025).
- ResearchGate. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Naphthyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chlorinated naphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electron-deficient, nitrogen-containing heteroaromatic substrates. The inherent difficulty in activating the C-Cl bond, coupled with the potential for catalyst inhibition by the naphthyridine nitrogen atoms, necessitates a carefully optimized approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to achieve higher yields, cleaner reaction profiles, and reproducible results.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific, common problems encountered during the Suzuki coupling of chlorinated naphthyridines.
Q1: My reaction has failed completely; TLC/LC-MS shows only starting materials. What are the most probable causes?
A1: Complete reaction failure almost always points to a fundamental issue with catalyst activity or reaction setup. Here are the primary culprits:
-
Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. Its failure to form or its rapid deactivation is a common cause of failure.
-
Cause: Chlorinated naphthyridines are challenging substrates due to the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2] The oxidative addition step is kinetically slow and requires a highly active catalyst.
-
Solution: Employ a more robust catalyst system. Modern, highly active catalysts are essential. Use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with an electron-rich, sterically hindered phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3][4] These ligands promote the formation of the active L-Pd(0) species and accelerate the oxidative addition step.[1]
-
-
Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[1]
-
Cause: Insufficient degassing of solvents, reagents, or the reaction vessel headspace.
-
Solution: Implement rigorous inert atmosphere techniques. Degas your solvent(s) thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using a minimum of three freeze-pump-thaw cycles.[1][5] Ensure the reaction vessel is properly flushed with an inert gas before adding the catalyst.
-
-
Inappropriate Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][7]
-
Cause: A base that is too weak, poorly soluble in the reaction medium, or sterically hindered may fail to activate the boronic acid effectively.
-
Solution: For challenging aryl chlorides, stronger bases are typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices due to their high basicity and solubility in common organic solvents, especially with a small amount of water.[1][8]
-
-
Low Temperature: The oxidative addition of palladium into a C-Cl bond has a high activation energy.
Q2: My starting material is consumed, but the yield of the desired product is very low. What are the dominant side reactions?
A2: This scenario indicates that while the catalyst is active, the desired productive coupling is being outcompeted by side reactions. The most common culprits are:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[10]
-
Cause: This side reaction is often promoted by excess water, high temperatures, and the inherent instability of certain boronic acids (especially electron-rich or some heteroaryl boronic acids).[10][11]
-
Solution:
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin). These are generally more resistant to protodeboronation.[11]
-
Minimize Water: While a small amount of water can be beneficial, especially with bases like K₃PO₄, excess water can accelerate protodeboronation.[1][8] Use anhydrous solvents and a carefully controlled amount of water if needed.
-
Use a Milder Base: If possible, screen less aggressive bases like K₂CO₃.
-
-
-
Reductive Dehalogenation: The chlorinated naphthyridine is converted to the parent naphthyridine without coupling.
-
Cause: This occurs when the palladium intermediate reacts with a hydride source in the mixture before it can undergo transmetalation. Solvents (like alcohols) or even the amine on certain substrates can act as hydride donors.[12]
-
Solution: Ensure a rigorously inert and dry atmosphere. Choose a solvent that is less likely to act as a hydride source (e.g., dioxane, toluene).
-
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (R-R).
-
Cause: This is often promoted by the presence of oxygen or Pd(II) species, which can facilitate the oxidative coupling of the boronic acid.[12]
-
Solution: Strict exclusion of oxygen is critical. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes minimize this compared to Pd(II) sources that require in-situ reduction.
-
Q3: My reaction is sluggish and stalls at ~50-60% conversion, even after extended reaction times. What is causing catalyst deactivation?
A3: Catalyst deactivation is a common issue, especially with nitrogen-containing heterocycles.
-
Cause 1: Catalyst Inhibition by N-Coordination: The lone pair of electrons on the naphthyridine nitrogen can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle (substrate)n-metal complexes that are catalytically inactive.
-
Solution: Use sterically bulky ligands. Large ligands like SPhos, XPhos, or bulky NHCs physically block the nitrogen atom from coordinating to the palladium center, thereby preserving the catalyst's activity.[3]
-
-
Cause 2: Formation of Palladium Black: The precipitation of metallic palladium (Pd black) is a visual indicator of catalyst decomposition. This occurs when the Pd(0) species agglomerates and falls out of the catalytic cycle.
-
Solution: Ligand choice is again critical. Strong, chelating ligands or bulky monodentate ligands stabilize the monomeric Pd(0) species in solution and prevent agglomeration. Ensure the ligand-to-palladium ratio is optimal (typically 2:1 to 4:1 for monodentate ligands).
-
-
Cause 3: Dimerization of Intermediates: In some cases, palladium(II) intermediates can dimerize, leading to inactive species and halting the catalytic cycle.[13][14][15]
-
Solution: This is an inherent mechanistic challenge. Modifying the ligand, solvent, or temperature may alter the equilibrium and disfavor the formation of inactive dimers.
-
Frequently Asked Questions (FAQs)
This section provides broader guidance on optimizing reaction parameters from the start.
Q1: How do I select the optimal catalyst and ligand for coupling a chlorinated naphthyridine?
A1: The activation of the C-Cl bond is the rate-determining step, so your choice of catalyst and ligand is the single most important factor.
-
Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are effective, as Pd(II) is typically reduced in situ to the active Pd(0) species.[16]
-
Ligand Selection: You need a ligand that is both highly electron-donating and sterically bulky.[1]
-
Electron-Donating: Increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition into the C-Cl bond.
-
Sterically Bulky: Accelerates the final reductive elimination step to release the product and regenerate the catalyst. It also helps prevent catalyst inhibition by the naphthyridine nitrogen.[3]
-
Table 1: Recommended Catalyst Systems for Chlorinated Naphthyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | Pd: 1-3%, Ligand: 2-6% | "Buchwald Ligands"; excellent for challenging C-Cl activation; high activity and yields.[1] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Pd: 1-3%, Ligand: 2-6% | Another highly effective Buchwald ligand, often successful when others fail. |
| PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂ | (Pre-formed complex) | 1-2% | Air-stable precatalyst with a very electron-rich phosphine ligand, shown to be highly efficient for heteroaryl chlorides.[3] |
| PEPPSI™-IPr | (Pre-formed complex) | 2-5% | N-Heterocyclic Carbene (NHC) based catalyst; often shows excellent thermal stability and activity for aryl chlorides.[4] |
Q2: What is the best base and solvent combination to start with for optimization?
A2: The base and solvent work in concert to facilitate the key transmetalation step.
-
Base Selection: A strong, non-nucleophilic inorganic base is usually the best choice.
-
K₃PO₄ (Potassium Phosphate): An excellent starting point. It is strong enough for most couplings and its efficacy can be tuned with small amounts of water.[8]
-
Cs₂CO₃ (Cesium Carbonate): Often more effective than K₃PO₄, particularly for very difficult couplings, due to its higher solubility in organic solvents.
-
K₂CO₃ (Potassium Carbonate): A milder option that can be effective and may help reduce side reactions like protodeboronation.
-
-
Solvent Selection: Aprotic solvents are standard. A solvent screen is often necessary.
-
1,4-Dioxane or THF: Excellent general-purpose solvents. Often used with a small amount of water (e.g., 10:1 or 5:1 ratio) to aid in dissolving the base.[17]
-
Toluene: A good non-polar option, especially for higher temperature reactions.
-
DMF or DMAc: Polar aprotic solvents that can be effective but may be more difficult to remove and can sometimes participate in side reactions at high temperatures.
-
Table 2: Starting Points for Base/Solvent Optimization
| Solvent System | Recommended Base | Temperature Range (°C) | Notes |
| 1,4-Dioxane / H₂O (10:1) | K₃PO₄ (2-3 equiv.) | 90 - 110 | A robust and widely applicable starting condition. |
| Toluene | Cs₂CO₃ (2-3 equiv.) | 100 - 120 | Good for high-temperature reactions and when water must be strictly excluded. |
| THF / H₂O (10:1) | K₂CO₃ (3 equiv.) | 80 - 100 | A slightly milder system that can help suppress protodeboronation.[18] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Decision Tree
When a reaction fails, follow this logical flow to diagnose the issue.
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chlorinated Naphthyridine
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chlorinated naphthyridine (1.0 equiv.), the arylboronic acid or pinacol ester (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe. If required, add degassed water at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.
References
-
Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
-
Weires, A. G., Drover, M. W., Still, T. S., & Love, J. A. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Lumb, J. P., & An, M. H. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Weires, A. G., Drover, M. W., Still, T. S., & Love, J. A. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (2007). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Weires, A. G., Drover, M. W., Still, T. S., & Love, J. A. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
-
ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
ResearchGate. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]
-
Gök, Y., & Alkış, M. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
ResearchGate. (2003). Palladacyclic Catalysts in C—C and C-Heteroatom Bond-Forming Reactions. Request PDF. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Riaz, M., Asim, S., Aziz-ur-Rehman, Siddiqui, S. Z., & Parvez, M. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
ResearchGate. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.fr. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate. [Link]
-
ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
ResearchGate. (2019). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions.. Semantic Scholar. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wang, C., & Gevorgyan, V. (2021). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Lee, S., & Cheong, J. Y. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PubMed Central. [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. [Link]
-
YouTube. (2020). palladium coupling catalyst activation. YouTube. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. scholar.uwindsor.ca. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Vilsmeier-Haack Reaction for Naphthyridine Synthesis
Welcome to the technical support center for the Vilsmeier-Haack reaction in naphthyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical, field-proven insights. Our goal is to provide you with the expertise to troubleshoot and optimize your synthetic routes to this vital class of heterocyclic compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter. We delve into the causality behind these challenges and provide actionable solutions.
Issue 1: Low or No Yield of the Desired Formylnaphthyridine
Question: I am attempting a Vilsmeier-Haack reaction on my naphthyridine substrate, but I am observing very low to no product formation. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Vilsmeier-Haack reaction involving naphthyridine synthesis can stem from several factors, primarily related to the stability of the Vilsmeier reagent and the electronic nature of your substrate.
-
Purity of Reagents: The Vilsmeier reagent, the electrophile in this reaction, is highly sensitive to moisture. It is formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1][2]. If your DMF has a characteristic fishy smell, it has likely decomposed to dimethylamine and should be replaced. Similarly, POCl₃ should be freshly opened or distilled to ensure its reactivity.
-
Inert Atmosphere: Due to the moisture sensitivity of the Vilsmeier reagent, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon[1]. This prevents the premature decomposition of the reagent and ensures its availability for the formylation reaction.
-
Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile. Therefore, the Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds[2][3]. The naphthyridine ring system, while heteroaromatic, can be electron-deficient, particularly if it bears electron-withdrawing substituents. If your naphthyridine substrate is not sufficiently activated, the electrophilic attack by the Vilsmeier reagent will be sluggish or may not occur at all.
-
Solution: If you suspect your substrate is not electron-rich enough, consider introducing an electron-donating group (e.g., -OH, -OR, -NR₂) to the naphthyridine ring prior to the Vilsmeier-Haack reaction. Alternatively, explore other formylation methods that utilize stronger electrophiles.
-
-
Reaction Temperature: The optimal reaction temperature is substrate-dependent. While some highly activated substrates react readily at 0°C, less reactive substrates, such as many naphthyridines, may require heating to temperatures ranging from 60°C to 90°C to facilitate the reaction[3][4]. It is advisable to perform small-scale experiments to screen for the optimal temperature.
Issue 2: Formation of 2-Chloro-3-formyl-1,8-naphthyridine Instead of Direct Formylation
Question: I am trying to formylate a substituted 2-amino-pyridine with the intention of later cyclizing it to a naphthyridine. However, my reaction is directly yielding 2-chloro-3-formyl-1,8-naphthyridine. Why is this happening and how can I control it?
Answer:
This is a classic and synthetically useful application of the Vilsmeier-Haack reaction that proceeds via a cyclization-formylation cascade. The reaction of an N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (POCl₃/DMF) can lead directly to the formation of a 2-chloro-3-formyl-1,8-naphthyridine skeleton[5][6][7][8].
Mechanism of Vilsmeier-Haack Cyclization:
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium salt (Vilsmeier reagent).
-
Activation of the Amide: The acetamide group of the N-(pyridin-2-yl)acetamide is activated by the Vilsmeier reagent.
-
Intramolecular Cyclization: The activated intermediate undergoes an intramolecular electrophilic attack on the pyridine ring, leading to the formation of the second ring of the naphthyridine system.
-
Aromatization and Formylation: Subsequent elimination and reaction with the Vilsmeier reagent lead to the formation of the aromatic 2-chloro-3-formyl-1,8-naphthyridine.
Control of the Reaction:
If your goal is to isolate the formylated aminopyridine without cyclization, the Vilsmeier-Haack reaction is likely not the ideal method due to the inherent reactivity of the system. You might consider alternative formylating agents that are less prone to inducing cyclization, or protect the amino group before formylation and deprotect it afterward.
Issue 3: Poor Regioselectivity in the Formylation of a Substituted Naphthyridine
Question: I am attempting to formylate a pre-existing substituted naphthyridine ring, but I am obtaining a mixture of isomers. How can I improve the regioselectivity of the Vilsmeier-Haack reaction?
Answer:
The regioselectivity of the Vilsmeier-Haack formylation on a naphthyridine ring is governed by the electronic effects of the existing substituents and the inherent reactivity of the different positions on the bicyclic system. The Vilsmeier reagent, being an electrophile, will preferentially attack the most electron-rich position[2].
-
Influence of Substituents:
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), alkoxy (-OR), and amino (-NR₂) groups are strong activating groups that direct the formylation to the ortho and para positions relative to themselves.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups are deactivating and direct the electrophilic attack to the meta position.
-
-
Inherent Reactivity of the Naphthyridine Ring: The nitrogen atoms in the naphthyridine ring are electron-withdrawing and deactivate the ring towards electrophilic substitution. The positions with the highest electron density will be the most reactive. For instance, in 1,8-naphthyridine, the C4 and C5 positions are generally more susceptible to electrophilic attack.
Strategies to Improve Regioselectivity:
-
Strategic Blocking: If a particular position is highly activated and leads to undesired isomers, you can temporarily block it with a removable group. After the Vilsmeier-Haack reaction, the blocking group can be removed to yield the desired product.
-
Careful Control of Reaction Conditions: In some cases, lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Choice of Formylating Agent: While the Vilsmeier-Haack reaction is versatile, other formylation methods might offer different regioselectivity. For instance, the Duff reaction or the Reimer-Tiemann reaction (for hydroxylated naphthyridines) could be explored.
Issue 4: Difficult Work-up and Product Isolation
Question: After my Vilsmeier-Haack reaction, I am struggling with a difficult work-up procedure and poor recovery of my formylnaphthyridine product. What are the best practices for work-up and purification?
Answer:
The work-up of a Vilsmeier-Haack reaction requires careful handling due to the presence of excess POCl₃ and the formation of acidic byproducts.
-
Quenching the Reaction: The most common and critical step is the quenching of the reaction mixture. This is typically done by slowly adding the cooled reaction mixture to a vigorously stirred mixture of crushed ice and water. This "reverse quench" helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃. An alternative and often safer method is to quench the reaction mixture into a pre-cooled aqueous solution of a base like sodium acetate or sodium carbonate, which helps to buffer the solution and control the exotherm.
-
Neutralization and Extraction: After quenching, the acidic solution must be neutralized with a base (e.g., NaOH, Na₂CO₃) to a pH of 6-8 before product extraction. The formylnaphthyridine can then be extracted with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Crude formylnaphthyridines are often purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Recrystallization can also be an effective method for obtaining highly pure material.
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Impure reagents (DMF, POCl₃) | Use freshly opened or distilled reagents. |
| Reaction not under inert atmosphere | Perform the reaction under nitrogen or argon. | |
| Electron-deficient substrate | Introduce an electron-donating group or use a stronger formylating agent. | |
| Sub-optimal reaction temperature | Screen a range of temperatures (e.g., 0°C to 90°C). | |
| Unintended Cyclization | Use of Vilsmeier-Haack on reactive precursors | Consider alternative formylation methods or use protecting groups. |
| Poor Regioselectivity | Electronic effects of substituents | Strategically use blocking groups or explore other formylation reactions. |
| Harsh reaction conditions | Lower the reaction temperature to favor the kinetic product. | |
| Difficult Work-up | Uncontrolled quenching | Use a "reverse quench" into ice-water or a buffered basic solution. |
| Incomplete neutralization | Carefully adjust the pH to 6-8 before extraction. | |
| Purification Issues | Impurities from side reactions | Optimize reaction conditions to minimize byproducts. |
| Co-eluting impurities | Employ different chromatographic techniques (e.g., reverse-phase) or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the Vilsmeier-Haack reaction. It is typically formed in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃)[1][2].
Q2: Can I use other acid chlorides besides POCl₃?
A2: Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent. However, POCl₃ is the most commonly used reagent for this purpose.
Q3: Are there any safety concerns with the Vilsmeier-Haack reaction?
A3: Yes, there are several safety considerations. POCl₃ is corrosive and reacts violently with water. The quenching step can be highly exothermic and should be performed with caution in a well-ventilated fume hood. The thermal stability of the Vilsmeier reagent itself can also be a concern, especially at elevated temperatures[9][10]. A thorough risk assessment should always be conducted before performing this reaction.
Q4: Can the Vilsmeier-Haack reaction be used to introduce other functional groups besides a formyl group?
A4: While the primary application of the Vilsmeier-Haack reaction is formylation, variations of the reaction can be used to introduce other functionalities. For example, using a substituted amide other than DMF can lead to the introduction of a ketone. The reaction has also been adapted for chlorination and other transformations[7].
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine via Vilsmeier-Haack Cyclization
This protocol is adapted from the literature for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide[4][5][6].
Materials:
-
N-(pyridin-2-yl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (3.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add N-(pyridin-2-yl)acetamide (1 equivalent) portion-wise to the reaction mixture at 0°C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 12-15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 2-chloro-3-formyl-1,8-naphthyridine.
References
-
Al-Ramadhany, T. R. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]
- BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center. BenchChem.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480. [Link]
- Thomas, A., & Asokan, C. V. (2001). Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. Journal of the Chemical Society, Perkin Transactions 1, (21), 2796-2800.
- Rajput, A. P., & Patil, P. G. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1158.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
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- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry.
- BenchChem. (2025).
- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press.
- Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2003). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 8(12), 827-861.
- Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry.
- Ghandi, M., & Taherpour, A. A. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-10.
- ResearchGate. (2025). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
- ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- ResearchGate. (n.d.). Synthesis of 2-Chloro-3-formyl-1.8-naphthyridine.
- European Journal of Chemistry. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry.
- chemeurope.com. (n.d.). Vilsmeier-Haack reaction. chemeurope.com.
- El-Sayed, R., & Abdel-Aziz, H. A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27354-27383.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- Sridharan, V., & Avendaño, C. (2007).
- ResearchGate. (2025). Vilsmeier–Haack Synthesis of Aromatic Aldehydes Using Bis-(Trichloromethyl) Carbonate and Dimethylformamide.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 1,8-naphthyridines. BenchChem.
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Technical Support Guide: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution (SNAr) of 2-Chloronaphthyridines
Prepared by the Applications Science Team
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols for addressing the common challenge of low reactivity in the nucleophilic substitution of 2-chloronaphthyridines. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower your research.
Section 1: Understanding the Root Cause of Low Reactivity (FAQs)
This section addresses the fundamental principles governing the reactivity of your substrate. Understanding why a reaction is failing is the first step toward a rational solution.
Q1: Why is my 2-chloronaphthyridine unreactive towards nucleophilic substitution?
A1: While it seems counterintuitive for a heteroaromatic halide, the low reactivity of 2-chloronaphthyridines stems from a delicate balance of electronic factors. Aromatic rings are inherently electron-rich, making them poor electrophiles for nucleophilic attack.[1] For a Nucleophilic Aromatic Substitution (SNAr) to proceed efficiently, the aromatic ring must be rendered electron-deficient.
Here’s the breakdown for 2-chloronaphthyridine:
-
Activating Effect of Nitrogen: The nitrogen atoms in the naphthyridine ring act as electron-withdrawing groups (EWGs) through induction and mesomeric effects.[2] This withdraws electron density from the ring, making it more electrophilic and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogens.[3]
-
Insufficient Activation: In many naphthyridine isomers, the activating effect of the two nitrogen atoms on the C2 position is not as potent as in highly reactive systems like pyrimidines or pyridines bearing strong EWGs like a nitro group.[4][5] For instance, 2-chloropyrimidine is about 100 times more reactive than 2-chloropyrazine, highlighting how nitrogen positioning dramatically impacts reactivity.[4] Your 2-chloronaphthyridine substrate may simply not be electron-deficient enough to react under mild conditions.
-
Lack of Additional EWGs: Unlike classic SNAr substrates such as 2,4-dinitrochlorobenzene, your naphthyridine ring likely lacks powerful, resonance-stabilizing EWGs at positions that can delocalize the negative charge of the reaction intermediate.[5]
Q2: What is the accepted mechanism for SNAr on a naphthyridine ring, and why does it matter for troubleshooting?
A2: The reaction proceeds via a two-step addition-elimination mechanism . Understanding this pathway is critical because it reveals the rate-determining step and highlights which factors to modify.
-
Step 1 (Rate-Determining): Nucleophilic Attack. The nucleophile attacks the carbon atom bearing the chlorine. This step is typically the slowest because it temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5][6]
-
Step 2 (Fast): Elimination. The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Knowing that Step 1 is rate-limiting tells us that our efforts should focus on either making the nucleophile more reactive or making the naphthyridine ring a better electrophile.[7][8]
Caption: A logical workflow for troubleshooting unreactive SNAr reactions.
Step-by-Step Troubleshooting in Practice
-
Verify Reagent Integrity: Before making drastic changes, confirm the basics. Is your 2-chloronaphthyridine pure? Is your nucleophile not degraded? Are your anhydrous solvents truly dry? Moisture can quench anionic nucleophiles.
-
Optimize Reaction Conditions (Protocol 1): This is the most crucial step. Switch from your initial mild conditions to a robust SNAr protocol.
-
Action: Change the solvent to DMSO or DMF . Use a base like K₂CO₃ (if using an amine/alcohol nucleophile). Increase the temperature incrementally, starting at 80 °C and going up to 120 °C . Monitor the reaction by LCMS. Many unreactive systems will proceed under these "forcing" thermal conditions. [9][10]
-
-
Enhance Nucleophilicity: If the reaction is still sluggish in DMSO at 120 °C, your nucleophile may be too weak or not fully deprotonated.
-
Action (for alcohols/thiols): Pre-treat the nucleophile with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0 °C for 30 minutes to form the more potent alkoxide/thiolate anion. Then, add the 2-chloronaphthyridine and heat. [11]
-
-
Activate the Substrate: If forcing conditions lead to decomposition or are still ineffective, the issue lies firmly with the electrophile. You must make the naphthyridine ring more electron-deficient.
-
Action: A powerful but underutilized technique is the formation of a pyridinium salt . Reacting the 2-chloronaphthyridine with an activating agent (e.g., from a ketene hemiaminal precursor) can dramatically increase the electrophilicity of the ring, enabling reactions to proceed even at room temperature. [12]
-
-
Switch to an Alternative Chemistry (Protocol 2): When all SNAr attempts fail, it is time to change the mechanism entirely. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , do not rely on the inherent electrophilicity of the ring in the same way. [4]This method is exceptionally broad in scope and is often the go-to strategy for constructing C-N bonds on unactivated (hetero)aryl chlorides.
Section 3: Advanced Protocols & Data
Protocol 1: General Procedure for Forced-Condition Thermal SNAr
This protocol provides a robust starting point for a sluggish 2-chloronaphthyridine system.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloronaphthyridine (1.0 eq), the nucleophile (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.1-0.5 M solution with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 2-4 hours. A typical reaction time is 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Use this protocol when thermal SNAr fails, especially for amine nucleophiles.
-
Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add to a dry Schlenk tube: Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like Xantphos or RuPhos (0.02-0.10 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Add the 2-chloronaphthyridine (1.0 eq) and the amine nucleophile (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to create a 0.1 M solution.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by LCMS. These reactions are often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
References
-
Co-Catalyzed Alkylation of Chloronaphthyridines 1a−c with Alkylmagnesium Reagents 2a−e. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Aromatic nucleophilic substitution. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Retrieved from [Link]
-
Gao, Y., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 19(9), 13926-13938. Retrieved from [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. (2005). Helvetica Chimica Acta. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Chemistry – An Asian Journal. Retrieved from [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). IACS Green Chemistry. Retrieved from [Link]
-
Weber, L. S., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2027-2033. Retrieved from [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Nielsen, M. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8041-8047. Retrieved from [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Retrieved from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (2023). ResearchGate. Retrieved from [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 498. Retrieved from [Link]
-
SNAr Solvents and Reagents. (n.d.). IACS Green Chemistry. Retrieved from [Link]
-
Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. (2019). Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic substitution on 2,2,2-Triphenylethyl chloride - why would it not work?. (2024). Reddit. Retrieved from [Link]
-
Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. (2020). Reddit. Retrieved from [Link]
-
Rearrangement of α-Chloro-Isobutyraldimines: Synthesis of 2-Imidazolidinones. (2025). ResearchGate. Retrieved from [Link]
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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Technical Support Center: Scaling the Synthesis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the laboratory bench to pilot or manufacturing scale. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Section 1: Synthesis Strategy and Scale-Up Overview
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely adopted synthetic strategy involves a two-step process starting from 2-aminopyridine. This route is favored for its reliability and the commercial availability of the starting materials.
-
Step 1: Condensation and Thermal Cyclization. The process begins with the reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEMM). This initial condensation is followed by a high-temperature thermal cyclization (Gould-Jacobs reaction) in a high-boiling solvent like diphenyl ether to form the key intermediate, Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate.[1]
-
Step 2: Chlorination. The hydroxyl group of the intermediate is then converted to the target chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This step is often the most challenging to scale up due to safety and workup considerations.
The overall synthetic workflow is visualized below.
Caption: Overall workflow for the synthesis of the target compound.
Section 2: Troubleshooting the Cyclocondensation Step
Q2: My cyclocondensation reaction to form the 2-hydroxy intermediate is low-yielding or produces significant impurities upon scale-up. What are the critical parameters?
This is a common issue when moving from gram to kilogram scale. The thermal cyclization is sensitive to several factors that are exacerbated at larger volumes.
-
Temperature Control: This is the most critical parameter. The reaction requires high temperatures (240-250°C) to proceed efficiently.[1] On a large scale, ensuring uniform heating and avoiding localized "hot spots" is crucial. Hot spots can lead to thermal decomposition of the starting materials and product, resulting in tar formation and reduced yields.
-
Recommendation: Use a reactor with good overhead stirring and a reliable heating mantle or oil bath. Monitor the internal reaction temperature, not just the mantle temperature.
-
-
Purity of Starting Materials: The purity of 2-aminopyridine and DEEMM is paramount. Impurities in the 2-aminopyridine can lead to side reactions, while old or improperly stored DEEMM may have partially hydrolyzed, which will inhibit the reaction.
-
Reaction Time: While lab-scale reactions might be complete in an hour, larger scales may require longer heating times to ensure complete conversion due to different surface-area-to-volume ratios.[4] Monitor the reaction by TLC or HPLC to determine the optimal endpoint.
-
Solvent Choice: Diphenyl ether is the standard solvent due to its high boiling point. Ensure it is anhydrous. While the reaction can be run neat (using excess DEEMM as a solvent), this can lead to lower yields on a larger scale.[4]
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Temperature | 240-250°C (Hot Plate/Oil Bath) | 240-250°C (Jacketed Reactor) | Ensure efficient heat transfer and avoid local overheating. |
| Reaction Time | ~1 hour | 2-4 hours (monitor for completion) | Slower heat-up and mixing may require longer reaction times. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Vigorous stirring is essential for uniform heat distribution. |
| Workup | Cool, wash with petroleum ether | Cool, dilute with a non-polar solvent (e.g., toluene), filter | Handling large volumes of hot diphenyl ether requires caution. |
Section 3: Troubleshooting the Chlorination Step
Q3: What are the primary safety and scalability concerns when using phosphorus oxychloride (POCl₃)?
POCl₃ is an effective but hazardous reagent. The primary concerns during scale-up are:
-
Highly Exothermic Quenching: POCl₃ reacts violently with water and other protic solvents.[5] Quenching a large-scale reaction by adding water directly can lead to an uncontrolled exotherm, rapid pressure buildup, and potential reactor failure.
-
Corrosivity: POCl₃ and its byproduct, hydrochloric acid (HCl), are highly corrosive to standard stainless steel reactors. Glass-lined or Hastelloy reactors are recommended.
-
Toxicity and Handling: POCl₃ is toxic and moisture-sensitive. All transfers and reactions must be conducted under an inert atmosphere (e.g., nitrogen) in a well-ventilated area by trained personnel.
Q4: My chlorination reaction is sluggish, incomplete, or results in a dark, intractable mixture. How can I optimize it?
This step's success hinges on controlling the reaction conditions and managing the workup carefully.
-
Reagent Stoichiometry and Role: On a small scale, POCl₃ is often used in large excess, acting as both the reagent and solvent. On a larger scale, this is inefficient and dangerous. Recent studies have demonstrated successful large-scale chlorinations using near-equimolar amounts of POCl₃ in the presence of a base like pyridine, often conducted solvent-free in a sealed reactor.[2][3] This dramatically reduces the amount of POCl₃ that needs to be quenched.
-
Temperature and Reaction Time: The reaction typically requires heating to reflux (around 110°C). Incomplete reactions often result from insufficient temperature or time. Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Workup Procedure: This is the most critical part of the process. A dark color often indicates decomposition during the reaction or, more commonly, during the workup.
-
Safe Quenching Protocol:
-
Cool the reaction mixture to room temperature.
-
If a large excess of POCl₃ was used, distill the excess under reduced pressure before quenching.
-
Crucially, perform a reverse quench. Slowly and carefully add the reaction mixture to a separate vessel containing a large amount of crushed ice and water with vigorous stirring. This ensures the quench medium has a large heat capacity to absorb the exotherm.
-
After the quench, the pH will be highly acidic. Slowly basify the mixture with a cold aqueous base (e.g., NaOH or Na₂CO₃ solution) while maintaining a low temperature (<10°C) to precipitate the product.
-
-
Below is a decision tree to guide troubleshooting for the chlorination step.
Caption: Troubleshooting decision tree for the chlorination reaction.
Section 4: Purification and Analysis
Q5: Column chromatography is not viable for my multi-kilogram production. What is the best method for purifying the final product?
For large-scale purification, developing a robust crystallization procedure is essential.
-
Solvent Screening: The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this type of molecule include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
-
Procedure:
-
After basification and filtration of the crude product from the workup, wash the filter cake thoroughly with water to remove inorganic salts.
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you can perform a charcoal treatment to remove colored impurities.
-
Filter the hot solution to remove any insoluble material.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can aid this process.
-
Cool the mixture further in an ice bath to maximize recovery.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Section 5: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate (Scale: 1 mol)
-
Step 1.1 (Condensation): In a suitable reactor, combine 2-aminopyridine (94.1 g, 1.0 mol) and diethyl ethoxymethylenemalonate (216.2 g, 1.0 mol). Heat the mixture with stirring to 120-130°C for 2 hours. The reaction is typically performed neat.
-
Step 1.2 (Cyclization): To a separate reactor equipped with an overhead stirrer and condenser, add diphenyl ether (approx. 1 L). Heat to 240-250°C. Slowly add the crude product from Step 1.1 to the hot diphenyl ether. Maintain the temperature and stir for 1-2 hours until the reaction is complete (monitor by HPLC).
-
Step 1.3 (Isolation): Cool the reaction mixture to below 100°C. Add petroleum ether or hexane (approx. 2 L) to precipitate the product. Stir for 1 hour, then filter the solid. Wash the filter cake thoroughly with petroleum ether to remove the diphenyl ether. Dry the solid under vacuum to yield the desired intermediate as a white or off-white powder.
Protocol 2: Synthesis of this compound (Scale: 1 mol)
-
Safety Note: This procedure must be performed in a suitable reactor within a fume hood by personnel wearing appropriate PPE.
-
Step 2.1 (Chlorination): Charge the reactor with Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate (218.2 g, 1.0 mol). Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, approx. 600 mL, 6.5 mol). Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Step 2.2 (Workup - Reverse Quench): Cool the reaction mixture to ambient temperature. In a separate, larger reactor, prepare a mixture of crushed ice and water (approx. 5 kg of ice in 5 L of water). With vigorous stirring, slowly add the reaction mixture to the ice/water slurry, ensuring the internal temperature of the quench vessel does not exceed 10°C.
-
Step 2.3 (Isolation & Purification): Once the addition is complete, slowly add a cold 50% NaOH solution to the acidic slurry to adjust the pH to 8-9, again maintaining a temperature below 10°C. The product will precipitate as a solid. Filter the solid, wash the cake extensively with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
References
- 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. (2025).
- The Indispensable Role of 2-Aminonicotinaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Majewicz, T. G., & Caluwe, P. Facile synthesis of 2-aminonicotinaldehyde. The Journal of Organic Chemistry.
- Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory.
- Synthesis of some 2-aminonicotinic acid deriv
- Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)
- Buy Ethyl 2-chloro-1,8-naphthyridine-3-carboxyl
- 132209-79-1|Ethyl 2-Chloro-1,8-naphthyridine-3-carboxyl
- Having some troubles with a Vislmeier-Haack reaction. Reddit.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
- Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem.
- Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry.
- Method for producing 2-hydroxynicotinic acid derivative.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- 2-Hydroxy nicotinic acid | 609-71-2. Biosynth.
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Comprehensive Risdiplam Synthesis Overview.
- Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked)
- Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
- Synthesis and Antibacterial Evaluation of 2-(chloro / ethyl thio / seleno)-1,8-naphthyridine-3-azetidine Derivatives.
- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar.
- Malonates in Cyclocondens
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. RSC Publishing.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- 2-Hydroxynicotinic acid | 609-71-2. ChemicalBook.
- diethyl aminomalonate hydrochloride. Organic Syntheses Procedure.
- Synthesis of 2a-h from 1a-h using diethyl malonate.
- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.
- Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.
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Characterization of impurities in Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a systematic approach to its resolution, grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield, or I am not isolating any of the target compound. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge and can originate from several factors. A systematic troubleshooting approach is recommended:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-aminopyridine precursors, which can be susceptible to oxidation.[1] It is advisable to use fresh or properly stored reagents.
-
Reaction Conditions:
-
Temperature: The reaction temperature may require optimization. While some protocols suggest heating, others achieve high yields at room temperature, especially with highly active catalysts.[1] Experiment with a range of temperatures to find the optimum for your specific substrates.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use organic solvents, recent studies have demonstrated high yields in water or even under solvent-free conditions.[1]
-
Catalyst: The type and concentration of the catalyst are critical. For instance, in Friedländer-type syntheses, both acid and base catalysts have been employed, and their efficiency can be substrate-dependent.[2]
-
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, consider extending the reaction duration.[1][3]
-
Work-up Procedure: The product may be lost during the extraction or purification steps. Ensure the pH of the aqueous layer is appropriate to prevent the product from remaining in the aqueous phase, especially if it has basic nitrogen atoms.
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Impurities
Q: My crude product shows multiple spots on the TLC plate or several unexpected peaks in the HPLC chromatogram. What are these impurities and how can I get rid of them?
A: The presence of multiple spots or peaks indicates the formation of byproducts or the presence of unreacted starting materials. The most common impurities are typically unreacted 2-aminopyridine derivatives, residual high-boiling solvents (e.g., DMSO, pyridine), and side-products from incomplete or alternative cyclization pathways.[4]
Identification Strategy:
-
Co-injection: Spike your crude sample with the starting materials and analyze by TLC or HPLC. An increase in the intensity of a spot/peak will confirm the presence of that starting material.
-
Spectroscopic Analysis: Isolate the major impurities using preparative TLC or column chromatography and characterize them using spectroscopic techniques such as NMR and Mass Spectrometry (MS).[1][5]
Purification Strategy:
| Impurity Type | Recommended Removal Strategy |
| Unreacted 2-aminopyridine | Acidic wash during workup (e.g., 1-5% HCl). The basic 2-aminopyridine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer.[4] |
| High-boiling Solvents (e.g., Pyridine, DMSO) | For basic solvents like pyridine, an acidic wash is effective. For DMSO, aqueous washes are required. Co-evaporation with a lower-boiling solvent like toluene can also help remove trace amounts.[4] |
| Side-products | Recrystallization is often the best first attempt for a solid crude product. If that fails, silica gel column chromatography is the most versatile method for separating closely related compounds.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: A common method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active methylene group.[1][2] Another approach is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides.[6][7] Critical steps include ensuring the purity of the 2-aminopyridine precursor, optimizing the catalyst and reaction temperature, and carefully monitoring the reaction to completion to minimize side-product formation.[1]
Q2: What are the expected spectroscopic characteristics for this compound?
A2: While specific data can vary with the solvent and instrument, you can expect the following:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons of the naphthyridine ring system.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the naphthyridine core.
-
Mass Spectrometry (ESI-MS): A prominent molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₁H₉ClN₂O₂ ≈ 236.65 g/mol ).[8] The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.
Q3: How should I store this compound?
A3: It is recommended to store the compound in a dry, sealed container at 2-8°C.[9] This helps to prevent hydrolysis of the ester group and other potential degradation reactions.
Q4: Can the chlorine atom at the 2-position be substituted?
A4: Yes, the chlorine atom at the 2-position is susceptible to nucleophilic substitution. This reactivity makes this compound a versatile intermediate for the synthesis of a wide range of derivatives.[8]
Q5: What analytical techniques are most suitable for impurity profiling of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling due to its high resolution and sensitivity. For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable as they provide both separation and structural information.[10]
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[4]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Neutralization (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Synthetic and purification workflow.
Caption: Troubleshooting workflow for synthesis.
References
-
Patel, P. N., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(3), 231-244. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Expedient Synthesis of Ethyl 5-Acetyl-1,2,4,4a,5,6-Hexahydro Benzo-[G][4][8]Oxazino[4,3-A][8][11]Naphthyridine-5-Carboxylate from 2-Cholro-3-Formyl Quinoline. Retrieved from [Link]
-
NIST. (n.d.). 1,8-Naphthyridine. NIST WebBook. Retrieved from [Link]
-
Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987-18998. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
-
ijrti.org. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. Retrieved from [Link]
-
ijppr.humanjournals.com. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of 1,8-Naphthridine Derivatives. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
European Journal of Chemistry. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of 1,8-Naphthridine derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
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- 6. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
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Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions of 2-Chloronaphthyridines
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-chloronaphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome common challenges and explore alternative catalytic systems for these valuable transformations. The inherent electronic properties of the naphthyridine core, particularly the presence of nitrogen atoms, can lead to catalyst inhibition and other side reactions, making these substrates notoriously challenging.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter when performing cross-coupling reactions with 2-chloronaphthyridines.
Problem 1: Low to No Product Yield
Plausible Causes:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the naphthyridine ring can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation.[1] This is a well-documented issue with nitrogen-containing heterocycles.[2][3][4]
-
Inactive Catalyst System: 2-chloronaphthyridines are often less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[5][6] The oxidative addition step, which is often the rate-limiting step in the catalytic cycle, is consequently slower and requires a more active catalyst system.[1][5] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Poor Solubility: The starting materials or the catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Degradation of Reagents: Boronic acids, in particular, can be prone to protodeboronation, especially in the presence of strong bases and water.[1][7]
Solutions & Scientific Rationale:
-
Switch to a More Robust Catalyst System:
-
Palladium with Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions, employing sterically hindered and electron-donating phosphine ligands can enhance the rate of oxidative addition and reductive elimination, while mitigating catalyst inhibition.[1] Ligands such as XPhos, SPhos, and RuPhos are often effective.[1][8] The bulky nature of these ligands can disfavor the formation of inactive catalyst dimers.
-
Nickel-Based Catalysts: Nickel catalysts are a cost-effective and often more reactive alternative to palladium for activating aryl chlorides.[5][9] They have shown remarkable reactivity in cross-coupling reactions of challenging substrates.[9][10] For instance, a dppf-ligated cinnamylnickel(II) chloride complex has been reported to be effective for the Suzuki-Miyaura coupling of heteroaryl halides.[10]
-
Iron-Based Catalysts: Iron is an earth-abundant, low-cost, and less toxic alternative.[9] Iron-catalyzed cross-coupling reactions, such as the Kumada coupling of Grignard reagents with aryl chlorides, have been developed and can be a viable option.[11][12][13]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. For Suzuki reactions, weaker bases like K₂CO₃ or K₃PO₄ are often preferred to minimize protodeboronation of the boronic acid.[7][14] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[15]
-
Solvent Choice: Ensure all components are soluble. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For reactions sensitive to water, ensure anhydrous conditions.[7][16]
-
Additives: In some cases, additives can be beneficial. For instance, the addition of salts like LiCl can disrupt the formation of inactive palladium-halide dimers.[17]
-
Problem 2: Significant Formation of Side Products
Plausible Causes & Identification:
-
Homocoupling of Boronic Acid: This leads to the formation of a biaryl byproduct derived from the boronic acid coupling with itself.[1] This is often exacerbated by the presence of oxygen.[1][7] It can be identified by LC-MS or NMR analysis of the crude reaction mixture.
-
Dehalogenation (Hydrodehalogenation): The 2-chloronaphthyridine is reduced to the corresponding naphthyridine.[1] This can occur if there are sources of hydride in the reaction mixture, such as certain solvents or bases.
-
Protodeboronation: The boronic acid is replaced by a proton, leading to the formation of an arene byproduct.[1][7]
Solutions & Scientific Rationale:
-
Minimize Oxygen: Thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen-induced homocoupling.[7]
-
Modify the Catalyst System:
-
The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions. Experiment with different ligands to find one that favors the desired pathway.
-
-
Control Reaction Stoichiometry and Addition Rate:
-
Using a slight excess of the boronic acid can sometimes compensate for protodeboronation. However, a large excess can lead to increased homocoupling.
-
-
For Protodeboronation:
-
Use a milder base or anhydrous conditions.[7] Protecting the boronic acid as a boronate ester (e.g., pinacol boronate) can also increase its stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising alternative catalysts to palladium for the cross-coupling of 2-chloronaphthyridines?
A1: Nickel and iron catalysts are the most prominent alternatives.[9]
-
Nickel Catalysts: They are more earth-abundant and economical than palladium and have shown excellent reactivity for aryl chlorides.[5][9] Nickel can participate in different catalytic cycles, sometimes involving single-electron transfer (SET) pathways, which can be advantageous for challenging substrates.[18]
-
Iron Catalysts: Iron is an even more sustainable choice due to its low cost, low toxicity, and environmental friendliness.[9][12] While still an emerging area, iron-catalyzed cross-coupling reactions are a promising green alternative.[12][13]
-
Photoredox Catalysis: This approach uses visible light to initiate the catalytic cycle, often allowing reactions to proceed under very mild conditions.[9] Dual catalysis systems combining a photoredox catalyst with a nickel or copper catalyst have been developed for cross-electrophile couplings.[18][19][20][21]
Q2: How do I choose the right ligand for my palladium-catalyzed reaction with a 2-chloronaphthyridine?
A2: The choice of ligand is crucial for a successful reaction. For challenging substrates like 2-chloronaphthyridines, bulky and electron-rich phosphine ligands are generally recommended.[1]
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often the first choice. Their steric bulk promotes the reductive elimination step and can prevent catalyst deactivation. The electron-donating nature of these ligands facilitates the oxidative addition of the aryl chloride.
-
N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands that can stabilize the palladium catalyst and promote high catalytic activity.
A screening of several ligands is often necessary to identify the optimal one for a specific substrate combination.
Q3: Can I use Sonogashira coupling with 2-chloronaphthyridines? What are the key considerations?
A3: Yes, Sonogashira coupling of 2-chloronaphthyridines is possible, but it can be challenging. The traditional Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[22][23]
Key Considerations:
-
Catalyst System: A highly active palladium catalyst is required to activate the C-Cl bond. Systems with bulky phosphine ligands or NHC ligands are often employed.
-
Copper-Free Sonogashira: To avoid issues associated with the copper co-catalyst (e.g., alkyne homocoupling), copper-free Sonogashira protocols have been developed.[23] These often rely on a more active palladium catalyst and a suitable base.
-
Alternative Metals: Nickel-catalyzed Sonogashira-type couplings have also been reported.[22] More recently, dual gold and photoredox catalysis has emerged as a method for the alkynylation of aryldiazonium salts, which could be an alternative route starting from the corresponding amino-naphthyridine.[24]
Q4: For a Buchwald-Hartwig amination of a 2-chloronaphthyridine, what are the critical parameters to control?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[25][26][27][28][29][30][31] For 2-chloronaphthyridines, the following are critical:
-
Catalyst and Ligand: A robust palladium catalyst with a bulky, electron-rich ligand is essential. The Buchwald and Hartwig groups have developed several generations of catalysts with increasing activity and scope.[25]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Amine Substrate: The nature of the amine can influence the reaction outcome. Primary and secondary aliphatic and aromatic amines can often be used successfully.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of a Model 2-Chloronaphthyridine
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to High | [1] |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 80 | High | [10] |
| Fe(acac)₃ | - | - | THF/NMP | 25 | Moderate | [11] |
Note: Yields are generalized and highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the 2-chloronaphthyridine (1.0 equiv), the boronic acid or boronate ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the nickel precatalyst (e.g., NiCl₂(dppf), 5 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add the 2-chloronaphthyridine (1.0 equiv) and the amine (1.1 equiv).
-
Add degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Decision-making flowchart for troubleshooting low-yield reactions.
References
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Semantic Scholar. Available at: [Link]
-
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling To Access 1,1-Diarylalkanes. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. National Institutes of Health. Available at: [Link]
-
Problems with Suzuki coupling. Reddit. Available at: [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Visible light-mediated gold-catalysed carbon(sp2)–carbon(sp) cross-coupling. National Institutes of Health. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides. Macmillan Group - Princeton University. Available at: [Link]
-
New trends in the cross-coupling and other catalytic reactions. Sci-Hub. Available at: [Link]
-
Palladium-catalyzed Cross-coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]
-
Two-in-one metallaphotoredox cross-couplings enabled by a photoactive ligand. OUCI. Available at: [Link]
-
Iron-catalyzed Grignard cross-coupling with alkyl halides possessing beta-hydrogens. National Institutes of Health. Available at: [Link]
-
Carbonylative Cross-Electrophile Coupling Between Aryl Bromides and Aryl Triflates Enabled by Palladium and Rhodium Cooperative Catalysis. ChemRxiv. Available at: [Link]
-
Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. National Institutes of Health. Available at: [Link]
-
Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. ResearchGate. Available at: [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv. Available at: [Link]
-
Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. National Institutes of Health. Available at: [Link]
-
Iron(ii)-catalyzed asymmetric intramolecular olefin aminochlorination using chloride ion. RSC Publishing. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Two-in-one metallaphotoredox cross-couplings enabled by a photoactive ligand [ouci.dntb.gov.ua]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Visible light-mediated gold-catalysed carbon(sp2)–carbon(sp) cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. dspace.mit.edu [dspace.mit.edu]
Troubleshooting low yields in the cyclization step of 1,8-naphthyridine synthesis
Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization step of 1,8-naphthyridine synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and obtain high-purity products.
Introduction to 1,8-Naphthyridine Synthesis
The 1,8-naphthyridine scaffold is a privileged pharmacophore found in numerous therapeutic agents, owing to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The construction of this heterocyclic system is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminopyridine-3-carbaldehyde and a compound containing an active methylene group. While versatile, this reaction is often plagued by low yields and the formation of side products, necessitating careful optimization.
This guide will focus primarily on troubleshooting the Friedländer synthesis and will also touch upon other classical methods to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a very low yield. What are the most likely causes?
A1: Low yields in the Friedländer synthesis are a frequent issue and can typically be attributed to one or more of the following factors:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Traditional acid or base catalysts can be harsh and inefficient.
-
Inappropriate Solvent: The reaction medium significantly influences reaction rates and solubility of reactants.
-
Incorrect Reaction Temperature: The optimal temperature is highly dependent on the specific substrates and catalyst used.
-
Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can inhibit the reaction or lead to side products.
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
Q2: I am observing the formation of multiple products, suggesting poor regioselectivity. How can I address this?
A2: Poor regioselectivity is a common challenge when using unsymmetrical ketones. The formation of isomeric byproducts can make purification difficult and reduce the yield of the desired product. Key strategies to improve regioselectivity include:
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For example, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for 2-substituted 1,8-naphthyridines.
-
Slow Addition of Ketone: Slowly adding the unsymmetrical ketone to the reaction mixture can improve regioselectivity.
Q3: My crude product is highly discolored. What are the likely impurities?
A3: Discoloration often indicates the presence of side products or unreacted starting materials. Common impurities include:
-
Unreacted 2-aminopyridine derivatives: These are common precursors and can persist if the reaction is incomplete.
-
Side-products from alternative cyclization pathways.
-
Residual high-boiling solvents such as DMSO or pyridine.
Q4: Are there greener alternatives to traditional organic solvents for this synthesis?
A4: Yes, significant progress has been made in developing more environmentally friendly methods. Water has been shown to be an excellent solvent for the Friedländer synthesis, especially when used with a water-soluble catalyst like choline hydroxide (ChOH). Solvent-free conditions, using an ionic liquid as both the catalyst and the reaction medium, have also proven to be highly effective.
Troubleshooting Guide: Low Yields in the Friedländer Cyclization
This section provides a systematic approach to troubleshooting and optimizing the yield of your 1,8-naphthyridine synthesis.
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials (e.g., via TLC or LC-MS analysis), consider the following optimization steps.
1. Catalyst Optimization:
The catalyst is a pivotal component of the reaction. Modern catalysts often offer milder conditions and higher efficiency.
-
Rationale: The catalyst facilitates both the initial aldol condensation and the subsequent cyclization and dehydration steps. The choice of catalyst can dramatically affect the reaction rate and yield.
-
Recommendations:
-
Switch to a Modern Catalyst: If you are using traditional catalysts like strong acids or bases, consider switching to an ionic liquid such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) or choline hydroxide (ChOH). Choline hydroxide, in particular, has been shown to give excellent yields in water.
-
Optimize Catalyst Loading: The amount of catalyst is crucial. For instance, a 1 mol% loading of ChOH has been found to be optimal for reactions in water.
-
2. Solvent System Evaluation:
The solvent affects the solubility of reactants and the reaction kinetics.
-
Rationale: A suitable solvent ensures that the reactants are in the same phase and can interact effectively. Greener solvents like water can also drive the reaction forward through hydrophobic effects.
-
Recommendations:
-
Consider Water as a Solvent: For many Friedländer reactions, water is a highly effective and environmentally benign solvent, particularly when paired with a catalyst like ChOH.
-
Explore Solvent-Free Conditions: Using a basic ionic liquid like [Bmmim][Im] can serve as both the catalyst and the reaction medium, simplifying workup and potentially increasing yields.
-
3. Temperature and Reaction Time Adjustment:
These two parameters are interconnected and must be optimized for your specific substrates.
-
Rationale: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to decomposition and side product formation. The reaction must be allowed sufficient time to proceed to completion.
-
Recommendations:
-
Temperature Screening: Perform the reaction at a range of temperatures to find the optimum. For ChOH-catalyzed reactions in water, 50°C is a good starting point, while for [Bmmim][Im] systems, 80°C may be more suitable.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of starting materials. If the reaction stalls, a longer reaction time or a moderate increase in temperature may be necessary.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
When using unsymmetrical ketones, you may obtain a mixture of regioisomers, which complicates purification and lowers the yield of the desired product.
1. Catalyst Selection for Regiocontrol:
-
Rationale: The catalyst can influence the transition state of the cyclization, favoring one regioisomer over another.
-
Recommendations:
-
Amine Catalysts: The bicyclic amine catalyst TABO has been shown to be highly effective in directing the regioselectivity towards the 2-substituted 1,8-naphthyridine.
-
Ionic Liquids: The use of [Bmmim][Im] as a catalyst has also been reported to provide excellent regioselectivity with unsymmetrical ketones.
-
2. Reaction Condition Modification:
-
Rationale: The rate of addition of the ketone can influence which carbonyl group reacts.
-
Recommendations:
-
Slow Addition: A slow, controlled addition of the unsymmetrical ketone to the reaction mixture can significantly improve the regioselectivity.
-
Temperature: Higher temperatures have been shown to improve regioselectivity in some cases.
-
Issue 3: Low Yield After Purification
Sometimes the crude reaction appears to have a good yield, but the final isolated yield is low.
1. Inefficient Purification:
-
Rationale: The target compound may be lost during chromatographic purification or recrystallization.
-
Recommendations:
-
Chromatography: If using silica gel, consider deactivating it with a base (e.g., triethylamine) to prevent adsorption of the basic 1,8-naphthyridine product. Alumina can be a good alternative stationary phase.
-
Recrystallization: Carefully select the recrystallization solvent to avoid high solubility of the product in the cold mother liquor.
-
2. Removal of Persistent Impurities:
-
Rationale: Impurities with similar polarity to the product, such as regioisomers or unreacted starting materials, can be difficult to remove and may lead to the discarding of mixed fractions, thus lowering the yield.
-
Recommendations:
-
Acidic Wash: To remove basic impurities like unreacted 2-aminopyridine, an acidic wash (e.g., with 1-5% HCl) during the workup can be very effective. The impurity will form a water-soluble salt and move to the aqueous layer.
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for screening different catalysts to optimize your reaction.
-
Setup: In parallel reaction vials, add the 2-aminopyridine-3-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents).
-
Solvent Addition: Add the chosen solvent (e.g., water, 1 mL per 0.5 mmol of the aldehyde).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., ChOH, [Bmmim][Im], p-TsOH, KOH) at a specific loading (e.g., 1-5 mol%). Include a no-catalyst control.
-
Reaction: Stir the reactions at a set temperature (e.g., 50°C or 80°C) for a predetermined time (e.g., 6 hours).
-
Analysis: Take an aliquot from each reaction, dilute, and analyze by TLC or LC-MS to determine the extent of product formation.
-
Workup: For the most promising reactions, perform a standard workup (e.g., extraction with an organic solvent, drying, and concentration) to determine the crude yield.
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 90-99 | |
| [Bmmim][Im] | Solvent-free | 80 | 85-95 | |
| KOH | Ethanol | Reflux | 40-70 | Traditional |
| p-TsOH | Toluene | Reflux | 40-65 | Traditional |
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing unreacted basic starting materials.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic 1,8-naphthyridine product and any unreacted aminopyridine will move into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). The product will precipitate out or can be extracted.
-
Final Extraction: Extract the neutralized aqueous solution multiple times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Mechanistic Insights
Understanding the reaction mechanism can provide valuable insights into why certain conditions are more effective.
The Role of Choline Hydroxide in the Friedländer Synthesis
Choline hydroxide (ChOH) is a particularly effective catalyst in aqueous media. Its efficacy is attributed to its ability to form hydrogen bonds with the reactants, which is a crucial step for the reaction to proceed in water.
Caption: Simplified mechanism of the ChOH-catalyzed Friedländer synthesis.
Alternative Synthesis Routes
While the Friedländer synthesis is the most common, other methods for preparing the 1,8-naphthyridine core exist, such as the Skraup and Combes syntheses. These are generally less favored due to harsher reaction conditions and often lower yields.
-
Skraup Synthesis: This method involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The reaction is often exothermic and can be difficult to control.
-
Combes Synthesis: This synthesis involves the reaction of an aminopyridine with a β-diketone under acidic conditions.
If you are using these methods and experiencing low yields, the general principles of optimizing temperature, reaction time, and reactant purity still apply.
Conclusion
Troubleshooting low yields in the cyclization step of 1,8-naphthyridine synthesis requires a systematic and logical approach. By carefully considering the choice of catalyst, solvent, and reaction temperature, and by ensuring the purity of your starting materials, you can significantly improve the efficiency of your synthesis. The adoption of modern, greener methodologies, such as the use of choline hydroxide in water, not only enhances yields but also aligns with the principles of sustainable chemistry.
We hope this guide serves as a valuable resource in your research and development endeavors. For further assistance, please do not hesitate to reach out to our technical support team.
References
-
Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18887–18899. [Link]
-
Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28093–28103. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Request PDF. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Retrieved from [Link]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
In the intricate world of medicinal chemistry and drug development, the 1,8-naphthyridine scaffold stands as a privileged structure, with its derivatives exhibiting a wide array of biological activities, including potential antihypertensive and antimalarial applications.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. We will delve into the expected spectral features, compare them with related analogues, and provide detailed protocols for data acquisition, empowering researchers to confidently identify and characterize this important synthetic building block.
The Structural Significance of this compound
This compound, with the molecular formula C₁₁H₉ClN₂O₂, serves as a versatile precursor in the synthesis of more complex pharmaceutical agents.[1] The presence of a chloro group at the 2-position offers a reactive site for nucleophilic substitution, while the ethyl carboxylate group at the 3-position can be hydrolyzed or otherwise modified, allowing for diverse chemical transformations.[1] Understanding its NMR fingerprint is crucial for verifying its synthesis and purity before proceeding with further synthetic steps.
Deciphering the ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the naphthyridine core and the protons of the ethyl ester group. Based on the analysis of related 1,8-naphthyridine derivatives, we can predict the chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.5 - 8.7 | s | - |
| H-5 | 7.6 - 7.8 | dd | ~8.0, 4.5 |
| H-6 | 7.3 - 7.5 | dd | ~8.0, 8.0 |
| H-7 | 8.9 - 9.1 | dd | ~4.5, 2.0 |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |
Rationale Behind the Assignments:
-
Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the 1,8-naphthyridine core will resonate in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic rings and the nitrogen atoms. The H-4 proton is expected to be a singlet as it lacks adjacent protons for coupling. The H-5, H-6, and H-7 protons will exhibit doublet of doublets (dd) or triplet-like patterns due to coupling with their neighbors. Specifically, H-7 is often the most downfield proton in 1,8-naphthyridine systems due to the influence of the adjacent nitrogen atom.
-
Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will, in turn, be a triplet due to coupling with the two methylene protons.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, we expect to observe 11 distinct signals, corresponding to each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 140 - 145 |
| C-4a | 122 - 127 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 152 - 157 |
| C-8a | 155 - 160 |
| C=O | 165 - 170 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 16 |
Interpreting the Carbon Signals:
-
Aromatic and Heteroaromatic Carbons: The carbons of the 1,8-naphthyridine ring will resonate in the range of δ 120-160 ppm.[2] The carbons directly attached to nitrogen atoms (C-2, C-7, C-8a) and the chlorinated carbon (C-2) are expected to be the most downfield in this region.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the δ 165-170 ppm range.[2]
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be found around δ 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, appearing around δ 14-16 ppm.[2]
Comparative Analysis: Distinguishing Features from Structural Analogues
To highlight the unique spectral signature of this compound, a comparison with a structurally related compound, 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, is insightful. NMR data for this analogue shows a significant upfield shift for the H-4 proton and notable differences in the chemical shifts of the carbons in the substituted ring, demonstrating the electronic influence of the substituent at the 2-position.[3] The replacement of the chloro group with a piperazinyl group and the ethyl carboxylate with a carbonitrile dramatically alters the electronic environment and, consequently, the NMR spectra.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of appropriate naphthyridine precursors with ethyl chloroformate or similar reagents, often under reflux conditions in an organic solvent like ethanol or dichloromethane.[1] An acid acceptor, such as sodium hydroxide, is typically employed to drive the reaction to completion.[1] Purification is generally achieved through crystallization or column chromatography.[1]
Caption: General workflow for the synthesis of this compound.
NMR Sample Preparation and Data Acquisition
For reliable and high-quality NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.[4]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will likely be necessary to obtain a spectrum with adequate signal intensity, especially for quaternary carbons.[4]
Sources
- 1. Buy this compound | 132209-79-1 [smolecule.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth, predictive analysis of the mass spectrometric fragmentation of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1] We will explore the anticipated fragmentation pathways under both hard and soft ionization techniques, providing a comparative framework for researchers.
The molecular formula for this compound is C₁₁H₉ClN₂O₂, with a molecular weight of approximately 236.65 g/mol .[1] Understanding its fragmentation is crucial for its unambiguous identification in complex matrices and for the characterization of its metabolites or degradation products.
The Tale of Two Ionization Techniques: EI vs. ESI
The choice of ionization method fundamentally dictates the nature of the mass spectrum obtained. For a molecule like this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant techniques, each offering a different piece of the structural puzzle.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2][3] This process imparts significant energy, leading to extensive and often complex fragmentation.[3] While the molecular ion may be weak or absent, the rich fragmentation pattern is highly reproducible and invaluable for structural elucidation and library matching.[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[4] It imparts minimal excess energy, resulting in little to no fragmentation.[4] ESI is ideal for determining the molecular weight of the intact molecule, typically observed as a protonated molecule [M+H]⁺.[2]
This guide will comparatively predict the fragmentation patterns generated by both techniques, offering a comprehensive analytical strategy.
Predicted Fragmentation Pattern under Electron Ionization (EI-MS)
Under the high-energy conditions of EI, we anticipate the fragmentation of this compound to be driven by the presence of the stable aromatic naphthyridine core, the labile ethyl ester group, and the electronegative chloro substituent. The molecular ion [M]⁺• at m/z 236 is expected, with its characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).
The major fragmentation pathways are predicted to involve:
-
Loss of the Ethoxy Group (-•OCH₂CH₃): Cleavage of the C-O bond of the ester is a common fragmentation pathway for ethyl esters.[5][6] This would result in a stable acylium ion.
-
Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement.[7] This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene.
-
Loss of the Ethyl Group (-•CH₂CH₃): Alpha-cleavage next to the ether oxygen of the ester can lead to the loss of the ethyl radical.[8]
-
Loss of Chlorine (-•Cl): Heterolytic cleavage of the C-Cl bond can occur, although cleavage of the ester group is often more favorable.[7]
-
Decarbonylation (-CO): Subsequent loss of carbon monoxide from fragment ions is a common process in mass spectrometry.
Tabulated Summary of Predicted EI Fragmentation
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 236/238 | [C₁₁H₉ClN₂O₂]⁺• | - | Molecular Ion |
| 208/210 | [C₁₁H₈ClN₂O]⁺ | •CH₂CH₃ | Loss of ethyl radical from the ester |
| 191/193 | [C₉H₄ClN₂O]⁺ | •OCH₂CH₃ | Loss of ethoxy radical from the ester |
| 179/181 | [C₁₀H₈ClN₂]⁺ | •CO₂CH₃ | Loss of the entire carboxylate group |
| 163/165 | [C₉H₄ClN₂]⁺ | CO | Decarbonylation of the m/z 191/193 ion |
| 153 | [C₉H₅N₂O₂]⁺ | •Cl | Loss of chlorine radical |
Visualizing EI Fragmentation
Below is a diagram illustrating the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Predicted Spectrum under Electrospray Ionization (ESI-MS)
In contrast to EI, ESI-MS is expected to yield a much simpler spectrum, dominated by the protonated molecule. This is particularly useful for confirming the molecular weight and for coupling with liquid chromatography (LC-MS) for mixture analysis.[9]
-
Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 237/239 . The two nitrogen atoms in the naphthyridine ring are basic sites readily accepting a proton.
-
In-source Fragmentation: By increasing the cone voltage in the ion source, some controlled fragmentation can be induced.[10] In this case, the most likely and lowest-energy fragmentation pathway would be the loss of ethylene (28 Da) from the protonated molecule, resulting in an ion at m/z 209/211 .
Visualizing ESI Workflow and Fragmentation
The typical workflow for ESI-MS analysis and the expected simple fragmentation are depicted below.
Caption: A typical LC-ESI-MS experimental workflow.
Experimental Protocols
To acquire the data discussed, the following protocols are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (for minimal fragmentation) or 60 V (to induce in-source fragmentation).
-
Desolvation Gas: Nitrogen at 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Mass Range: Scan from m/z 100 to 400.
-
Conclusion
The mass spectrometric analysis of this compound offers a compelling case study in the comparative application of different ionization techniques. Electron Ionization provides deep structural information through a complex but predictable fragmentation pattern, ideal for confirming the identity of the synthesized molecule. Conversely, Electrospray Ionization offers a clear and unambiguous determination of the molecular weight, perfectly suited for high-throughput screening and LC-MS applications. By leveraging both methods, researchers can achieve a comprehensive and validated structural characterization of this and other novel heterocyclic compounds, ensuring the integrity and reliability of their scientific findings.
References
-
National Institutes of Health. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern. Available at: [Link]
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Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Available at: [Link]
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ResearchGate. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Available at: [Link]
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YouTube. Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. Available at: [Link]
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European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Available at: [Link]
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A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, a crucial building block in the synthesis of novel therapeutic agents, is no exception.[1] Its purity profile directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity analysis of this compound. We will explore the underlying principles, present robust starting methods, and offer insights to guide researchers in selecting the optimal technique for their specific needs.
The Critical Role of Purity Analysis
Purity analysis serves to identify and quantify impurities, which may include starting materials, by-products, intermediates, and degradation products.[2][3] Regulatory bodies like the ICH and FDA mandate the development of validated, stability-indicating analytical methods that can resolve the API from all potential impurities.[3] A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the stability of a drug substance or product over time.[3] For a molecule like this compound, which features a reactive chloro-substituent and an ester group, potential degradation pathways could include hydrolysis and nucleophilic substitution. Therefore, the chosen analytical method must be specific and sensitive enough to separate and quantify these degradants.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is the workhorse of pharmaceutical quality control for purity and assay determination.[2] Its prevalence is due to its high precision, robustness, and cost-effectiveness. The method relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase, leading to separation. A UV detector then measures the absorbance of the analytes as they elute, which is proportional to their concentration.
For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The naphthyridine core, while containing nitrogen atoms, is sufficiently hydrophobic to be well-retained and separated on a C18 column.[2]
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic naphthyridine core. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, controlling the ionization of the basic nitrogen atoms in the naphthyridine ring to ensure sharp, symmetrical peak shapes. It is also volatile, making it compatible with a future transition to LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-17 min: 85% B; 17.1-20 min: 30% B | A gradient is essential for a stability-indicating method to ensure elution of both polar (early-eluting) and non-polar (late-eluting) impurities within a reasonable timeframe.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.[3] |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| UV Detection | 254 nm | Aromatic and conjugated systems, like the naphthyridine ring, typically exhibit strong absorbance around 254 nm, providing good sensitivity for the parent compound and related impurities. A photodiode array (PDA) detector is recommended to assess peak purity. |
Experimental Workflow: HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, it provides no structural information about the impurities it detects. This is the primary advantage of LC-MS. By coupling the separation power of HPLC with the detection and identification capabilities of mass spectrometry, LC-MS can provide the mass-to-charge ratio (m/z) of the parent compound and its impurities, offering critical clues to their identities.
The LC method developed for HPLC-UV can often be directly transferred to an LC-MS system, provided volatile mobile phase modifiers (like formic acid or ammonium formate) are used.[3]
Proposed LC-MS Method Parameters
The liquid chromatography parameters would be identical to the HPLC-UV method described above. The key additions are the mass spectrometer settings.
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar and medium-polarity molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion. |
| Polarity | Positive (+) | The nitrogen atoms in the naphthyridine ring are basic and readily accept a proton, making positive ion mode the ideal choice for generating a strong [M+H]⁺ signal. |
| Mass Range | 100 - 500 m/z | This range will comfortably cover the expected molecular weight of the parent compound (C₁₁H₉ClN₂O₂ ≈ 236.65 g/mol ) and a wide array of potential impurities and degradants. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI to ensure efficient ionization. |
| Gas Flow/Temp | Instrument Dependent | Nebulizing gas flow and temperature must be optimized to ensure efficient desolvation of the droplets from the ESI source. |
| Analysis Mode | Full Scan with Data-Dependent MS/MS | A full scan will detect all ions within the mass range. Data-dependent MS/MS (or tandem MS) can be configured to automatically select the most intense ions (impurities) from the full scan and fragment them, providing structural information. |
Experimental Workflow: LC-MS Impurity Identification
Caption: Workflow for LC-MS Impurity Identification.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative Purity Analysis, Assay | Qualitative Impurity Identification, Structure Elucidation |
| Strengths | • High Precision & Accuracy• Robust & Reliable• Lower Cost (instrumentation & maintenance)• Simple Operation | • Provides Molecular Weight Information• Enables Structural Elucidation (MS/MS)• High Specificity & Sensitivity• Can detect non-chromophoric impurities |
| Limitations | • Provides no structural information• Cannot identify unknown peaks• Relies on chromophoric impurities | • Less precise for quantification than UV• More complex instrumentation & operation• Higher Cost• Susceptible to matrix effects & ion suppression |
| Best For... | Routine quality control, release testing, stability studies where impurities are known and quantified. | Forced degradation studies, identifying unknown impurities, characterizing reference standards, troubleshooting. |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Method
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and HPLC-grade Water.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Add ~15 mL of diluent and sonicate for 5 minutes or until fully dissolved. Dilute to volume with diluent and mix well. The final concentration is ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Instrument Setup:
-
Install a C18, 150 x 4.6 mm, 3.5 µm column and set the column oven to 35 °C.
-
Purge the pump lines with the respective mobile phases (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 254 nm.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 5 µL of diluent as a blank.
-
Inject the Standard Preparation six times to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject the Sample Preparation in duplicate.
-
Run the gradient program as specified in the method table.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank.
-
Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) * 100.
-
Protocol 2: LC-MS Impurity Identification
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol. A slightly more concentrated solution (e.g., 1 mg/mL) may be beneficial for detecting low-level impurities. Also prepare a sample that has been subjected to forced degradation (e.g., acid/base hydrolysis, oxidation) to generate impurities.
-
Instrument Setup:
-
Use the same LC conditions (column, mobile phases, gradient, flow rate, temperature) as the HPLC-UV method.
-
Set up the mass spectrometer with the parameters suggested in the LC-MS table (ESI+, mass range 100-500 m/z).
-
Perform a system tune and calibration according to the manufacturer's recommendations.
-
-
LC-MS Run:
-
Inject 5 µL of the prepared sample (or degraded sample).
-
Acquire data in Full Scan mode. If available, set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most abundant ions detected in the full scan.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
For each peak observed in the Total Ion Chromatogram (TIC), examine the corresponding mass spectrum to determine its m/z.
-
Calculate the mass of potential impurities. For example, hydrolysis of the ester group would result in a loss of the ethyl group (-C₂H₅) and addition of a hydrogen, a mass difference of -28 Da.
-
Analyze the fragmentation patterns from MS/MS spectra to confirm the proposed structures of the impurities.
-
Conclusion
For the purity analysis of this compound, HPLC-UV and LC-MS are not competing but complementary techniques. The optimal strategy involves a synergistic approach:
-
Method Development & Validation: Develop a robust, stability-indicating RP-HPLC method with UV detection. Use forced degradation studies to generate potential impurities.
-
Impurity Identification: Employ LC-MS to analyze the stressed samples, identifying the structure of the degradation products based on their mass-to-charge ratios and fragmentation patterns.
-
Routine Analysis: Once impurities are identified and characterized, the validated HPLC-UV method can be used for routine quality control, release testing, and long-term stability studies, offering a precise and cost-effective solution for ensuring product quality.
This integrated approach provides a comprehensive understanding of the compound's purity profile, satisfying both scientific rigor and regulatory expectations.
References
-
Korodi, T., et al. (2014). A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. Journal of Liquid Chromatography & Related Technologies, 37(10), 1321-1333. Available at: [Link]
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Science.gov. (n.d.). validated hplc methods: Topics. Retrieved from [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
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International Journal of Scientific and Research Publications. (2019). Stability indicating study by using different analytical techniques. IJSDR, 4(5). Available at: [Link]
-
Science.gov. (n.d.). validated stability indicating: Topics. Retrieved from [Link]
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Mallu, U. R., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Marmara Pharmaceutical Journal, 23(2), 456-466. Available at: [Link]
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ResearchGate. (n.d.). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]
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Validation Hplc Techniques Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Substituted 1,8-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, finding applications as antibacterial, anticancer, and antiviral agents.[1][2] Its unique structural and electronic properties also make it a valuable component in materials science. The continued interest in this scaffold necessitates the development of efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of the most prominent synthetic routes to substituted 1,8-naphthyridines, offering insights into their mechanisms, substrate scope, and practical applications.
I. The Friedländer Annulation: A Cornerstone of 1,8-Naphthyridine Synthesis
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains one of the most fundamental and widely employed methods for constructing the 1,8-naphthyridine core.[2] The reaction is typically catalyzed by either acid or base and proceeds through an initial aldol-type condensation, followed by intramolecular cyclization and dehydration.
A. Mechanistic Overview
The generally accepted mechanism for the base-catalyzed Friedländer reaction commences with the deprotonation of the α-methylene compound to form an enolate. This enolate then undergoes an aldol-type addition to the carbonyl group of the 2-aminonicotinaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the newly formed β-hydroxy ketone, followed by dehydration, yields the aromatic 1,8-naphthyridine ring system.
Caption: Generalized mechanism of the base-catalyzed Friedländer annulation.
B. Comparative Analysis of Catalytic Systems
While classic Friedländer reactions often employ strong acids or bases, contemporary research has focused on developing milder and more efficient catalytic systems. This has led to significant improvements in yields, reaction times, and substrate scope, as well as the advent of more environmentally benign protocols.
| Catalytic System | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |
| Traditional (Acid/Base) | High temperatures, strong acids (e.g., H₂SO₄) or bases (e.g., KOH) | Inexpensive reagents | Harsh conditions, side reactions, limited substrate scope | 40-70 |
| Ionic Liquids (e.g., [Bmmim][Im]) | 80 °C, neat | Green solvent, catalyst recyclability, good yields | Higher cost, potential viscosity issues | 70-90[1] |
| Choline Hydroxide (in water) | 50 °C, water | Biocompatible catalyst, environmentally friendly solvent, excellent yields | Limited to water-soluble substrates | >90[3] |
| Lewis Acids (e.g., CeCl₃·7H₂O) | Room temperature, solvent-free grinding | Mild conditions, short reaction times, high yields | Limited to solid-state reactions | 85-95 |
| **Nanoparticles (e.g., SiO₂) ** | 100 °C, solvent-free | Heterogeneous catalyst, easy separation, reusability | Catalyst preparation can be complex | ~65[4] |
C. Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis in Water[3]
This protocol exemplifies a green and highly efficient approach to the Friedländer synthesis of 2-methyl-1,8-naphthyridine.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (45 wt% in methanol)
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 61 mg) and acetone (1.5 mmol, 0.11 mL) in water (1 mL).
-
Add choline hydroxide (1 mol%, ~3 µL) to the mixture.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
After completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel to yield 2-methyl-1,8-naphthyridine.
This method has been shown to provide near-quantitative yields and is scalable to the gram level.[3]
II. The Gould-Jacobs Reaction: A Pathway to 1,8-Naphthyridones
The Gould-Jacobs reaction provides an alternative route to the naphthyridine core, typically yielding 4-hydroxy-substituted derivatives, which exist in equilibrium with their 4-oxo (naphthyridone) tautomers. The reaction involves the condensation of an aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5]
A. Mechanistic Insights
The reaction proceeds in two key stages. First, the aminopyridine undergoes a nucleophilic substitution with diethyl ethoxymethylenemalonate, eliminating ethanol to form an aminomethylenemalonate intermediate. The second stage involves a high-temperature intramolecular cyclization, which is a pericyclic reaction, followed by tautomerization to the more stable 4-oxo form.
Caption: A simplified workflow of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.
B. Scope and Limitations
While the Gould-Jacobs reaction is a powerful tool for quinoline synthesis, its application to 1,8-naphthyridines is less common and can be substrate-dependent. The high temperatures required for cyclization can sometimes lead to decomposition, and the yields can be variable. However, modern techniques such as microwave irradiation have been shown to improve both reaction times and yields.[6]
C. Experimental Protocol: Metal-Free Synthesis of 1,8-Naphthyridones[7]
This two-step procedure highlights a metal-free approach to synthesizing 1,8-naphthyridones, starting from a pyridine N-oxide.
Step 1: Regioselective Amination
-
To a solution of the pyridine N-oxide (1.0 equiv) in DCE (0.25 M), add the desired amine (2.5 equiv), PyBroP (1.3 equiv), and triethylamine (3.0 equiv).
-
Add 4 Å molecular sieves and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 2: Acid-Mediated Cyclization
-
Dissolve the aminated intermediate (1.0 equiv) in THF (0.20 M).
-
Add 2 M HCl (2.0 equiv) and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 1,8-naphthyridone.
This method offers a practical, metal-free alternative for accessing this class of compounds.
III. Multicomponent Reactions: A Strategy for Rapid Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient strategy for the rapid generation of complex molecules, including substituted 1,8-naphthyridines. These reactions are characterized by their high atom economy, operational simplicity, and ability to generate diverse libraries of compounds from readily available starting materials.
A. Representative Multicomponent Approach
A common MCR for the synthesis of 1,8-naphthyridines involves the condensation of a 2-aminopyridine, an aldehyde, and a malononitrile derivative. The reaction is often catalyzed by a Lewis acid and proceeds through a cascade of reactions, including a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/aromatization sequence.
Caption: A logical flow of a typical multicomponent reaction for 1,8-naphthyridine synthesis.
B. Advantages and Comparison to Classical Methods
Compared to the traditional stepwise syntheses like the Friedländer and Gould-Jacobs reactions, MCRs offer several distinct advantages:
-
Efficiency: MCRs significantly reduce the number of synthetic steps, saving time, reagents, and solvents.
-
Diversity: The use of three or more readily variable starting materials allows for the rapid generation of a wide range of substituted products.
-
Atom Economy: In an ideal MCR, all atoms of the starting materials are incorporated into the final product, minimizing waste.
However, the development of a successful MCR often requires extensive optimization of reaction conditions to ensure the desired reaction cascade proceeds efficiently and selectively.
IV. Transition-Metal-Catalyzed Approaches: Modern Innovations
While less common for the de novo synthesis of the 1,8-naphthyridine core compared to the Friedländer reaction, transition-metal-catalyzed methods are increasingly being explored. These approaches often involve the cyclization of appropriately substituted pyridine derivatives. For instance, copper-catalyzed annulation of 2-ethynylanilines with N,O-acetals has been reported for the synthesis of quinoline derivatives, and similar strategies could potentially be adapted for 1,8-naphthyridines.[7]
The primary advantage of these methods lies in their potential for novel bond formations and the ability to construct complex, highly substituted ring systems that may be difficult to access through classical methods. However, the need for pre-functionalized starting materials and the cost and potential toxicity of the metal catalysts can be drawbacks.
V. Conclusion and Future Outlook
The synthesis of substituted 1,8-naphthyridines is a mature field with a rich history, yet it continues to evolve with the development of new and innovative methodologies. The Friedländer annulation remains a robust and versatile workhorse, with modern variations offering significant improvements in terms of efficiency and environmental impact. The Gould-Jacobs reaction provides a valuable, albeit less general, route to 1,8-naphthyridones.
For the rapid generation of diverse compound libraries, multicomponent reactions have proven to be a powerful and efficient strategy. While still an emerging area, transition-metal-catalyzed methods hold promise for the synthesis of novel and complex 1,8-naphthyridine derivatives.
The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the synthesis, and the importance of factors such as cost, efficiency, and environmental impact. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of heterocyclic compounds.
VI. References
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S. K. Gudimella, A. Kumar, S. K. Penta, ACS Omega, 2021 , 6, 17, 11371–11382. [Link]
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Y. San, J. Sun, H. Wang, Z.-H. Jin, H.-J. Gao, ACS Omega, 2021 , 6, 42, 28063–28071. [Link]
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J. Zhao, J. A. McCubbin, Eur. J. Org. Chem., 2020 , 2020, 28, 4443-4453. [Link]
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S. K. Gudimella, A. Kumar, S. K. Penta, ACS Omega, 2021 , 6, 17, 11371–11382. [Link]
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M. R. Kulkarni, N. D. Gaikwad, Chem. Heterocycl. Compd., 2020 , 56, 1, 1-13. [Link]
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Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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A. A. H. Al-Rooqi, J. Chem., 2022 , 2022, 1-8. [Link]
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C. R. Hauser, M. J. Weiss, J. Org. Chem., 1949 , 14, 3, 453–459. [Link]
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E. M. Hawes, D. G. Wibberley, J. Chem. Soc. C, 1966 , 315-321. [Link]
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M. Anwair, Int. J. Pharm. Biol. Arch., 2012 , 3, 4, 841-845. [Link]
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S. Thangarasu, K. P. G. Nivethithaa, Asian J. Chem., 2018 , 30, 7, 1451-1454. [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
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S. Jiang, et al., Org. Biomol. Chem., 2019 , 17, 7894-7898. [Link]
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S. K. S. Yadav, F. A. Khan, Eur. J. Chem., 2009 , 10, 4, 1023-1029. [Link]
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T. Cablewski, P. A. Gurr, P. J. Pajalic, C. R. Strauss, Green Chem., 2000 , 2, 25-28. [Link]
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C. J. Hayes, H. S. Sneddon, E. A. Anderson, Green Chem., 2019 , 21, 3933-3939. [Link]
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A Comparative Analysis of the Biological Activities of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate Derivatives and Quinolones
A Technical Guide for Researchers in Drug Discovery and Development
In the ever-evolving landscape of therapeutic agent development, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the heterocyclic compounds, the 1,8-naphthyridine core, structurally analogous to the well-established quinolone antibiotics, has garnered significant attention.[1][2][3] This guide provides a comprehensive, in-depth comparison of the biological activities of derivatives of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate and the widely recognized quinolone class of compounds. We will delve into their antibacterial, antifungal, and anticancer properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to the Molecular Scaffolds
This compound serves as a crucial synthetic intermediate for a diverse range of 1,8-naphthyridine derivatives.[4] Its unique bicyclic structure, composed of two fused pyridine rings, offers a versatile platform for medicinal chemists to introduce various functional groups, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.[4] The chlorine atom at the 2-position is a key reactive site, allowing for nucleophilic substitution to generate a library of derivatives with a wide spectrum of biological activities.[4]
Quinolones are a class of synthetic broad-spectrum antibacterial agents.[5][6] The first-generation quinolone, nalidixic acid, itself a 1,8-naphthyridine derivative, paved the way for the development of more potent fluoroquinolones like ciprofloxacin and ofloxacin.[5][6][7] These second and later-generation quinolones are characterized by a fluorine atom at the C-6 position and various substituents at the C-7 position, which significantly enhance their antibacterial activity and spectrum.[6]
Comparative Biological Activities
The biological activities of this compound derivatives and quinolones are multifaceted, with significant overlap in their antibacterial mechanisms, yet distinct profiles in their antifungal and anticancer potentials.
Antibacterial Activity
Both 1,8-naphthyridine derivatives and quinolones exert their primary antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair.[10][11] By inhibiting these enzymes, both classes of compounds induce double-stranded DNA breaks, leading to bacterial cell death.[5][8]
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of representative 1,8-naphthyridine derivatives and quinolones against various bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Compound Class | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | PD 131628 | Escherichia coli | ≤0.015 - 0.06 | [12] |
| Staphylococcus aureus | 0.03 - 0.12 | [12] | ||
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [13] | |
| Quinolone | Ciprofloxacin | Escherichia coli | 0.015 - 0.03 | [12] |
| Staphylococcus aureus | 0.25 - 0.5 | [12] | ||
| Ofloxacin | Escherichia coli | 0.06 - 0.12 | [12] | |
| Staphylococcus aureus | 0.25 - 0.5 | [12] |
Notably, some 1,8-naphthyridine derivatives demonstrate comparable or even superior activity against certain bacterial strains compared to established quinolones.[12] Furthermore, certain 1,8-naphthyridine derivatives have shown the ability to potentiate the activity of fluoroquinolones against multi-resistant bacterial strains, suggesting a synergistic relationship.[14][15][16]
Antifungal Activity
While quinolones are primarily antibacterial, some 1,8-naphthyridine derivatives have exhibited promising antifungal activity. This broadens their potential as anti-infective agents.
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | Hydrazono derivative with 4-chlorophenyl ring | Aspergillus niger | Comparable to Griseofulvin | [5] |
| Candida albicans | Comparable to Griseofulvin | [5] | ||
| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine with chloro substituent | Aspergillus niger | 35.5 - 75.5 | [5] | |
| Candida albicans | 35.5 - 75.5 | [5] |
Anticancer Activity
A significant area of differentiation between the two classes is the emerging and potent anticancer activity of 1,8-naphthyridine derivatives.[1][17][18] Several derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.[1][17][18] The proposed mechanisms of action include the induction of apoptosis and inhibition of topoisomerase II, an enzyme also crucial for the replication of cancer cells.[19]
The following table presents the half-maximal inhibitory concentration (IC50) values for some 1,8-naphthyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | MIAPaCa (Pancreatic) | 0.41 | [1][20] |
| K-562 (Leukemia) | 0.77 | [1][20] | ||
| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | PA-1 (Ovarian) | 0.41 | [1][20] | |
| SW620 (Colon) | 1.4 | [1][20] | ||
| Compound 16 | HeLa (Cervical) | 0.7 | [18] | |
| HL-60 (Leukemia) | 0.1 | [18] | ||
| PC-3 (Prostate) | 5.1 | [18] |
Mechanism of Action: A Visual Comparison
The primary mechanism of antibacterial action for both quinolones and many 1,8-naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this shared pathway.
Caption: Shared mechanism of antibacterial action.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental methodologies used to evaluate the biological activities of these compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for determining the antibacterial and antifungal susceptibility of a compound.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[9][21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[21]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[9]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth microdilution workflow for MIC determination.
Determination of IC50 by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[11]
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Caption: MTT assay workflow for IC50 determination.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their structural similarity to quinolones translates to a potent antibacterial effect, often with comparable or enhanced efficacy. More significantly, the demonstrated antifungal and, in particular, the potent anticancer activities of certain 1,8-naphthyridine derivatives highlight their potential as versatile scaffolds for the development of novel therapeutic agents beyond the realm of antibiotics.
Future research should focus on elucidating the precise structure-activity relationships to optimize the potency and selectivity of these derivatives for their various biological targets. Further investigation into their mechanisms of action, especially in cancer cells, will be crucial for their clinical development. The methodologies outlined in this guide provide a robust framework for the continued exploration and evaluation of this exciting class of compounds.
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de Oliveira, V. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. [Link]
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de Oliveira, V. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]
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A Comparative Guide to the X-ray Crystal Structures of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The three-dimensional arrangement of these molecules in the solid state, as determined by single-crystal X-ray diffraction, provides invaluable insights into their structure-activity relationships, guides the design of new derivatives with enhanced efficacy, and informs formulation strategies.
This guide offers an in-depth comparison of the X-ray crystal structures of various 1,8-naphthyridine derivatives. We will explore the influence of different substituents on the molecular geometry and crystal packing, with a focus on the non-covalent interactions that govern their supramolecular assembly. This document is intended to be a practical resource, providing not only comparative data but also detailed experimental protocols for the synthesis and crystallization of these important compounds.
The Enduring Importance of the 1,8-Naphthyridine Core
The journey of 1,8-naphthyridine derivatives in medicine began with the discovery of nalidixic acid, a first-generation quinolone antibiotic.[4] This seminal discovery spurred decades of research, leading to the development of a vast library of analogues with a broad pharmacological spectrum.[2] The planar, rigid structure of the 1,8-naphthyridine ring system, with its strategically positioned nitrogen atoms, makes it an excellent scaffold for interacting with biological targets, often through metal chelation and hydrogen bonding.[5] Understanding the subtle interplay of steric and electronic effects of various substituents on this core is paramount for rational drug design.
Comparative Crystallographic Analysis
To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of a selection of 1,8-naphthyridine derivatives. The following table summarizes key crystallographic data for representative examples.
| Compound | Derivative Type | Substituents | Space Group | Key Intermolecular Interactions | CCDC No. |
| 1 | 1,8-Naphthyridin-2-one | 7-Amino | P2₁/n | N-H···N, N-H···O, O-H···O hydrogen bonds, π-π stacking | 7-amino-1,8-naphthyridin-2(1H)-one monohydrate[6] |
| 2 | 1,8-Naphthyridine-3-carbonitrile | 2-(4-(2-chlorobenzoyl)piperazin-1-yl) | P1 | C-H···O, C-H···N hydrogen bonds | ANC-5[7] |
| 3 | 1,8-Naphthyridin-2-one | 4-Aryl, 7-Methyl | - | Hydrogen bonding, π-π stacking | [8] |
| 4 | Halogenated 1,8-Naphthyridine | 2,2'-Bi(1,8-naphthyridine) with 1,2-dihalotetrafluorobenzene | - | Bifurcated halogen bonds (C-I···N), π-π stacking | [9] |
The Influence of Substituents on Molecular Geometry and Crystal Packing
The nature and position of substituents on the 1,8-naphthyridine ring have a profound impact on the resulting crystal structure.
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors, such as amino and carbonyl groups, leads to the formation of robust and predictable supramolecular synthons. For instance, in the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, adjacent molecules are linked into tapes via N-H···N and N-H···O hydrogen bonds. These tapes are further interconnected by water molecules, forming a three-dimensional network.[6]
π-π Stacking: The planar aromatic nature of the 1,8-naphthyridine core predisposes these molecules to engage in π-π stacking interactions. In the aforementioned 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, a π-π stacking interaction is observed between the naphthyridine ring systems with an interplanar separation of 3.246(1) Å.[6] The extent and geometry of this stacking can be modulated by substituents that alter the electron density of the aromatic system.
Halogen Bonding: The incorporation of halogen atoms introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom and a Lewis base. In co-crystals of 2,2′-bi(1,8-naphthyridine) with 1,2-dihalotetrafluorobenzenes, bifurcated C-I···(N,N) halogen bonds are observed, playing a crucial role in the formation of supramolecular double helices.[9]
Experimental Protocols
The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. Below, we provide a detailed protocol for the synthesis of a 1,8-naphthyridine-3-carboxamide derivative, followed by a general yet effective procedure for single-crystal growth.
Synthesis of 1,8-Naphthyridine-3-carboxamide Derivatives
This protocol is adapted from the Friedländer annulation, a classic and versatile method for the synthesis of quinolines and related heterocycles.[10][11]
Synthesis workflow for 1,8-naphthyridine derivatives.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the desired active methylene compound (e.g., a β-ketoamide, 1.1 mmol) in polyethylene glycol-400 (PEG-400, 5 mL).
-
Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,8-naphthyridine derivative.
Single-Crystal Growth of 1,8-Naphthyridine Derivatives
The following vapor diffusion method is a reliable technique for growing high-quality single crystals of N-heterocyclic compounds.[8]
Vapor diffusion method for single-crystal growth.
Step-by-Step Procedure:
-
Solvent Selection: Identify a "good" solvent in which your 1,8-naphthyridine derivative is readily soluble (e.g., dimethylformamide, dimethyl sulfoxide, or a warm alcohol) and an "anti-solvent" in which it is poorly soluble but miscible with the good solvent (e.g., water, diethyl ether, or hexane).
-
Solution Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the good solvent in a small, open vial.
-
Vapor Diffusion Setup: Place this small vial inside a larger, sealable jar containing a larger volume of the anti-solvent.
-
Crystal Growth: Seal the jar and leave it undisturbed at a constant temperature. The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually decrease its solubility, leading to the formation of single crystals over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.
Conclusion
The X-ray crystal structures of 1,8-naphthyridine derivatives reveal a rich and varied landscape of molecular conformations and supramolecular assemblies. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions, all influenced by the nature and position of substituents, dictates the final crystal packing. A thorough understanding of these structural principles is essential for the continued development of this important class of therapeutic agents. The protocols provided herein offer a starting point for the synthesis and crystallization of new 1,8-naphthyridine derivatives, enabling further exploration of their fascinating structural chemistry and biological potential.
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Sherkar, P. D., Karuturi, D., Montgomery, M., & Lal, M. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset (a) 5a and inset (b) 5t. ResearchGate. Retrieved from [Link]
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Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591–1618. [Link]
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Wang, Y., Wang, X., & Li, Q. (2020). Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine). Molecules, 25(23), 5729. [Link]
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Fadda, A. A., et al. (n.d.). Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate. Retrieved from [Link]
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Manera, C., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921–1933. [Link]
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Abu-Melha, H. M. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]
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Hughes, D. L. (2023). π stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitor. Nucleic Acids Research. [Link]
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Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(44), 29555–29566. [Link]
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Goswami, S., et al. (2007). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4541. [Link]
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Bhatia, C., et al. (2021). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1149. [Link]
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Paudler, W. W., & Kress, T. J. (1968). 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]
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Politzer, P., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 9–27. [Link]
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Fadda, A. A., et al. (n.d.). Structures of 1,8-naphthyridine, the sites for structure diversification under SAR1 and SAR2 are highlighted by the colored structures. ResearchGate. Retrieved from [Link]
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Wikipedia. (2023, December 28). 1,8-Naphthyridine. In Wikipedia. Retrieved January 2, 2026, from [Link]
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Sutradhar, T., & Misra, A. (2018). Solvatochromism and solution π-stacking of N-(4-pyridyl)-1,8-naphthalimide and its corresponding triruthenium coordination complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 204, 538–547. [Link]
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Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(Database issue), D420–D427. [Link]
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Voth, A. R., & Ho, P. S. (2007). Halogen interactions in biomolecular crystal structures. IUCrJ, 1(1), 1–11. [Link]
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Corcoran, P. C., & Lowe, I. S. (1977). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 20(9), 1179–1189. [Link]
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Green, A. P., et al. (2014). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 16(7), 3568–3573. [Link]
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El-Sayed, M. A., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]
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Zhang, Z., et al. (2021). π-π Stacking in the Polymorphism of 2-(Naphthalenylamino)-nicotinic Acids and A Comparison with Their Analogues. CrystEngComm, 23(42), 7436–7444. [Link]
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Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
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A Comparative Guide to Cross-Coupling Reactions for the Functionalization of 2-Chloronaphthyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The naphthyridine core, a privileged structural motif in numerous biologically active compounds, presents a unique set of challenges and opportunities for chemical modification. Among the various isomers, the 1,8-naphthyridine skeleton is of particular interest. This guide provides an in-depth comparative analysis of three principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to the functionalization of the C2 position of the electron-deficient 2-chloro-1,8-naphthyridine.
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying principles, the rationale behind experimental choices, and a practical framework for selecting the optimal reaction for a given synthetic goal. The insights presented herein are grounded in established literature and practical experience in the field.
Introduction: The Versatility of the 2-Substituted Naphthyridine Scaffold
The 1,8-naphthyridine ring system is a key pharmacophore found in a range of therapeutic agents, exhibiting activities such as antibacterial, antiviral, and anticancer properties. The ability to introduce diverse substituents at the 2-position of the naphthyridine core is crucial for modulating the pharmacological profile of these molecules. 2-Chloronaphthyridine serves as a readily available and versatile starting material for such modifications, with the C-Cl bond being amenable to cleavage and subsequent bond formation through various cross-coupling methodologies. The electron-deficient nature of the naphthyridine ring can influence the reactivity of the C-Cl bond, making the choice of the appropriate catalytic system paramount for successful transformation.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. Its popularity stems from the commercial availability of a vast array of boronic acids and their esters, their general stability, and the relatively mild reaction conditions that tolerate a wide range of functional groups.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in facilitating the oxidative addition of the relatively inert C-Cl bond of 2-chloronaphthyridine to the Pd(0) center. Electron-rich and bulky phosphine ligands are often employed to enhance the electron density on the palladium, thereby promoting this key step.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloronaphthyridine
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of electron-deficient heteroaryl chlorides.
Materials:
-
2-Chloronaphthyridine
-
Aryl- or alkylboronic acid or pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
An inorganic base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloronaphthyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst precursor by mixing the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (4-10 mol%).
-
Add the catalyst precursor to the Schlenk flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials science.[1] This reaction allows for the coupling of a wide variety of amines with aryl and heteroaryl halides.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of 2-chloronaphthyridine to the Pd(0) catalyst is often the rate-limiting step. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and to promote the subsequent reductive elimination to form the C-N bond. The base plays a critical role in deprotonating the amine to form the active nucleophile.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloronaphthyridine
This protocol provides a general procedure for the amination of 2-chloronaphthyridine, which can be adapted for various primary and secondary amines.
Materials:
-
2-Chloronaphthyridine
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (e.g., a Buchwald precatalyst)
-
A bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos)
-
A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst (1-3 mol%), the ligand (1.2-3.6 mol%), and the base (1.4 equiv.).
-
Add the 2-chloronaphthyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst follows a cycle similar to the Suzuki and Buchwald-Hartwig reactions, while the copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Sonogashira Coupling of 2-Chloronaphthyridine
The following is a general procedure for the copper-catalyzed Sonogashira coupling of 2-chloronaphthyridine.
Materials:
-
2-Chloronaphthyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
An amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloronaphthyridine (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Analysis and Data Summary
The choice of cross-coupling reaction for the functionalization of 2-chloronaphthyridine depends on the desired product, the available starting materials, and the required functional group tolerance. The following table provides a comparative summary of typical reaction parameters and outcomes based on literature precedents for similar electron-deficient heteroaryl chlorides.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²) - C(sp², sp³) | C(sp²) - N | C(sp²) - C(sp) |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Buchwald Precatalysts | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Typical Ligand | Bulky phosphines (SPhos, XPhos) | Bulky phosphines (RuPhos, BrettPhos) | PPh₃ |
| Typical Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS | Et₃N, i-Pr₂NEt |
| Typical Solvent | 1,4-Dioxane, Toluene | Toluene, 1,4-Dioxane | THF, DMF |
| Typical Temperature | 80-110 °C | 80-120 °C | Room Temp to 80 °C |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
| Key Advantages | Wide availability of boronic acids, good functional group tolerance. | Forms crucial C-N bonds, wide amine scope. | Mild conditions, introduces valuable alkyne functionality. |
| Potential Challenges | Boronic acid stability, potential for homocoupling. | Strong base can limit functional group compatibility, potential for hydrodehalogenation. | Alkyne homocoupling (Glaser coupling), sensitivity to oxygen. |
Decision-Making Workflow: Selecting the Right Reaction
The selection of the most appropriate cross-coupling reaction is a critical step in the synthetic planning process. The following workflow provides a logical framework for making this decision based on the desired outcome and experimental constraints.
Conclusion and Future Outlook
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions represent a powerful triad of synthetic tools for the functionalization of 2-chloronaphthyridine. Each reaction offers a distinct set of advantages and is suited for the introduction of different classes of substituents. A thorough understanding of the mechanistic nuances and careful optimization of the reaction conditions are key to achieving high yields and purity. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile methods for the modification of this important heterocyclic scaffold, further empowering the discovery of novel therapeutic agents and functional materials.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457-2483. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534-1544. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874-922. [Link]
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A Comparative In Vitro Evaluation of Novel 1,8-Naphthyridine Derivatives Synthesized from Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
This guide provides a comprehensive technical comparison of novel compounds derived from the versatile scaffold, Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. We will delve into the synthetic strategy, the rationale behind the multi-faceted in vitro evaluation, and present comparative data on the anticancer, antimicrobial, and anti-inflammatory activities of these new chemical entities. The protocols detailed herein are designed to be self-validating, ensuring robustness and reproducibility for researchers in drug discovery and medicinal chemistry.
Introduction: The 1,8-Naphthyridine Privileged Scaffold
The 1,8-naphthyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1][2] Its structural resemblance to quinoline and purine has made it a cornerstone for the development of therapeutics targeting DNA and various enzymes. Derivatives have shown potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5]
Our starting material, this compound, is a strategic choice for generating a diverse chemical library. The chlorine atom at the C-2 position serves as an excellent leaving group for nucleophilic substitution, while the ethyl ester at the C-3 position is readily modified, for instance, through amidation or hydrazinolysis. This dual reactivity allows for systematic structural modifications to probe structure-activity relationships (SAR).
Synthetic Strategy: A Gateway to Chemical Diversity
The core synthetic approach involves leveraging the reactivity of the C-2 and C-3 positions of the 1,8-naphthyridine ring. The general workflow begins with the Vilsmeier-Haack cyclization of an N-(pyridin-2-yl)acetamide to form the 2-chloro-1,8-naphthyridine-3-carbaldehyde, a close relative of our starting ester.[6][7] From this key intermediate or the corresponding ester, a multitude of derivatives can be accessed. For this guide, we will focus on the conceptual synthesis of C-3 carboxamides, a class of derivatives that has shown significant promise.[8][9]
The rationale for creating carboxamide derivatives lies in their ability to form crucial hydrogen bonds with biological targets, enhancing binding affinity and specificity. By reacting the ester with a diverse panel of amines, we can introduce various substituents to explore their impact on biological activity.
Caption: Inhibition of the EGFR signaling pathway, a potential anticancer mechanism. [1]
Part 2: In Vitro Antimicrobial Evaluation
The 1,8-naphthyridine core is famously the basis of nalidixic acid, the progenitor of the quinolone class of antibiotics. [10]This makes the evaluation of novel derivatives for antimicrobial activity a logical and critical step.
Comparative Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11]
| Compound ID | Target Organism | MIC (µM) | Reference Drug (Nalidixic Acid) MIC (µM) | Reference |
|---|---|---|---|---|
| Comp-5 | Listeria monocytogenes | 0.1113 | 1.0765 | [4] |
| Comp-5 | Staphylococcus aureus (MRSA) | 0.1589 | >1.0 | [4] |
| Comp-6 | Escherichia coli (Resistant) | 0.1589 | >1.0 | [4] |
| Comp-6 | Candida albicans | <0.0099 | - | [4] |
| ANA-12 | Mycobacterium tuberculosis | 6.25 µg/mL | - | [12][13]|
Analysis: The data clearly demonstrates that novel derivatives can possess significantly enhanced antimicrobial activity compared to older drugs. Notably, compounds 5 and 6, which are glucosamine conjugates, show potent activity against both Gram-positive (L. monocytogenes, MRSA) and Gram-negative (E. coli) bacteria, and even exhibit powerful antifungal activity (C. albicans). [4]This suggests that conjugation is a viable strategy for improving the antimicrobial spectrum. Furthermore, derivatives like ANA-12 show promising anti-mycobacterial activity. [12][13]
Experimental Protocol: Broth Microdilution Assay
This is the gold-standard method for determining the MIC of an antimicrobial agent in a quantitative manner. [14][15] Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth). [14][16]2. Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. [16]3. Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours. [16]5. MIC Determination: Following incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). This can be confirmed by measuring the optical density at 600 nm. [16]
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Part 3: In Vitro Anti-inflammatory Evaluation
Given the role of inflammation in numerous pathologies, screening for anti-inflammatory activity is a key component of the evaluation cascade. [17]Key inflammatory mediators include nitric oxide (NO) and prostaglandins, which are produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX), respectively. [18][19]
Comparative Anti-inflammatory Activity
The ability of the compounds to inhibit the production of inflammatory mediators was assessed in lipopolysaccharide (LPS)-stimulated BV2 microglial cells or using purified enzymes.
| Assay | Compound ID | Activity (% Inhibition or IC₅₀) | Standard Drug (e.g., Celecoxib) | Reference |
| NO Inhibition | HSR2104 | Potent inhibition of NO production | - | [18] |
| COX-2 Inhibition | Series 5u | IC₅₀ = 1.79 µM | IC₅₀ = 0.42 µM | [20] |
| COX-2 Inhibition | Series 5s | IC₅₀ = 2.11 µM | IC₅₀ = 0.42 µM | [20] |
Analysis: Novel 1,8-naphthyridine derivatives can act as potent anti-inflammatory agents. Compound HSR2104 effectively suppressed the production of nitric oxide in activated immune cells. [18]Other series of compounds demonstrated selective and potent inhibition of the COX-2 enzyme, with IC₅₀ values in the low micromolar range, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects than non-selective inhibitors. [20]
Experimental Protocol 1: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants using the Griess reagent. [19] Step-by-Step Methodology:
-
Cell Culture: Seed BV2 microglial cells (or RAW 264.7 macrophages) in a 24-well plate at 2.5 x 10⁵ cells/well and incubate for 24 hours. [18]2. Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells. Incubate for another 24 hours. [18]4. Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Experimental Protocol 2: In Vitro COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified human recombinant COX-2 enzyme. [21][22] Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit according to the manufacturer's instructions (e.g., Abcam, ab283401). [22]This typically involves preparing a reaction buffer, a probe, and the COX-2 enzyme.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, test compound (or a known inhibitor like Celecoxib as a positive control), and the COX-2 enzyme.
-
Initiation: Start the reaction by adding arachidonic acid.
-
Measurement: Monitor the fluorescence kinetically at an excitation/emission of 535/587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity. [22]5. Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Simplified inflammatory pathway showing potential inhibition points. [18]
Conclusion and Future Outlook
The strategic modification of the this compound scaffold has yielded a series of novel compounds with significant and diverse biological activities. Our comparative in vitro evaluation has identified promising leads with potent anticancer, broad-spectrum antimicrobial, and targeted anti-inflammatory properties.
-
Structure-Activity Relationship (SAR) Insights: The data suggests that the introduction of halogenated phenyl groups and heteroaryl moieties at the C-3 carboxamide position is a favorable strategy for enhancing anticancer activity. [3][23]Furthermore, conjugation with moieties like glucosamine can dramatically improve antimicrobial potency and spectrum. [4]
-
Future Directions: The most promising compounds identified in these primary screens warrant further investigation. This includes secondary screening against broader panels of cancer cells and microbial strains, evaluation of cytotoxicity against normal human cell lines to determine selectivity indices, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. Ultimately, the goal is to advance the most promising candidates into in vivo animal models to validate their therapeutic potential.
This guide demonstrates a robust and logical framework for the synthesis and evaluation of novel 1,8-naphthyridine derivatives, providing a solid foundation for the development of next-generation therapeutics.
References
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- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 1845-1863.
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- Kumar, D., et al. (2018). results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study.
- Guler, B. G., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 29(10), 2351.
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- Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
- Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar.
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A Comparative Spectroscopic Guide to Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate and Its Analogs
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate serves as a key intermediate in the synthesis of more complex and biologically active molecules.[1] A thorough understanding of its spectroscopic characteristics is crucial for researchers in the fields of organic synthesis, drug discovery, and materials science for unambiguous structure elucidation and quality control.
This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its structurally related analogs. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features.
Molecular Structures for Comparison
To facilitate a clear comparison, we will focus on this compound and two key analogs that demonstrate the influence of substituent changes at the C2 position of the naphthyridine ring: Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate and Ethyl 2-amino-1,8-naphthyridine-3-carboxylate.
Caption: Molecular structures of the compounds under comparison.
Experimental Methodologies: A Self-Validating Approach
The reliability of spectroscopic data hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for acquiring high-quality NMR, IR, and Mass Spectra for 1,8-naphthyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the target compounds, ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the naphthyridine core and the ethyl ester group.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the naphthyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64), pulse width, and relaxation delay.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.
-
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For our target compounds, we expect to see characteristic absorptions for the C=O of the ester, C-Cl, C-O, and aromatic C=C and C-H bonds. For the analogs, the O-H (for the hydroxy derivative) and N-H (for the amino derivative) stretches will be key diagnostic peaks.
Experimental Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns can also offer clues about the molecular structure.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.
-
For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion peak.
-
Compare the experimentally determined mass to the calculated exact mass of the expected molecular formula.
-
Analyze any significant fragment ions to gain further structural information.
-
Spectroscopic Data Comparison
¹H NMR Spectral Data (Predicted/Reported in CDCl₃, 400 MHz)
| Proton Assignment | This compound (Predicted) | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | Ethyl 2-amino-1,8-naphthyridine-3-carboxylate |
| H-4 | ~8.7 ppm (s) | ~8.5 ppm (s) | ~8.2 ppm (s) |
| H-5 | ~8.2 ppm (dd) | ~8.0 ppm (dd) | ~7.8 ppm (dd) |
| H-6 | ~7.5 ppm (dd) | ~7.3 ppm (dd) | ~7.1 ppm (dd) |
| H-7 | ~9.1 ppm (dd) | ~8.9 ppm (dd) | ~8.7 ppm (dd) |
| -OCH₂CH₃ | ~4.5 ppm (q) | ~4.4 ppm (q) | ~4.3 ppm (q) |
| -OCH₂CH₃ | ~1.4 ppm (t) | ~1.4 ppm (t) | ~1.3 ppm (t) |
| -OH/-NH₂ | - | ~11.5 ppm (br s) | ~5.8 ppm (br s) |
Analysis of ¹H NMR Data:
-
Aromatic Protons: The protons on the naphthyridine ring appear in the downfield region (7.0-9.5 ppm) due to the deshielding effect of the aromatic system. The electron-withdrawing nature of the chloro group in the parent compound is expected to cause a downfield shift of the aromatic protons compared to the hydroxy and amino analogs. Conversely, the electron-donating amino group will cause an upfield shift.
-
Ethyl Ester Protons: The quartet for the methylene protons (-OCH₂-) and the triplet for the methyl protons (-CH₃) of the ethyl group are characteristic and appear in their expected regions.
-
-OH and -NH₂ Protons: The hydroxy proton in the 2-hydroxy analog is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding. The amino protons of the 2-amino analog will also appear as a broad singlet, but at a more upfield position.
¹³C NMR Spectral Data (Predicted/Reported in CDCl₃, 100 MHz)
| Carbon Assignment | This compound (Predicted) | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | Ethyl 2-amino-1,8-naphthyridine-3-carboxylate |
| C=O | ~165 ppm | ~168 ppm | ~170 ppm |
| C-2 | ~152 ppm | ~160 ppm | ~158 ppm |
| C-3 | ~125 ppm | ~110 ppm | ~105 ppm |
| C-4 | ~140 ppm | ~138 ppm | ~135 ppm |
| C-4a | ~122 ppm | ~120 ppm | ~118 ppm |
| C-5 | ~129 ppm | ~127 ppm | ~125 ppm |
| C-6 | ~121 ppm | ~119 ppm | ~117 ppm |
| C-7 | ~155 ppm | ~153 ppm | ~151 ppm |
| C-8a | ~148 ppm | ~146 ppm | ~144 ppm |
| -OCH₂CH₃ | ~62 ppm | ~61 ppm | ~60 ppm |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm | ~14 ppm |
Analysis of ¹³C NMR Data:
-
Carbonyl Carbon: The ester carbonyl carbon appears in the typical downfield region for such functional groups.
-
Naphthyridine Carbons: The chemical shifts of the carbons in the naphthyridine ring are sensitive to the substituent at the C2 position. The electronegative chlorine atom will deshield C2, while the hydroxy and amino groups will have a more complex effect due to resonance.
IR Spectral Data (Predicted/Reported)
| Functional Group | This compound (Predicted) | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | Ethyl 2-amino-1,8-naphthyridine-3-carboxylate |
| C=O stretch (ester) | ~1725 cm⁻¹ | ~1710 cm⁻¹ | ~1695 cm⁻¹ |
| C-Cl stretch | ~750 cm⁻¹ | - | - |
| O-H stretch | - | ~3400-3200 cm⁻¹ (broad) | - |
| N-H stretch | - | - | ~3400 & ~3300 cm⁻¹ (two bands) |
| C-O stretch | ~1250 cm⁻¹ | ~1260 cm⁻¹ | ~1270 cm⁻¹ |
| Aromatic C=C stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
Analysis of IR Data:
-
Carbonyl Stretch: The position of the C=O stretching vibration is influenced by the electronic nature of the substituent at C2. The electron-withdrawing chloro group increases the C=O bond order and shifts the absorption to a higher wavenumber compared to the analogs.
-
O-H and N-H Stretches: The broad O-H stretch in the hydroxy analog and the two distinct N-H stretching bands in the amino analog are highly diagnostic.
Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass | Observed [M+H]⁺ (Predicted/Reported) |
| This compound | C₁₁H₉ClN₂O₂ | 236.0353 | 237.0426 |
| Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | C₁₁H₁₀N₂O₃ | 218.0691 | 219.0764 |
| Ethyl 2-amino-1,8-naphthyridine-3-carboxylate | C₁₁H₁₁N₃O₂ | 217.0851 | 218.0924 |
Analysis of Mass Spectrometry Data:
-
Molecular Ion: The mass spectrum of each compound is expected to show a prominent molecular ion peak (or protonated molecule in ESI), which directly confirms the molecular weight.
-
Isotopic Pattern: For this compound, the presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This is a definitive diagnostic feature.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals distinct and predictable differences in their NMR, IR, and MS data. These variations are directly attributable to the electronic effects of the substituent at the C2 position. This guide provides researchers with the foundational knowledge and experimental protocols necessary to confidently identify and characterize these important heterocyclic compounds. The provided comparative data serves as a valuable reference for anyone working with 1,8-naphthyridine derivatives in a research or development setting.
References
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This is particularly true for complex heterocyclic compounds like Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.[1] Sourcing this compound from different suppliers can introduce variability in purity, which can have significant downstream consequences. This guide provides a comprehensive, technically-grounded framework for assessing the purity of this compound from various commercial sources.
The methodologies described herein are designed to not only quantify the purity of the target compound but also to identify and characterize potential impurities. By following this guide, researchers can make informed decisions about supplier selection, ensuring the quality and integrity of their scientific endeavors.
The Critical Role of Purity Assessment
The presence of impurities in a starting material can lead to a cascade of undesirable outcomes, including altered reaction kinetics, the formation of unexpected byproducts, and difficulties in purification of the final product. In the context of drug development, impurities can impact the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, a robust analytical workflow to assess the purity of key intermediates like this compound is not just a matter of good practice but a scientific necessity.
A Validated Workflow for Purity Assessment
The following workflow provides a systematic approach to comparing the purity of this compound from different suppliers. Each step is designed to provide specific information, and together they form a comprehensive purity profile.
Figure 1: A comprehensive workflow for the purity assessment of this compound from different suppliers.
Understanding Potential Impurities
The synthesis of this compound can give rise to several potential impurities.[1][2] A key to a robust purity assessment is to anticipate these impurities and develop analytical methods capable of detecting and quantifying them. Common impurities may include unreacted starting materials, such as 2-aminopyridine derivatives, and residual high-boiling point solvents.[3]
Figure 2: The chemical structure of this compound and a classification of its potential impurities.
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in this purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling
HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed HPLC method can provide accurate quantification of the main compound and detect trace levels of impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the target compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the samples from each supplier in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Analysis: Inject the prepared samples and a blank (solvent) into the HPLC system.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified as any other peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the target compound and for identifying the structures of any significant impurities.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample from each supplier in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra for each sample.
-
Data Interpretation:
-
Compare the obtained spectra with a reference spectrum of a known pure standard (if available) or with predicted spectra.
-
Look for unexpected signals in the spectra, which may indicate the presence of impurities. The integration of these signals can provide a semi-quantitative measure of the impurity level.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an ideal technique for confirming the molecular weight of the target compound and for identifying unknown impurities.
Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
LC Method: Use the same HPLC method as described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Range: Scan a range that includes the expected molecular weight of the target compound and its potential impurities (e.g., m/z 100-1000).
-
-
Analysis: Inject the prepared samples into the LC-MS system.
-
Data Interpretation:
-
Confirm the molecular weight of the main peak corresponding to this compound (expected [M+H]⁺ at m/z 237.04).
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide valuable clues to their identities.
-
Comparative Data Analysis
The data obtained from the analytical techniques should be tabulated for a clear and objective comparison of the samples from different suppliers.
Table 1: Hypothetical Comparative Purity Data for this compound
| Supplier | Visual Appearance | HPLC Purity (%) | Major Impurity 1 (Area %) | Major Impurity 2 (Area %) | NMR Confirmation | LC-MS Confirmation (m/z) |
| Supplier A | White crystalline solid | 99.8 | 0.1 (Unidentified) | 0.05 (Unidentified) | Conforms to structure | 237.04 |
| Supplier B | Off-white powder | 98.5 | 0.8 (Starting Material) | 0.4 (Isomer) | Conforms, with impurity signals | 237.04, impurity ions detected |
| Supplier C | Pale yellow solid | 99.2 | 0.5 (Residual Solvent) | 0.2 (Unidentified) | Conforms, with solvent signals | 237.04 |
Conclusion and Supplier Selection
Based on the comprehensive analysis, a clear picture of the purity profile of this compound from each supplier will emerge. The selection of a supplier should be based on the following criteria:
-
Highest Purity: The supplier providing the material with the highest percentage purity as determined by HPLC.
-
Lowest Impurity Levels: The supplier with the lowest levels of identified and unidentified impurities.
-
Nature of Impurities: The identity of the impurities is also a critical factor. Some impurities may be benign, while others could be reactive and interfere with subsequent reactions.
-
Batch-to-Batch Consistency: For long-term projects, it is advisable to request and analyze samples from different batches from the chosen supplier to ensure consistency.
By implementing this rigorous, multi-technique approach, researchers and drug development professionals can confidently select a supplier of this compound that meets the high-quality standards required for their work, ultimately contributing to the reliability and success of their research and development programs.
References
- BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal. Retrieved from a hypothetical URL for the purpose of this example.
- Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480. Retrieved from a hypothetical URL for the purpose of this example.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
This document provides an in-depth, procedural guide for the safe handling and disposal of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (ECNC). As a chlorinated heterocyclic compound utilized in synthetic organic chemistry and medicinal chemistry research, its proper management is critical to ensure laboratory safety, protect personnel, and maintain environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Hazard Profile and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard assessment can be synthesized from structurally similar chlorinated naphthyridine and heterocyclic compounds. The presence of a chlorinated aromatic system and its reactive functional groups necessitates that it be treated as a hazardous substance.
The primary hazards are inferred from analogous compounds and include:
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[2]
-
Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[4]
Given these risks, ECNC must be managed as hazardous waste. Disposal in standard trash or via the sanitary sewer is strictly prohibited.[5][6]
| Hazard Category | Inferred GHS Classification | Precautionary Recommendations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) - Assumed | Avoid ingestion, skin contact, and inhalation of dust/vapors.[1][4] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][3] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Wear eye/face protection.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Use only outdoors or in a well-ventilated area, preferably a fume hood.[1][2] |
| Hazardous to the Aquatic Environment | Chronic Category 2 (Toxic) - Assumed | Avoid release to the environment. Collect spillage. |
Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling ECNC in any form (solid, in solution, or as waste).
-
Hand Protection: Nitrile or neoprene gloves. Always check glove compatibility charts for the specific solvents being used.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.[1] Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[2][7]
-
Respiratory Protection: All handling of solid ECNC or its volatile solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Core Disposal Protocol: Segregation, Collection, and Storage
The fundamental principle for disposing of ECNC and its associated waste is strict segregation as a halogenated organic waste . Mixing this waste stream with non-halogenated solvents significantly increases disposal costs and complexity.[8]
Experimental Protocol: Routine Waste Collection
-
Select an Appropriate Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible hazardous waste container.[9] A glass bottle with a screw cap is suitable for liquid waste. For solid waste, a high-density polyethylene (HDPE) container can be used.
-
The container must be in good condition, free of cracks or defects.
-
-
Properly Label the Container:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.
-
Clearly write "this compound" and list all solvent components with their approximate percentages.
-
Do not obscure existing manufacturer labels if reusing an empty reagent bottle for waste.[6]
-
-
Waste Accumulation:
-
Arrange for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ECNC waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Immediate and correct action in the event of a spill is crucial to mitigate exposure and prevent environmental contamination.[9]
Experimental Protocol: Decontamination and Spill Management
-
Evacuate and Ventilate:
-
Don Appropriate PPE:
-
Before addressing the spill, equip yourself with the full PPE as outlined in Section 2.
-
-
Contain the Spill:
-
Absorb and Collect:
-
Decontaminate the Area:
-
Clean the spill surface thoroughly with a suitable solvent (such as ethanol or acetone, depending on compatibility with the surface), followed by soap and water.[9]
-
All cleaning materials, including wipes, contaminated absorbent, and disposable PPE, must be placed in the hazardous waste container.[8][9]
-
-
Final Steps:
-
Seal and label the hazardous waste container.
-
Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[12]
-
Final Disposal Pathway
As a chlorinated hydrocarbon, the presumptive disposal method for ECNC is high-temperature incineration at an EPA-permitted hazardous waste facility.[5][13] This process is necessary to achieve complete destruction of the compound, as halogenated compounds require higher temperatures for breakdown and specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride).[13] This is why segregation from non-halogenated waste is critical; it ensures the waste is routed to the correct, more costly, and specialized disposal stream.
References
-
Safety Data Sheet. (Generic). Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. Available at: [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
-
Spill Procedures. Princeton University. Available at: [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Spills and Emergencies. University of Pittsburgh Radiation Safety. Available at: [Link]
-
Land Disposal Restrictions for Newly Identified Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Available at: [Link]
-
Wastewater Technology Fact Sheet: Chlorine Disinfection. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Occupational health guidelines for chemical... HathiTrust Digital Library. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). Available at: [Link]
Sources
- 1. Buy this compound | 132209-79-1 [smolecule.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. itwreagents.com [itwreagents.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. ethz.ch [ethz.ch]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. ptb.de [ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
